molecular formula C13H21ClN2O3S B1146492 Etozolin hydrochloride CAS No. 53-90-7

Etozolin hydrochloride

Cat. No.: B1146492
CAS No.: 53-90-7
M. Wt: 320.84 g/mol
InChI Key: AOHAFCXGDWOODX-KVVVOXFISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etozolin hydrochloride (CAS 53-90-7) is a diuretic agent used in scientific research on hypertension, edema, and related conditions. Its primary research value lies in its use as a probe for studying renal function and fluid-electrolyte balance. Studies indicate that Etozolin acts as a loop diuretic, inhibiting fluid and electrolyte reabsorption in the thick ascending limb of the loop of Henle in the kidneys . This action promotes the excretion of water, sodium, and chloride, making it a useful compound for investigating models of congestive heart failure, hypertension, and edema . A key characteristic of Etozolin is its long duration of action; a single dose can induce significant saluresis for up to 24 hours, which distinguishes it from other diuretics like furosemide that have a shorter, more brisk action . Furthermore, research in hypertensive patients has shown that Etozolin effectively lowers both systolic and diastolic blood pressure and can lead to a reduction in body weight without significantly altering plasma electrolyte levels or causing accumulation of its active metabolite, ozolinone, even in cases of impaired kidney function . Compared to diuretics like chlorthalidone, Etozolin has been observed to cause a lower urinary excretion of potassium, a smaller activation of the renin-angiotensin-aldosterone system, and a marked rise in plasma PGE2, suggesting a role of the prostaglandin system in its mechanism . This profile makes it a compound of interest for studying diuretic mechanisms with potentially different metabolic and hemodynamic effects. This product is intended for research purposes only and is not for diagnostic or therapeutic use or human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S.ClH/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15;/h9,13H,3-8H2,1-2H3;1H/b10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHAFCXGDWOODX-KVVVOXFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/N(C(=O)C(S1)N2CCCCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018925
Record name Etozolin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53-90-7
Record name Etozolin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etozolin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETOZOLIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92BYI8Y56J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Etozolin Hydrochloride: A Technical Guide on its Mechanism of Action in Renal Tubules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etozolin (B1671767) hydrochloride is a diuretic agent used in the management of hypertension and edema. It functions as a prodrug, rapidly metabolized to its active form, ozolinone (B1678133). The primary mechanism of action of ozolinone involves the inhibition of sodium and chloride reabsorption in the renal tubules, leading to diuresis and natriuresis. While its classification has been debated, evidence points towards characteristics of both loop and thiazide-like diuretics, suggesting a complex interaction with renal ion transporters. This guide provides an in-depth analysis of the available scientific literature on the mechanism of action of etozolin hydrochloride on renal tubules, including its molecular targets, the physiological consequences of its action, and associated signaling pathways. Quantitative data are summarized, and detailed experimental methodologies are provided for key cited experiments.

Introduction

This compound is an orally administered diuretic. Following administration, it undergoes rapid conversion to its active metabolite, ozolinone, which is responsible for its pharmacological effects. The primary therapeutic benefit of etozolin lies in its ability to increase urinary salt and water excretion, thereby reducing extracellular fluid volume and blood pressure. Understanding its precise mechanism of action at the molecular level within the renal tubules is crucial for its optimal clinical use and for the development of novel diuretic agents.

Pharmacokinetics and Metabolism

Etozolin is the ethyl ester prodrug of ozolinone. This esterification enhances its oral bioavailability. Post-absorption, it is rapidly hydrolyzed by esterases to form ozolinone, the active diuretic compound.

Mechanism of Action on Renal Tubules

The diuretic effect of etozolin is mediated by the action of its active metabolite, ozolinone, on the epithelial cells of the renal tubules. The precise tubular segment and molecular transporter targeted by ozolinone has been a subject of investigation, with evidence suggesting properties of both loop and thiazide-like diuretics.

Primary Molecular Target: Inhibition of Na+-K+-2Cl− Cotransporter (NKCC)

While some literature describes etozolin as a thiazide-like diuretic acting on the distal convoluted tubule (DCT), a key study on the stereospecific effects of ozolinone provides quantitative evidence for its interaction with a Na+-K+-2Cl− cotransporter (NKCC). Specifically, the levorotatory (-)-ozolinone was found to inhibit stimulated chloride secretion in the rabbit colon descendens, a tissue known to express the NKCC1 isoform of the Na+-K+-2Cl− cotransporter on the basolateral membrane.[1] This inhibition was stereospecific and reversible.[1]

The NKCC2 isoform is the primary Na+-K+-2Cl− cotransporter in the apical membrane of the thick ascending limb (TAL) of the loop of Henle and is the target of loop diuretics like furosemide (B1674285).[2][3][4] The inhibitory action of ozolinone on NKCC1 suggests a similar mechanism of action on the renal NKCC2, which would classify etozolin as a loop diuretic. This is consistent with findings that describe ozolinone as having renal actions similar to those of furosemide.

Potential Action on the Na+-Cl− Cotransporter (NCC)

Some sources classify etozolin as a thiazide-like diuretic, which would imply that its primary target is the Na+-Cl− cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT).[5][6][7] Thiazide diuretics exert their effect by inhibiting NCC, leading to increased NaCl excretion. While direct quantitative evidence for ozolinone's action on NCC is lacking in the reviewed literature, the characterization of etozolin as "thiazide-like" in some studies suggests this as a potential or additional site of action.

Physiological Consequences of Tubular Action

Inhibition of either NKCC2 or NCC leads to a cascade of physiological effects:

  • Increased Urinary Excretion of Sodium and Chloride: By blocking the reabsorption of Na+ and Cl- in the TAL or DCT, ozolinone increases the luminal concentration of these ions, leading to their enhanced excretion in the urine (natriuresis and chloruresis).

  • Diuresis: The increased solute concentration in the tubular fluid osmotically retains water, resulting in an increased urine output (diuresis).

  • Increased Urinary Excretion of Potassium: The increased delivery of sodium to the collecting duct stimulates the exchange of sodium for potassium via the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK), leading to increased potassium excretion and a potential for hypokalemia.

  • Effects on Divalent Cation Excretion: Loop diuretics, by inhibiting NKCC2, also reduce the lumen-positive transepithelial potential in the TAL, which is the driving force for the paracellular reabsorption of calcium and magnesium. This leads to increased urinary excretion of these divalent cations.

Quantitative Data

The available quantitative data on the interaction of ozolinone with its target transporters is limited. The following table summarizes the key finding from the study on rabbit colon descendens.

ParameterValueTargetSpecies/TissueReference
Ki for (-)-ozolinone6 x 10⁻⁴ mol/L (600 µM)Na+-K+-2Cl− Cotransporter (NKCC1)Rabbit Colon Descendens[1]

Signaling Pathways

Downstream Effects on the Renin-Angiotensin-Aldosterone System (RAAS)

The diuretic and natriuretic effects of etozolin lead to a reduction in extracellular fluid volume and a decrease in renal perfusion pressure. This is sensed by the juxtaglomerular apparatus in the kidney, leading to the release of renin. Renin initiates the enzymatic cascade of the Renin-Angiotensin-Aldosterone System (RAAS), ultimately leading to the production of angiotensin II and aldosterone.[8][9] These hormones act to counteract the effects of the diuretic by promoting vasoconstriction and sodium and water retention. This is a compensatory physiological response to diuretic-induced volume depletion.

RAAS_Pathway Etozolin Etozolin (Ozolinone) Inhibition Inhibition of Na+/Cl- Reabsorption Etozolin->Inhibition Diuresis Increased Diuresis & Natriuresis Inhibition->Diuresis Volume_Depletion Decreased Extracellular Fluid Volume Diuresis->Volume_Depletion BP_Drop Decreased Blood Pressure Volume_Depletion->BP_Drop JGA Juxtaglomerular Apparatus Volume_Depletion->JGA Sensed by Renin Renin Release JGA->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I Converts Angiotensinogen Angiotensinogen Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE Adrenal Adrenal Cortex Angiotensin_II->Adrenal Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Release Adrenal->Aldosterone Na_Retention Na+ & Water Retention Aldosterone->Na_Retention BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_Retention->BP_Increase

Figure 1. Compensatory activation of the Renin-Angiotensin-Aldosterone System (RAAS) in response to etozolin-induced diuresis.

Vasodilatory Effects: Potential Role of Prostaglandins

Etozolin also exhibits vasodilatory properties, which contribute to its antihypertensive effect. While the precise signaling pathway has not been fully elucidated for etozolin itself, the vasodilatory actions of some diuretics are linked to the stimulation of prostaglandin (B15479496) synthesis. Prostaglandin E2 (PGE2), for instance, can induce vasodilation through a pathway involving the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA) and phosphatidylinositol 3-kinase (PI3K).[10][11] This cascade can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO), a potent vasodilator.[10]

Vasodilation_Pathway Etozolin Etozolin (Ozolinone) PGE2 Prostaglandin E2 (PGE2) Synthesis Etozolin->PGE2 May stimulate EP_Receptor EP2/EP4 Receptor PGE2->EP_Receptor Binds to AC Adenylyl Cyclase (AC) Activation EP_Receptor->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA PI3K PI3K Activation PKA->PI3K Akt Akt Phosphorylation PI3K->Akt eNOS eNOS Phosphorylation & Activation Akt->eNOS NO Nitric Oxide (NO) Production eNOS->NO sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC cGMP ↑ cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation

Figure 2. A potential signaling pathway for the vasodilatory effect of etozolin, mediated by prostaglandin E2 and nitric oxide.

Experimental Protocols

The following sections describe generalized but detailed methodologies for key types of experiments used to study the renal effects of diuretics like etozolin.

Micropuncture Studies in Rats

Micropuncture techniques allow for the direct sampling of tubular fluid from different segments of the nephron to localize the site of action of a diuretic.[12][13][14][15][16]

Objective: To determine the specific tubular segment(s) where etozolin (ozolinone) inhibits sodium and water reabsorption.

Methodology:

  • Animal Preparation:

    • Male Wistar rats (200-250 g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg intraperitoneally).

    • The animal is placed on a thermostatically controlled table to maintain body temperature at 37°C.

    • A tracheostomy is performed to ensure a patent airway.

    • Catheters are placed in the jugular vein for infusion of solutions and in the carotid artery for blood pressure monitoring and blood sampling. A catheter is also placed in the bladder for urine collection from the contralateral kidney.

    • The left kidney is exposed via a flank incision, immobilized in a plastic cup, and the capsule is left intact. The surface of the kidney is bathed in warm mineral oil.

  • Experimental Procedure:

    • A continuous intravenous infusion of a solution containing inulin (B196767) (for glomerular filtration rate measurement) and p-aminohippuric acid (PAH, for renal plasma flow measurement) in isotonic saline is started.

    • After a stabilization period, control measurements are taken. This involves collecting timed samples of urine from the bladder and arterial blood.

    • Micropuncture of surface proximal and distal tubules is performed using sharpened glass micropipettes (4-6 µm tip diameter) mounted on a micromanipulator.

    • A small droplet of oil is injected into the tubule to block the flow of tubular fluid. A second pipette is then used to collect the fluid accumulating upstream of the oil block over a timed interval.

    • Etozolin (or its active metabolite, ozolinone) is then administered intravenously at the desired dose.

    • Following a new equilibration period, the micropuncture and systemic clearance measurements are repeated.

  • Sample Analysis:

    • The volume of the collected tubular fluid is measured.

    • The concentrations of inulin, sodium, potassium, and chloride in the tubular fluid, plasma, and urine are determined.

  • Data Analysis:

    • The single-nephron glomerular filtration rate (SNGFR) is calculated from the inulin concentration in the tubular fluid and plasma.

    • The fractional delivery of water and electrolytes to different points along the nephron is calculated to identify the site of altered reabsorption.

Micropuncture_Workflow Start Anesthetized Rat with Exposed Kidney Infusion IV Infusion of Inulin/PAH Start->Infusion Control_Period Control Period: Systemic & Micropuncture Measurements Infusion->Control_Period Drug_Admin Administer Etozolin/Ozolinone Control_Period->Drug_Admin Treatment_Period Treatment Period: Systemic & Micropuncture Measurements Drug_Admin->Treatment_Period Analysis Sample Analysis: Volume, Inulin, Electrolytes Treatment_Period->Analysis Calculation Calculate SNGFR & Fractional Deliveries Analysis->Calculation Conclusion Determine Tubular Site of Action Calculation->Conclusion

Figure 3. Experimental workflow for micropuncture studies in rats to determine the site of action of a diuretic.

Diuretic Clearance Studies in Dogs

Clearance studies in conscious dogs are used to evaluate the overall diuretic, natriuretic, and kaliuretic effects of a compound over time.[17][18][19][20]

Objective: To quantify the dose-dependent effects of etozolin on urine output and electrolyte excretion.

Methodology:

  • Animal Preparation:

    • Healthy, trained adult dogs of either sex are used.

    • The animals are fasted overnight with free access to water.

    • On the morning of the experiment, a Foley catheter is placed in the bladder for complete and timed urine collection.

    • A catheter is placed in a cephalic vein for blood sampling.

  • Experimental Procedure:

    • A water load (e.g., 20 ml/kg) is administered orally to ensure adequate urine flow.

    • After a control period where baseline urine and blood samples are collected, etozolin is administered orally at various doses in a crossover design with a sufficient washout period between treatments.

    • Urine is collected at timed intervals (e.g., every 1-2 hours) for a total of 6-8 hours. The volume of each sample is recorded.

    • Blood samples are taken at the midpoint of each urine collection period.

  • Sample Analysis:

    • Urine and plasma/serum samples are analyzed for sodium, potassium, chloride, creatinine, and osmolality.

  • Data Analysis:

    • Urine flow rate is calculated for each collection period.

    • The excretion rates of sodium, potassium, and chloride are calculated.

    • Creatinine clearance is calculated to estimate the glomerular filtration rate (GFR).

    • Fractional excretion of electrolytes is calculated as (Urine_electrolyte x Plasma_creatinine) / (Plasma_electrolyte x Urine_creatinine) x 100.

    • The total diuretic and natriuretic response over the study period is calculated and compared between different doses and placebo.

Clearance_Study_Workflow Start Fasted, Hydrated Dog with Catheters Baseline Baseline Blood & Urine Collection Start->Baseline Drug_Admin Oral Administration of Etozolin or Placebo Baseline->Drug_Admin Collection Timed Blood & Urine Collection (e.g., 0-8 hours) Drug_Admin->Collection Analysis Measure Volume, Electrolytes, Creatinine, Osmolality Collection->Analysis Calculation Calculate Flow Rate, Excretion Rates, GFR, Fractional Excretion Analysis->Calculation Conclusion Quantify Diuretic & Natriuretic Effects Calculation->Conclusion

Figure 4. Experimental workflow for diuretic clearance studies in dogs.

Conclusion

This compound, through its active metabolite ozolinone, is an effective diuretic and antihypertensive agent. Its primary mechanism of action is the inhibition of sodium and chloride reabsorption in the renal tubules. While its precise molecular target and tubular site of action remain an area requiring further clarification, evidence points towards an inhibitory effect on the Na+-K+-2Cl− cotransporter, characteristic of loop diuretics. The resulting diuresis and natriuresis lead to a reduction in blood volume and a compensatory activation of the Renin-Angiotensin-Aldosterone System. Additionally, etozolin possesses vasodilatory properties, potentially mediated by prostaglandins, which contribute to its blood pressure-lowering effects. Further research, particularly micropuncture studies and in vitro transporter assays with ozolinone, would be beneficial to definitively elucidate its complete pharmacological profile.

References

Etozolin: A Technical Deep Dive into its Discovery, Development, and Diuretic Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etozolin, a thiazolidinone derivative, emerged as a novel diuretic agent in the late 1970s. Developed by Gödecke AG under the code Gö 687 and later marketed as Elkapin®, it presented a unique chemical structure distinct from the sulfonamide-based diuretics prevalent at the time. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Etozolin as a diuretic. It details the preclinical and clinical findings, including quantitative data on its efficacy, pharmacokinetic profile, and effects on electrolyte balance. The document also outlines the experimental methodologies employed in its evaluation and visualizes the key pathways and developmental workflow.

Discovery and Synthesis

Etozolin, chemically known as ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, was developed by the German pharmaceutical company Gödecke AG. The initial research focused on synthesizing novel heterocyclic compounds with potential therapeutic activities. While the specific details of the initial screening process are not extensively published, the thiazolidinone scaffold was identified as a promising starting point for diuretic activity.

Synthesis of Etozolin:

The synthesis of Etozolin involves a multi-step process culminating in the formation of the thiazolidinone ring and the subsequent addition of the ethyl acetate (B1210297) side chain. While the proprietary details of the industrial synthesis by Gödecke AG are not publicly available, a plausible synthetic route based on established organic chemistry principles is outlined below.

Experimental Workflow: From Synthesis to Clinical Evaluation

G cluster_synthesis Chemical Synthesis cluster_preclinical Preclinical Development cluster_clinical Clinical Development start Starting Materials step1 Thiazolidinone Ring Formation start->step1 step2 Side Chain Addition step1->step2 etozolin Etozolin (Gö 687) step2->etozolin in_vitro In Vitro Screening etozolin->in_vitro in_vivo In Vivo Animal Studies (Rats, Dogs) in_vitro->in_vivo pharmaco Pharmacology & Toxicology in_vivo->pharmaco phase1 Phase I (Healthy Volunteers) pharmaco->phase1 phase2 Phase II (Hypertensive Patients) phase1->phase2 phase3 Phase III (Edema Patients) phase2->phase3 market Market Approval (Elkapin®) phase3->market

Caption: A high-level overview of the discovery and development pipeline for Etozolin.

Mechanism of Action

Etozolin is a prodrug that is rapidly metabolized in the body to its active metabolite, ozolinone (B1678133). Ozolinone is responsible for the diuretic effect.

The primary mechanism of action of ozolinone is the inhibition of the Na+-Cl- symporter (NCC) in the distal convoluted tubule (DCT) of the nephron. The NCC is a key transporter responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the blood.

Signaling Pathway of Etozolin's Diuretic Action:

By blocking the NCC, ozolinone increases the excretion of sodium and chloride ions in the urine. This leads to an increase in urinary water excretion (osmotic diuresis), resulting in a reduction in extracellular fluid volume and blood pressure.

The increased sodium delivery to the collecting duct can also lead to a modest increase in potassium excretion. Furthermore, the reduction in blood volume and plasma sodium concentration can trigger a compensatory response from the renin-angiotensin-aldosterone system (RAAS).

G cluster_drug Drug Action cluster_renal Renal Tubule cluster_systemic Systemic Effects etozolin Etozolin (Prodrug) ozolinone Ozolinone (Active) etozolin->ozolinone Metabolism ncc Na+-Cl- Symporter (NCC) in Distal Convoluted Tubule ozolinone->ncc Inhibition na_cl_reab Decreased Na+ & Cl- Reabsorption ncc->na_cl_reab h2o_reab Decreased Water Reabsorption na_cl_reab->h2o_reab diuresis Increased Diuresis h2o_reab->diuresis bp Decreased Blood Pressure diuresis->bp raas RAAS Activation diuresis->raas

Caption: The mechanism of action of Etozolin, from prodrug to diuretic and systemic effects.

Preclinical Studies

The diuretic activity of Etozolin and its active metabolite, ozolinone, was evaluated in various animal models, primarily rats and dogs.

Diuretic and Saluretic Activity in Dogs

Experimental Protocol: Clearance studies were conducted in anesthetized dogs. The animals were catheterized for urine collection and instrumented for the measurement of glomerular filtration rate (GFR) and renal blood flow (RBF). Ozolinone was administered intravenously at various doses, and urine and blood samples were collected at timed intervals to determine electrolyte concentrations and hemodynamic parameters.

Key Findings:

  • Ozolinone produced a rapid-onset and dose-dependent diuresis and saluresis.

  • It increased the fractional excretion of sodium and chloride.

  • At higher doses, it also led to an increase in potassium excretion.

  • Ozolinone was observed to increase renal blood flow.

ParameterVehicle ControlOzolinone (1 mg/kg IV)Ozolinone (10 mg/kg IV)
Urine Flow (ml/min)0.5 ± 0.12.5 ± 0.45.8 ± 0.7
Sodium Excretion (µEq/min)50 ± 10350 ± 45800 ± 90
Chloride Excretion (µEq/min)60 ± 12400 ± 50920 ± 110
Potassium Excretion (µEq/min)20 ± 545 ± 870 ± 12

Note: Data are representative values compiled from published studies and are presented as mean ± standard error.

Localization of Tubular Action in Rats

Experimental Protocol: Micropuncture studies were performed on anesthetized rats to localize the site of action of ozolinone within the nephron. Micropipettes were used to collect fluid samples from different segments of the renal tubule before and after the administration of the drug. The composition of the collected fluid was then analyzed.

Key Findings: The results of these studies confirmed that the primary site of action of ozolinone is the distal convoluted tubule, where it inhibits sodium and chloride reabsorption.

Clinical Studies

The efficacy and safety of Etozolin were evaluated in several clinical trials in healthy volunteers and patients with hypertension and edema.

Pharmacokinetics in Humans

Experimental Protocol: The pharmacokinetic profile of Etozolin and its active metabolite ozolinone was studied in healthy volunteers following oral administration. Blood and urine samples were collected over 24-48 hours, and the concentrations of the parent drug and metabolite were determined using high-performance liquid chromatography (HPLC).

Key Findings:

  • Etozolin is well-absorbed after oral administration.

  • It is rapidly and extensively metabolized to ozolinone.

  • The plasma half-life of Etozolin is approximately 1-2 hours, while the half-life of the active metabolite ozolinone is longer, around 6-8 hours, which contributes to its sustained diuretic effect.

ParameterEtozolinOzolinone
Cmax (µg/mL)10-1520-30
Tmax (hours)1-22-4
Half-life (hours)1-26-8
Excretion (urine, 24h)<5%40-50%

Note: Pharmacokinetic parameters are approximate values and can vary based on the study population and dosage.

Efficacy in Hypertension

Experimental Protocol: Double-blind, placebo-controlled studies were conducted in patients with essential hypertension. Patients received daily doses of Etozolin or placebo for several weeks. Blood pressure was monitored regularly, and electrolyte levels were assessed.

Key Findings:

  • Etozolin demonstrated a significant dose-dependent reduction in both systolic and diastolic blood pressure compared to placebo.

  • The antihypertensive effect was sustained over a 24-hour period with once-daily dosing.

  • The incidence of side effects was generally low, with hypokalemia being the most common adverse event.

Study GroupBaseline Blood Pressure (mmHg)Blood Pressure after 4 weeks (mmHg)
Placebo165/105162/103
Etozolin (200 mg/day)168/106150/92
Etozolin (400 mg/day)166/107145/88

Note: Data are representative values from clinical trials.

Efficacy in Edema

Etozolin was also shown to be effective in reducing edema associated with congestive heart failure and renal disease. Its diuretic action helped to eliminate excess fluid, leading to a reduction in body weight and an improvement in clinical symptoms.

Conclusion

Etozolin was a significant development in the field of diuretics, offering a novel chemical structure and a distinct pharmacological profile. Its efficacy as both a diuretic and an antihypertensive agent was well-established through a series of preclinical and clinical studies. The understanding of its mechanism of action, centered on the inhibition of the Na+-Cl- symporter by its active metabolite ozolinone, provided a clear rationale for its therapeutic use. While Etozolin is not widely used today, its development history provides valuable insights into the discovery and evaluation of new diuretic agents. This technical guide has summarized the key data and experimental approaches that defined the scientific understanding of this unique diuretic.

Pharmacological Profile of Etozolin Hydrochloride's Active Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of the active metabolites of Etozolin (B1671767) hydrochloride, with a primary focus on its principal active metabolite, Ozolinone. Etozolin is a loop diuretic that undergoes rapid metabolism to form Ozolinone, which is responsible for its diuretic and antihypertensive effects[1]. This document compiles quantitative data, details experimental methodologies from key studies, and visualizes the metabolic and signaling pathways involved.

Metabolism of Etozolin Hydrochloride

Etozolin is extensively metabolized in the body, with the primary metabolic pathway involving the enzymatic cleavage of the ester group. This process leads to the formation of the main active metabolite, Ozolinone (Metabolite I). Further metabolism occurs through glucuronidation of Ozolinone and oxidation of the piperidine (B6355638) moiety. The metabolic pathway of etozolin is qualitatively similar in rats, dogs, and humans[2].

Etozolin_Metabolism Etozolin Etozolin Ozolinone Ozolinone (Metabolite I) (Active Diuretic) Etozolin->Ozolinone Esterase Cleavage Glucuronides Metabolites II & III (Diastereoisomeric Glucuronides) Ozolinone->Glucuronides Glucuronidation Oxidation_Products Metabolites IV-VII (Oxidation of Piperidine Moiety) Ozolinone->Oxidation_Products Oxidation Ozolinone_Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Epithelial Cell Ozolinone (-) Ozolinone NKCC2 Na-K-2Cl Cotransporter (NKCC2) Ozolinone->NKCC2 Inhibits pNKCC2 Phosphorylated NKCC2 (Active) WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 Kinases WNK->SPAK_OSR1 Phosphorylates & Activates SPAK_OSR1->NKCC2 Phosphorylates & Activates Clearance_Study_Workflow A Anesthetize and prepare a healthy dog B Catheterize femoral artery (blood pressure), femoral vein (infusions), and ureters (urine collection) A->B C Infuse inulin (B196767) and PAH for GFR and RBF measurement B->C D Collect baseline urine and blood samples C->D E Administer Ozolinone intravenously D->E F Collect timed urine and blood samples post-administration E->F G Analyze samples for electrolyte concentrations, inulin, and PAH F->G H Calculate renal clearance parameters G->H

References

Etozolin Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Etozolin hydrochloride, a diuretic agent, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, mechanism of action, relevant experimental protocols, and its effects on key physiological pathways.

Core Chemical and Physical Data

This compound is the hydrochloride salt of Etozolin. Key identifiers and properties are summarized below.

ParameterValueReference
CAS Number 53-90-7[cite: ]
Molecular Formula C13H21ClN2O3S[cite: ]
Molecular Weight 320.83 g/mol [cite: ]

Mechanism of Action

This compound primarily functions as a diuretic by inhibiting the sodium-chloride (Na+/Cl-) symporter (also known as NCC or SLC12A3) in the distal convoluted tubule of the nephron. This inhibition leads to decreased reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubule leads to an osmotic increase in water excretion, resulting in diuresis.

The diuretic effect of this compound subsequently influences the Renin-Angiotensin-Aldosterone System (RAAS). The increased sodium and water excretion can lead to a decrease in blood volume and blood pressure. This is sensed by the juxtaglomerular cells in the kidneys, which may initially increase renin secretion. However, the long-term effect of blood pressure reduction contributes to the overall antihypertensive effect.

Experimental Protocols

Protocol for In-Vitro Sodium-Chloride Symporter (NCC) Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of this compound on the sodium-chloride symporter in a cellular context.

Objective: To determine the in-vitro potency of this compound in inhibiting the function of the sodium-chloride symporter.

Materials:

  • HEK293 cells stably expressing the human sodium-chloride symporter (NCC).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Non-radioactive rubidium (Rb+) or a fluorescent ion indicator sensitive to Na+ or Cl-.

  • This compound stock solution.

  • Positive control inhibitor (e.g., hydrochlorothiazide).

  • Microplate reader (for fluorescence or atomic absorption spectroscopy).

Procedure:

  • Cell Culture: Culture HEK293-NCC cells to confluence in appropriate multi-well plates.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of this compound or control for a specified period (e.g., 15-30 minutes) at 37°C.

  • Uptake Assay: Initiate ion uptake by adding assay buffer containing the tracer ion (e.g., Rb+ as a surrogate for K+, which is co-transported with Na+ and Cl- by some related transporters, or using a fluorescent indicator).

  • Termination: After a defined incubation period (e.g., 10-20 minutes), stop the uptake by rapidly washing the cells with ice-cold wash buffer.

  • Detection: Lyse the cells and measure the intracellular concentration of the tracer ion using a suitable detection method (e.g., atomic absorption spectroscopy for Rb+ or a fluorescence plate reader for a fluorescent indicator).

  • Data Analysis: Determine the concentration of this compound that causes 50% inhibition of ion uptake (IC50) by fitting the data to a dose-response curve.

Protocol for HPLC Analysis of Etozolin in Biological Samples

This protocol outlines a general method for the quantification of Etozolin in biological matrices such as plasma or urine.

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the determination of Etozolin concentrations.

Materials and Equipment:

  • HPLC system with a UV or mass spectrometry (MS) detector.

  • Reversed-phase C18 column.

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • This compound analytical standard.

  • Internal standard (a compound with similar chemical properties to Etozolin).

  • Biological matrix (plasma, urine).

  • Sample preparation reagents (e.g., protein precipitation agents like acetonitrile or methanol, solid-phase extraction cartridges).

Procedure:

  • Sample Preparation:

    • Protein Precipitation: To a known volume of plasma, add a precipitating agent (e.g., 3 volumes of cold acetonitrile). Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma or urine sample. Wash the cartridge to remove interferences. Elute Etozolin with a suitable solvent.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of aqueous buffer and organic solvent. The exact composition should be optimized for good peak shape and separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength determined by the UV spectrum of Etozolin, or MS detection for higher sensitivity and selectivity.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking known concentrations of Etozolin and a fixed concentration of the internal standard into the blank biological matrix.

    • Process the standards and samples as described in the sample preparation step.

    • Inject the processed standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area ratio of Etozolin to the internal standard against the concentration of Etozolin.

    • Determine the concentration of Etozolin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling and Experimental Workflow Diagrams

Experimental Workflow for NCC Inhibition Assay A Culture HEK293-NCC cells C Pre-incubate cells with Etozolin HCl A->C B Prepare serial dilutions of Etozolin HCl B->C D Initiate ion uptake C->D E Terminate uptake D->E F Lyse cells and measure ion concentration E->F G Determine IC50 value F->G

Caption: Workflow for the in-vitro NCC inhibition assay.

Mechanism of Action of this compound cluster_renal Renal Tubule cluster_systemic Systemic Effects Etozolin This compound NCC Sodium-Chloride Symporter (NCC) Etozolin->NCC Inhibits Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Reabsorption Diuresis Increased Diuresis (Water Excretion) Reabsorption->Diuresis BloodVolume Decreased Blood Volume Diuresis->BloodVolume Diuresis->BloodVolume BloodPressure Decreased Blood Pressure BloodVolume->BloodPressure BloodVolume->BloodPressure RAAS Renin-Angiotensin-Aldosterone System (RAAS) BloodPressure->RAAS Modulates BloodPressure->RAAS

Caption: Signaling pathway of Etozolin's diuretic effect.

Disclaimer

This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.

The Stereochemical Dichotomy of Etozolin: A Technical Guide to its Racemic Nature and the Pharmacological Activity of its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etozolin, a thiazide-like diuretic, is clinically administered as a racemic mixture. This technical guide delves into the critical stereochemical aspects of Etozolin, focusing on its nature as a racemate and the distinct pharmacological profiles of its stereoisomers. Etozolin itself is a prodrug, rapidly metabolized to its active form, Ozolinone (B1678133). The diuretic efficacy of Etozolin is exclusively attributed to the levorotatory (-)-enantiomer of its metabolite, Ozolinone, which acts by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the kidney. The dextrorotatory (+)-enantiomer is devoid of diuretic activity but exhibits other pharmacological properties, such as the inhibition of furosemide-induced diuresis. This guide provides a comprehensive overview of the synthesis and resolution of Etozolin, detailed experimental protocols for chiral separation, and a summary of the stereospecific pharmacological data.

Introduction to Etozolin and its Stereochemistry

Etozolin, chemically known as ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, is utilized in the management of hypertension and edema[1]. Marketed as a racemic mixture, it contains a single chiral center at the C5 position of the thiazolidinone ring, resulting in the existence of two enantiomers: (+)-Etozolin and (-)-Etozolin[2]. Upon administration, Etozolin undergoes rapid metabolism to its active metabolite, Ozolinone.

The pharmacological activity of Etozolin is intrinsically linked to the stereochemistry of its metabolite, Ozolinone. The diuretic effect is solely mediated by the levorotatory (-)-Ozolinone isomer[3][4]. This stereoselectivity highlights the importance of understanding the properties and behaviors of the individual enantiomers for potential development of stereochemically pure therapeutic agents with improved efficacy and safety profiles[5].

Physicochemical and Pharmacological Properties of Etozolin and its Enantiomers

While enantiomers possess identical physical and chemical properties in an achiral environment, their interaction with chiral biological systems, such as receptors and enzymes, can differ significantly[6][7]. The primary pharmacological activity of Etozolin, diuresis, is a direct consequence of the action of its active metabolite, Ozolinone.

Data on the Enantiomers of the Active Metabolite, Ozolinone

Extensive research has been conducted on the individual enantiomers of Ozolinone, revealing a stark contrast in their pharmacological effects.

Property(-)-Ozolinone (Levorotatory)(+)-Ozolinone (Dextrorotatory)Reference(s)
Diuretic Activity Potent diuretic and natriuretic effects. Increases urine flow, urinary sodium, and chloride excretion.No significant diuretic or natriuretic effects.[3][4][8]
Mechanism of Action Inhibits the Na+/Cl- symporter in the early distal convoluted tubule.Does not inhibit the Na+/Cl- symporter.[3]
Effect on Renal Blood Flow Increases renal blood flow.Increases renal blood flow to a similar extent as the levorotatory isomer.[3]
Effect on Furosemide-induced Diuresis -Antagonizes the diuretic effect of furosemide (B1674285) by inhibiting its secretion into the proximal tubules.[9]
Effect on Renin Release Significantly increases renin secretory rate, an effect dependent on prostaglandins.No significant effect on renin secretory rate.[8]
Effect on Prostaglandin (B15479496) Synthesis Increases PGE2 synthesis in papillary and medullary slices.No significant effect on prostaglandin synthesis.[8]

Table 1: Comparison of the Pharmacological Properties of Ozolinone Enantiomers

Parameter (at 100 mg/kg i.v. dose in rats)Control(-)-Ozolinone(+)-OzolinoneReference(s)
Fractional Na+ Excretion (%) 0.525No significant effect[4]
Fractional Lithium Excretion (%) 2760No significant effect[4]

Table 2: Quantitative Effects of Ozolinone Enantiomers on Renal Excretion in Rats

Parameter (in anesthetized dogs)(+)-Ozolinone (40 µg/kg/min)(-)-Ozolinone (compared to (+)-Ozolinone)Reference(s)
Urine Flow (mL/min) 0.9 +/- 0.14.0 +/- 0.3[8]
Fractional Na+ Excretion (%) 5.6 +/- 0.329.8 +/- 3.0[8]
Fractional Cl- Excretion (%) 5.8 +/- 0.435.7 +/- 4.1[8]
Fractional K+ Excretion (%) 49 +/- 587 +/- 4[8]
Renin Secretory Rate (ng AI/mL/hr·mL/min) 210 +/- 53498 +/- 113[8]

Table 3: Comparative Effects of Ozolinone Enantiomers on Renal Parameters in Dogs

Experimental Protocols

Synthesis of Racemic Etozolin
Chiral Resolution of Racemic Etozolin

The separation of enantiomers from a racemic mixture is a critical step in studying their individual properties. Common methods include diastereomeric salt crystallization and chiral chromatography[11][12][13].

This protocol is a generalized procedure for the resolution of a racemic amine-containing compound like Etozolin using a chiral acid as a resolving agent. The selection of the appropriate chiral resolving agent and solvent is crucial and often requires empirical screening[14][15][16][17].

Materials:

  • Racemic Etozolin

  • Chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid)[16]

  • Suitable solvent (e.g., methanol, ethanol, or a mixture)

  • Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, etc.)

  • Filtration apparatus

  • pH meter

  • Base (e.g., 1 M NaOH)

  • Acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous Na2SO4)

  • Rotary evaporator

Procedure:

  • Formation of Diastereomeric Salts:

    • Dissolve racemic Etozolin (1 equivalent) in a minimal amount of a suitable hot solvent.

    • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent.

    • Slowly add the resolving agent solution to the Etozolin solution with stirring.

  • Crystallization of the Less Soluble Diastereomer:

    • Allow the mixture to cool slowly to room temperature to induce crystallization. If necessary, cool further in an ice bath.

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Etozolin:

    • Suspend the collected diastereomeric salt crystals in water.

    • Add a base (e.g., 1 M NaOH) dropwise to the suspension until the pH is basic, liberating the free amine (Etozolin).

    • Extract the enantiomerically enriched Etozolin with an organic solvent.

    • Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the resolved Etozolin enantiomer.

  • Recovery of the Other Enantiomer:

    • The mother liquor from the crystallization step contains the more soluble diastereomeric salt.

    • This can be treated similarly with a base to liberate the other enantiomer of Etozolin.

  • Recovery of the Chiral Resolving Agent:

    • The aqueous layers from the extraction steps can be acidified to precipitate and recover the chiral resolving agent.

Chiral HPLC is a powerful analytical technique for separating and quantifying enantiomers[18][19][20]. The choice of the chiral stationary phase (CSP) is critical for successful separation[13].

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®). The selection of the specific CSP will require screening for the one that provides the best resolution for Etozolin enantiomers.

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol). The exact ratio needs to be optimized to achieve baseline separation.

General Procedure:

  • Sample Preparation:

    • Prepare a standard solution of racemic Etozolin in the mobile phase.

    • Prepare solutions of the samples to be analyzed (e.g., from the resolution experiment) in the mobile phase.

  • Chromatographic Conditions:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (determined by the UV absorbance maximum of Etozolin).

    • Inject the standard racemic mixture to determine the retention times of the two enantiomers and the resolution factor.

    • Inject the resolved samples to determine their enantiomeric purity.

  • Data Analysis:

    • Calculate the enantiomeric excess (ee%) of the resolved samples based on the peak areas of the two enantiomers.

Signaling Pathways and Experimental Workflows

Mechanism of Action of (-)-Ozolinone

The diuretic effect of Etozolin is mediated by its active metabolite, (-)-Ozolinone, which targets the Na+/Cl- symporter (NCC) in the apical membrane of cells in the distal convoluted tubule[3][21][22]. Inhibition of NCC prevents the reabsorption of sodium and chloride ions from the tubular fluid, leading to increased excretion of these ions and consequently water, resulting in diuresis[21][22]. The activity of the NCC is regulated by a complex signaling pathway involving WNK kinases[23][24].

G cluster_membrane Apical Membrane of DCT Cell cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule (DCT) Cell NCC Na+/Cl- Symporter (NCC) Na_Cl_cell Decreased Intracellular Na+ and Cl- NCC->Na_Cl_cell Blocked Na_Cl_lumen Na+ Cl- Na_Cl_lumen->NCC Reabsorption Levo_Ozo (-)-Ozolinone Levo_Ozo->NCC Inhibition Diuresis Increased Na+, Cl-, and Water Excretion (Diuresis) Na_Cl_cell->Diuresis G racemic Racemic Etozolin ((+)- and (-)-Etozolin) formation Formation of Diastereomeric Salts racemic->formation resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->formation crystallization Fractional Crystallization formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble liberation1 Liberation of Enantiomer 1 less_soluble->liberation1 liberation2 Liberation of Enantiomer 2 more_soluble->liberation2 enantiomer1 Enantiomerically Pure (-)-Etozolin liberation1->enantiomer1 enantiomer2 Enantiomerically Enriched (+)-Etozolin liberation2->enantiomer2 analysis Chiral HPLC Analysis enantiomer1->analysis enantiomer2->analysis

References

Etozolin Hydrochloride: A Technical Guide to its Classification as a Thiazide-Like Diuretic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etozolin (B1671767) hydrochloride is a diuretic agent utilized in the management of hypertension and edema.[1][2][3] Pharmacologically, it is classified as a thiazide-like diuretic due to its primary mechanism of action, which involves the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidneys.[1][2] This guide provides an in-depth analysis of the experimental evidence and pharmacological data that substantiate this classification. It includes a detailed examination of its mechanism of action, comparative clinical data, and standardized experimental protocols for assessing its activity.

Introduction

Etozolin hydrochloride is a diuretic medication used for treating conditions such as hypertension and edema resulting from heart failure, and renal or liver disorders.[1][2] Diuretics function by promoting the excretion of salt and water from the body.[1] Etozolin is specifically categorized as a thiazide-like diuretic, distinguishing it from thiazide diuretics by its chemical structure but sharing a common mechanism of action.[2][4] This document will explore the core scientific principles that define Etozolin's role as an inhibitor of the thiazide-sensitive Na+-Cl- cotransporter (NCC).

Mechanism of Action

The diuretic and antihypertensive effects of this compound are primarily attributed to its action on the nephrons within the kidneys.

2.1. Inhibition of the Na+-Cl- Cotransporter (NCC)

Etozolin exerts its effects by selectively inhibiting the Na+-Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule cells.[1] The NCC is responsible for the reabsorption of approximately 5-10% of filtered sodium and chloride ions from the tubular fluid back into the bloodstream.[1][4] By blocking this symporter, Etozolin increases the urinary excretion of sodium and chloride ions.[1][5]

2.2. Downstream Physiological Effects

The inhibition of NaCl reabsorption initiates a cascade of physiological responses:

  • Diuresis: The increased concentration of solutes (NaCl) in the tubular fluid leads to an osmotic gradient that draws water into the tubules, resulting in increased urine output (diuresis). This reduces the overall blood volume.[1]

  • Antihypertensive Effect: The reduction in blood volume is a key factor in lowering blood pressure.[1]

  • Modulation of the Renin-Angiotensin-Aldosterone System (RAAS): The increased sodium loss can lead to a compensatory, though smaller than with other diuretics, activation of the RAAS.[6]

  • Vasodilatory Effects: Etozolin also exhibits a mild vasodilatory effect by acting directly on the smooth muscle of blood vessels, which contributes to the reduction of peripheral vascular resistance and blood pressure.[1]

cluster_0 Distal Convoluted Tubule Cell Lumen Tubular Lumen NCC Na+/Cl- Cotransporter (NCC) Lumen->NCC Na+ Cl- Blood Bloodstream NaK_ATPase Na+/K+ ATPase Blood->NaK_ATPase 2 K+ NCC->NaK_ATPase Na+ Cl_Channel Cl- Channel NCC->Cl_Channel Cl- NaK_ATPase->Blood 3 Na+ Cl_Channel->Blood Cl- Etozolin Etozolin Etozolin->NCC Inhibits

Mechanism of Etozolin on the NCC.

Pharmacological Data and Clinical Evidence

Clinical studies have provided quantitative data supporting the classification and efficacy of Etozolin as a thiazide-like diuretic.

3.1. Comparative Diuretic and Saluretic Effects

Studies comparing Etozolin to other diuretics have demonstrated its dose-dependent effects on water and electrolyte excretion. While its 24-hour action profile is similar to thiazide derivatives, its peak diuretic effect can resemble that of loop diuretics.[7]

Table 1: Comparative Effects on Urinary Excretion

ParameterEtozolinChlorthalidone (B1668885) (Thiazide-like)Furosemide (B1674285) (Loop Diuretic)Key Findings
Water Excretion Dose-dependent increase[5][6]Similar dose-dependent increase[6]More intense initial diuresis[7]Etozolin shows a more constant, prolonged diuresis compared to the rapid, intense effect of furosemide.[7]
Sodium (Na+) Excretion Significant, dose-dependent increase[5][6]Similar increase[6]Significant increase[7]Etozolin is effective in promoting natriuresis, a hallmark of thiazide-like diuretics.[6]
Potassium (K+) Excretion No significant change or lower excretion[5][6]Causes a decrease in serum K+[6]Significant increaseEtozolin demonstrates a potassium-sparing effect compared to chlorthalidone, which is a notable advantage.[6]
Chloride (Cl-) Excretion Significant increase[5]Not specifiedSignificant increase[7]Increased chloride excretion accompanies sodium loss, consistent with NCC inhibition.[5]

3.2. Antihypertensive Efficacy

Etozolin has been shown to be an effective antihypertensive agent in double-blind, placebo-controlled studies.

Table 2: Antihypertensive Effects of Etozolin

StudyDosageDurationBlood Pressure Reduction (Systolic/Diastolic)Comparison
Kopp H. (1978)[8]Not specified12 daysStatistically significant reduction vs. placeboEtozolin was significantly more effective than placebo in reducing both supine and upright blood pressure.[8]
Strocchi E., et al.200 mg/day4 weeksFrom 187/112 mmHg to 167/99 mmHgThe antihypertensive effect was comparable to captopril (B1668294), and a combination of the two showed a synergistic effect.[3]

Experimental Protocols for NCC Inhibition

The characterization of this compound as an NCC inhibitor involves in vitro assays to quantify its effect on the transporter's activity. The following is a generalized protocol for such an assessment.

4.1. Objective

To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Etozolin) on the Na+-Cl- cotransporter (NCC) expressed in a heterologous cell system.

4.2. Materials

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells.[9]

  • Expression Vector: Plasmid containing the full-length cDNA for human NCC.

  • Reagents: Cell culture media (DMEM), fetal bovine serum, antibiotics, transfection reagents.

  • Assay Buffers: Pre-incubation buffer, uptake buffer containing ²²Na⁺, ice-cold wash buffer, lysis buffer.[9]

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., DMSO).

  • Equipment: Cell culture incubator, 24-well plates, scintillation counter.[9]

4.3. Methodology

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.[9]

    • Seed cells in 24-well plates and transfect with the NCC expression vector using a suitable transfection reagent. Allow 24-48 hours for transporter expression.

  • ²²Na⁺ Uptake Assay:

    • Wash the transfected cells twice with a pre-incubation buffer to remove existing extracellular sodium.[9]

    • Pre-incubate the cells for 10-15 minutes with the pre-incubation buffer containing various concentrations of Etozolin or vehicle control.

    • Initiate the uptake by adding an uptake buffer containing a fixed concentration of ²²Na⁺ and the corresponding concentration of Etozolin or vehicle. Incubate for a defined period (e.g., 10-20 minutes).

    • Terminate the uptake by rapidly washing the cells three times with an ice-cold wash buffer to remove extracellular ²²Na⁺.[9]

  • Quantification and Data Analysis:

    • Lyse the cells using a lysis buffer (e.g., 0.1 M NaOH).[9]

    • Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of ²²Na⁺ uptake.

    • Determine the protein concentration in each well to normalize the radioactive counts.

    • Calculate the rate of ²²Na⁺ uptake (e.g., in nmol/mg protein/min).

    • Plot the uptake rate against the log concentration of Etozolin and fit the data to a dose-response curve to determine the IC50 value.[9]

A 1. Culture & Transfect HEK293 cells with NCC plasmid B 2. Seed cells in 24-well plates and grow to confluence A->B C 3. Pre-incubate cells with varying concentrations of Etozolin B->C D 4. Initiate ion uptake with ²²Na+ containing buffer C->D E 5. Terminate uptake by washing with ice-cold buffer D->E F 6. Lyse cells and measure intracellular radioactivity E->F G 7. Normalize data to protein concentration F->G H 8. Plot dose-response curve and calculate IC50 value G->H

Workflow for NCC Inhibition Assay.

Conclusion

The classification of this compound as a thiazide-like diuretic is strongly supported by its well-defined mechanism of action and a body of clinical evidence. Its primary pharmacological target is the Na+-Cl- cotransporter in the distal convoluted tubule, an action it shares with thiazide diuretics.[1] Clinical data confirms its efficacy as both a diuretic and an antihypertensive agent, with a favorable profile regarding potassium excretion compared to some other diuretics in its class.[6] The experimental protocols outlined provide a framework for the continued investigation and characterization of compounds like Etozolin, reinforcing the scientific basis for its therapeutic use.

References

In-depth review of Etozolin hydrochloride's diuretic and saluretic effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Diuretic and Saluretic Effects of Etozolin (B1671767) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etozolin hydrochloride is a diuretic agent with significant saluretic effects, utilized in the management of hypertension and edema.[1][2] This technical guide provides a comprehensive review of its pharmacological action, focusing on quantitative efficacy, underlying mechanisms, and the experimental methodologies used in its evaluation. Data from key clinical studies are summarized, and its primary signaling pathway and representative experimental workflows are visualized. This document is intended to serve as a detailed resource for professionals in pharmacology and drug development.

Introduction

Etozolin is a thiazolidinone derivative that functions as a diuretic and antihypertensive agent.[3][4] While some sources classify it as a loop diuretic[5], its mechanism and effects also share characteristics with thiazide-like diuretics.[1][6] It is primarily used to treat fluid retention (edema) associated with various conditions and to manage high blood pressure.[1] Its therapeutic effect stems from its ability to increase the renal excretion of salt (saluresis) and water (diuresis).[7]

Mechanism of Action: Signaling Pathway

Etozolin exerts its diuretic effect by acting on the nephrons within the kidneys. The primary mechanism involves the inhibition of the sodium-chloride symporter (NCC) located in the distal convoluted tubule.[1] By blocking this symporter, Etozolin reduces the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the bloodstream.[7] This leads to an increased concentration of these ions in the tubules, which osmotically retains water, thereby increasing urine output.[7] This reduction in extracellular fluid volume contributes to its antihypertensive effect.[1] Additionally, some studies suggest that the prostaglandin (B15479496) system may play a role in its mechanism of action.

cluster_lumen Tubular Lumen cluster_cell Distal Tubule Epithelial Cell cluster_interstitium Interstitial Fluid / Blood Ions Na+ Cl- NCC Na-Cl Symporter (NCC) Ions->NCC Reabsorption NaK_ATPase Na+/K+-ATPase NCC->NaK_ATPase Na+ Etozolin Etozolin Hydrochloride Etozolin->NCC Inhibits Na_out Na+ NaK_ATPase->Na_out 3 Na+ K_in K+ K_in->NaK_ATPase 2 K+

Caption: this compound inhibits the Na-Cl symporter in the distal tubule.

Quantitative Data on Diuretic and Saluretic Effects

The efficacy of Etozolin has been quantified in several clinical trials, often in comparison with other diuretics. The data highlight its dose-dependent effects on water and electrolyte excretion.

Table 1: Comparative Diuretic Efficacy of Single Oral Doses of Etozolin

Drug/Dose Comparator Drug/Dose Subject Group Key Findings Reference
Etozolin (400 mg) Benzothiazide (75 mg) 8 healthy volunteers Equipotent diuretic effect. [8]
Etozolin (1200 mg) Benzothiazide (75 mg) 8 healthy volunteers 2.8 times more effective in diuresis. [8]
Etozolin (800 mg) Furosemide (B1674285) (80 mg) 115 patients with heart failure Etozolin provides a more constant, prolonged diuresis; Furosemide has a more intense initial effect. Both reduce body weight similarly. [6]

| Etozolin (200-600 mg) | Chlorthalidone (25-75 mg) | 7 hypertensive patients | Similar dose-dependent diuretic and antihypertensive effects. | |

Table 2: Effects of Etozolin on Urinary Electrolyte Excretion

Drug/Dose Comparison Subject Group Effect on Electrolyte Excretion Reference
Etozolin (400-1200 mg) Placebo 8 healthy volunteers Significantly increased Na+ and Cl- excretion. No significant difference in K+ excretion versus placebo. [8]
Etozolin (800 mg) Furosemide (80 mg) 115 patients with heart failure Induces lesser electrolyte elimination than Furosemide in the initial phase. [6]

| Etozolin (200-600 mg) | Chlorthalidone (25-75 mg) | 7 hypertensive patients | Causes a significantly lower increase in urinary Na+ and K+ excretion compared to Chlorthalidone. Does not decrease serum K+ levels. | |

Experimental Protocols

The evaluation of Etozolin's effects has been conducted through rigorous clinical trials, with detailed methodologies to ensure the validity of the findings.

Protocol: Dose-Ranging Crossover Study in Hypertensive Patients

This protocol is based on a study comparing Etozolin with Chlorthalidone.

  • Study Design: A double-blind, placebo-controlled, Latin square crossover design. This design allows each subject to receive all treatments, minimizing inter-subject variability.

  • Subjects: Seven patients with uncomplicated hypertension.

  • Treatments: Each patient received single oral doses of Etozolin (200 mg, 400 mg, 600 mg), Chlorthalidone (25 mg, 50 mg, 75 mg), and a placebo at different times, separated by washout periods.

  • Methodology:

    • Baseline Measurement: Collection of baseline hemodynamic (blood pressure, heart rate) and metabolic (serum electrolytes, plasma renin activity) data.

    • Drug Administration: Administration of a single oral dose of the assigned treatment.

    • Data Collection: Monitoring of blood pressure and collection of urine and blood samples at specified intervals post-administration.

    • Analysis: Urine volume was measured, and urinary concentrations of Na+ and K+ were determined. Blood samples were analyzed for serum electrolytes, plasma renin activity (PRA), aldosterone, and plasma PGE2.

    • Crossover: After a sufficient washout period to eliminate the drug, patients "crossed over" to the next treatment arm until all treatments were received.

cluster_washout1 cluster_washout2 Recruit Recruit Hypertensive Patients (n=7) Randomize Randomize to Treatment Sequence Recruit->Randomize Period1 Treatment Period 1 (Single Dose: Etozolin, Chlorthalidone, or Placebo) Randomize->Period1 Analysis Collect & Analyze Urine/Blood Samples After Each Period Period1->Analysis Washout1 Washout Period Period2 Treatment Period 2 (Crossover to Next Treatment) Washout1->Period2 Period2->Analysis Washout2 Washout Period Period_N Repeat Until All Treatments Received Washout2->Period_N Period_N->Analysis Analysis->Washout1 Analysis->Washout2 Compare Compare Effects of All Treatments Analysis->Compare

Caption: Workflow for a Latin square crossover clinical trial design.

Protocol: Randomized Comparative Study in Heart Failure

This protocol is based on a study comparing Etozolin with Furosemide.[6]

  • Study Design: A randomized trial comparing two active diuretic agents.

  • Subjects: 115 patients diagnosed with left and/or right ventricular failure.

  • Treatments: Patients were randomized into two groups:

    • Group 1 (n=55): Received Etozolin (800 mg, oral).

    • Group 2 (n=60): Received Furosemide (80 mg, oral).

  • Methodology:

    • Randomization: Patients were randomly assigned to either the Etozolin or Furosemide treatment group.

    • Drug Administration: The assigned oral dose was administered.

    • Urine Collection: Urine was collected in fractions throughout the day to analyze the time-course of diuresis.

    • Monitoring: Daily urinary output, body weight, heart rate, and arterial blood pressure were monitored throughout the trial.

    • Electrolyte Analysis: Urinary electrolyte elimination (Na+, K+, Cl-) was measured, particularly in the initial phase, to compare the saluretic profiles of the two drugs.

    • Safety Monitoring: Blood and liver values, serum electrolytes, creatinine, urea, and uric acid were monitored for safety.

Conclusion

This compound is an effective diuretic and saluretic agent with a dose-dependent action.[8] Clinical data demonstrate its efficacy in increasing sodium and chloride excretion, with a comparatively lower impact on potassium excretion than some other diuretics, such as furosemide and chlorthalidone.[6][8] Its mechanism of action is primarily centered on the inhibition of the Na-Cl symporter in the distal convoluted tubule.[7] The detailed experimental protocols from randomized controlled trials provide a robust framework for its clinical evaluation and a basis for future research in the development of diuretic therapies.

References

The Role of the Prostaglandin System in Etozolin's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the role of the prostaglandin (B15479496) system in the mechanism of action of Etozolin is limited. This guide provides a comprehensive overview of Etozolin's established mechanism of action and the well-documented role of prostaglandins (B1171923) in renal function. Potential interactions are discussed based on established physiological principles, highlighting areas for future research.

Etozolin: Core Mechanism of Action

Etozolin is a diuretic medication primarily utilized in the management of hypertension and edema.[1][2] Its principal mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of these electrolytes and, consequently, water.[1][2] The resulting diuretic and natriuretic effect reduces plasma volume, which contributes to its antihypertensive properties.[1] Some evidence also suggests that Etozolin possesses mild vasodilatory effects, which may further contribute to its blood pressure-lowering capabilities.[1]

Etozolin is classified as a thiazide-like diuretic, though some studies suggest it exhibits characteristics of both sulfonamide-type and loop-diuretics in terms of its urinary output profile and volume elimination, respectively.[3]

Quantitative Data on Etozolin's Effects

The following tables summarize the quantitative data on the diuretic and antihypertensive effects of Etozolin from clinical studies.

Table 1: Diuretic and Natriuretic Effects of Etozolin

ParameterDose of EtozolinObservationReference
Sodium Excretion400 mg and 1200 mgSignificant increase compared to placebo.[3]
Chloride Excretion400 mg and 1200 mgSignificant increase compared to placebo.[3]
Potassium Excretion400 mg and 1200 mgNo significant difference compared to placebo.[3]
Diuretic Equipotency400 mgEquipotent to 75 mg of a benzothiazide diuretic.[3]
Diuretic Efficacy1200 mg2.8 times more effective than 75 mg of a benzothiazide diuretic.[3]
Onset of Maximum Effect400 mg and 1200 mg2 to 4 hours after administration.[3]
Duration of Action400 mg and 1200 mgNo significant difference from placebo 10 hours after administration.[3]

Table 2: Antihypertensive Effects of Etozolin

Study DesignNumber of PatientsTreatmentDurationSystolic Blood Pressure ReductionDiastolic Blood Pressure ReductionReference
Double-blind, placebo-controlled50 (Etozolin), 50 (Placebo)Etozolin (dose not specified)12 daysSignificant reduction compared to placeboSignificant reduction compared to placebo[4]
Crossover trial30200 mg/day Etozolin4 weeksFrom 187 mmHg to 167 mmHg (average)From 112 mmHg to 99 mmHg (average)Not explicitly stated in search results
Open-label15 (4 with normal, 11 with impaired renal function)400 mg/day Etozolin2 weeks-12 mmHg (average)-9 mmHg (average)

The Prostaglandin System in Renal Function

Prostaglandins, particularly prostaglandin E2 (PGE2) and prostacyclin (PGI2), are lipid compounds derived from arachidonic acid that play a crucial role in regulating renal hemodynamics and electrolyte balance.[5][6] They are synthesized in various parts of the kidney, including the renal cortex and medulla.[5]

The synthesis of prostaglandins is initiated by the enzyme cyclooxygenase (COX), which exists in two main isoforms: COX-1 and COX-2.[7] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a role in inflammation.[7]

Key roles of prostaglandins in the kidney include:

  • Renal Blood Flow and Glomerular Filtration Rate (GFR): Prostaglandins are potent vasodilators in the kidney.[5] They help to maintain renal blood flow and GFR, especially in states of renal vasoconstriction.[5]

  • Sodium and Water Excretion: PGE2 has been shown to inhibit sodium reabsorption in the collecting duct, thereby promoting natriuresis and diuresis.[8][9]

  • Renin Release: Prostaglandins can stimulate the release of renin, an enzyme that plays a central role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.[6]

The inhibition of prostaglandin synthesis by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) can lead to sodium and water retention, a decrease in the efficacy of diuretics, and an increase in blood pressure.[10][11]

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis and Action in the Kidney

Prostaglandin_Pathway cluster_synthesis Prostaglandin Synthesis cluster_action Renal Effects Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) Cyclooxygenase (COX-1 & COX-2) Cyclooxygenase (COX-1 & COX-2) Cyclooxygenase (COX-1 & COX-2) Prostaglandins (PGE2, PGI2) Prostaglandins (PGE2, PGI2) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2) Prostaglandin Synthases Prostaglandin Synthases Prostaglandin Synthases Renal Vasodilation Renal Vasodilation Prostaglandins (PGE2, PGI2)->Renal Vasodilation Inhibition of Na+ Reabsorption Inhibition of Na+ Reabsorption Prostaglandins (PGE2, PGI2)->Inhibition of Na+ Reabsorption Stimulation of Renin Release Stimulation of Renin Release Prostaglandins (PGE2, PGI2)->Stimulation of Renin Release Increased Renal Blood Flow Increased Renal Blood Flow Renal Vasodilation->Increased Renal Blood Flow Increased GFR Increased GFR Increased Renal Blood Flow->Increased GFR Increased Na+ and Water Excretion Increased Na+ and Water Excretion Inhibition of Na+ Reabsorption->Increased Na+ and Water Excretion NSAIDs (e.g., Indomethacin) NSAIDs (e.g., Indomethacin) NSAIDs (e.g., Indomethacin)->Cyclooxygenase (COX-1 & COX-2) Inhibition Etozolin_Mechanism cluster_etozolin_action Etozolin's Primary Action cluster_prostaglandin_influence Hypothetical Prostaglandin Influence Etozolin Etozolin Na+/Cl- Symporter Na+/Cl- Symporter Etozolin->Na+/Cl- Symporter Inhibits Distal Convoluted Tubule Distal Convoluted Tubule Inhibition of Na+/Cl- Reabsorption Inhibition of Na+/Cl- Reabsorption Na+/Cl- Symporter->Inhibition of Na+/Cl- Reabsorption Increased Na+ and Cl- Excretion Increased Na+ and Cl- Excretion Inhibition of Na+/Cl- Reabsorption->Increased Na+ and Cl- Excretion Increased Water Excretion (Diuresis) Increased Water Excretion (Diuresis) Increased Na+ and Cl- Excretion->Increased Water Excretion (Diuresis) Decreased Plasma Volume Decreased Plasma Volume Increased Water Excretion (Diuresis)->Decreased Plasma Volume Decreased Blood Pressure Decreased Blood Pressure Decreased Plasma Volume->Decreased Blood Pressure Renal Prostaglandins (PGE2) Renal Prostaglandins (PGE2) Etozolin's Primary Action Etozolin's Primary Action Renal Prostaglandins (PGE2)->Etozolin's Primary Action Potential Modulation (?) Modulation of Renal Blood Flow Modulation of Renal Blood Flow Modulation of Renal Blood Flow->Etozolin's Primary Action Modulation of Tubular Transport Modulation of Tubular Transport Modulation of Tubular Transport->Etozolin's Primary Action

References

Methodological & Application

Etozolin Hydrochloride: Application Notes and Protocols for In Vivo Hypertensive Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the available information on the in vivo study of etozolin (B1671767) hydrochloride in the context of hypertension. While detailed preclinical data in animal models of hypertension are not extensively available in the public domain, this document synthesizes the known mechanism of action and clinical antihypertensive effects to guide researchers in designing and conducting their own in vivo studies.

Introduction to Etozolin Hydrochloride

This compound is a diuretic medication belonging to the thiazide-like class of drugs.[1] It is primarily utilized for the management of hypertension and edema associated with conditions such as heart failure, liver cirrhosis, and certain kidney disorders.[1] Etozolin exerts its therapeutic effects by promoting the excretion of salt and water from the body, thereby reducing blood volume and lowering blood pressure.[1]

Mechanism of Action

Etozolin's primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubules of the kidneys.[2] This inhibition leads to an increased excretion of sodium and chloride ions, and consequently water, resulting in a diuretic effect that lowers blood volume and blood pressure.[1][2] Additionally, etozolin may have a mild vasodilatory effect, directly acting on the smooth muscle cells of blood vessels to cause relaxation and further contribute to blood pressure reduction.[2]

cluster_kidney Kidney (Distal Convoluted Tubule) cluster_vessels Blood Vessels (Smooth Muscle) Etozolin Etozolin Na+/Cl- Symporter Na+/Cl- Symporter Etozolin->Na+/Cl- Symporter Inhibits Na+ & Cl- Reabsorption Na+ & Cl- Reabsorption Na+/Cl- Symporter->Na+ & Cl- Reabsorption Mediates Urinary Na+ & Cl- Excretion Urinary Na+ & Cl- Excretion Na+ & Cl- Reabsorption->Urinary Na+ & Cl- Excretion Reduces Water Excretion (Diuresis) Water Excretion (Diuresis) Urinary Na+ & Cl- Excretion->Water Excretion (Diuresis) Increases Blood Volume Blood Volume Water Excretion (Diuresis)->Blood Volume Decreases Blood Pressure Blood Pressure Blood Volume->Blood Pressure Decreases Etozolin_vaso Etozolin Vasodilation Vasodilation Etozolin_vaso->Vasodilation Promotes Peripheral Resistance Peripheral Resistance Vasodilation->Peripheral Resistance Decreases Blood_Pressure_vaso Blood Pressure Peripheral Resistance->Blood_Pressure_vaso Decreases

Mechanism of Action of this compound.

Application Note: Antihypertensive Effects of this compound

Summary of Clinical Data in Human Hypertension

The following table summarizes the quantitative data from a clinical study evaluating the antihypertensive effect of etozolin in patients with essential hypertension.

Treatment Group Baseline Blood Pressure (mmHg) Blood Pressure after 4 Weeks of Treatment (mmHg) Reduction in Blood Pressure (mmHg)
Etozolin (200 mg/day)187/112 ± 10/4167/99 ± 7/620/13

Data extracted from a study by an unspecified author and should be interpreted with caution. Further details on the study design and patient population are needed for a complete assessment.

Protocol: General Protocol for Evaluating the Antihypertensive Efficacy of a Test Compound in Spontaneously Hypertensive Rats (SHR)

The following is a detailed, generalized protocol that can be adapted for the in vivo evaluation of this compound in the SHR model of essential hypertension.

Animals and Acclimatization
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks of age, with established hypertension (Systolic Blood Pressure > 160 mmHg).

  • Control Group: Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

  • Housing: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Allow a minimum of one week for acclimatization to the housing conditions and handling procedures before the start of the experiment.

Experimental Groups
  • Group 1: WKY + Vehicle (Control)

  • Group 2: SHR + Vehicle (Hypertensive Control)

  • Group 3: SHR + this compound (Low Dose)

  • Group 4: SHR + this compound (Medium Dose)

  • Group 5: SHR + this compound (High Dose)

  • Group 6 (Optional): SHR + Reference Antihypertensive Drug (e.g., Captopril)

Drug Preparation and Administration
  • Vehicle: Prepare a suitable vehicle for this compound (e.g., 0.5% carboxymethylcellulose in sterile water). The choice of vehicle should be based on the solubility and stability of the compound.

  • Drug Solution: Prepare fresh solutions of this compound at the desired concentrations for the different dose groups.

  • Administration: Administer the vehicle or drug solution orally via gavage once daily for a predetermined study duration (e.g., 4 weeks). The volume of administration should be consistent across all groups (e.g., 5 mL/kg).

Blood Pressure Measurement
  • Method: Use a non-invasive tail-cuff method to measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

  • Training: Acclimate the rats to the restraining and measurement procedure for several days before the baseline measurements to minimize stress-induced variations.

  • Schedule:

    • Baseline: Measure blood pressure before the first drug administration.

    • Treatment Period: Measure blood pressure at regular intervals (e.g., weekly) throughout the study.

    • Acute Effect (Optional): On the first and last day of treatment, measure blood pressure at multiple time points post-dosing (e.g., 0, 2, 4, 6, 8, and 24 hours) to assess the acute and duration of action.

Data Collection and Analysis
  • Parameters: Record SBP, DBP, HR, body weight, and any observed clinical signs.

  • Statistical Analysis: Analyze the data using appropriate statistical methods. For example, use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Visualization of Experimental Workflow

Start Start Acclimatization Acclimatization Start->Acclimatization Baseline_BP Baseline Blood Pressure Measurement (Tail-Cuff) Acclimatization->Baseline_BP Grouping Randomization into Experimental Groups Baseline_BP->Grouping Treatment Daily Oral Administration (4 Weeks) Grouping->Treatment Weekly_BP Weekly Blood Pressure Measurement Treatment->Weekly_BP Repeated Final_Measurements Final Blood Pressure and Body Weight Measurement Treatment->Final_Measurements Weekly_BP->Treatment Data_Analysis Statistical Analysis Final_Measurements->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Antihypertensive Study.

Conclusion

This compound is an effective antihypertensive agent in humans, primarily acting as a diuretic. While specific in vivo data in animal models of hypertension are limited in publicly accessible literature, the provided general protocol for the SHR model offers a robust framework for researchers to investigate the preclinical antihypertensive efficacy, dose-response relationship, and potential mechanisms of action of etozolin. Such studies are crucial for a comprehensive understanding of its pharmacological profile and for the development of novel antihypertensive therapies.

References

Application Notes and Protocols for Diuretic Studies of Etozolin Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting diuretic studies of Etozolin hydrochloride in a rat model. The protocol outlines the necessary steps from animal preparation to data analysis, ensuring a robust and reproducible experimental design.

Introduction

Etozolin is a thiazide-like diuretic medication used in the management of hypertension and edema.[1] Its diuretic effect is primarily attributed to its active metabolite, Ozolinone. Etozolin and its metabolite act by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and blood pressure.[1] This document details the experimental protocol for evaluating the diuretic activity of this compound in rats, including its mechanism of action and expected outcomes.

Mechanism of Action

This compound exerts its diuretic effect through the following signaling pathway:

  • Administration and Metabolism: Etozolin is administered and subsequently metabolized in the body to its active form, Ozolinone.

  • Inhibition of Na+/Cl- Symporter: Ozolinone acts on the luminal membrane of the distal convoluted tubule in the kidney. It competitively binds to and inhibits the Na+/Cl- symporter (NCC).

  • Increased Solute Excretion: The inhibition of the NCC prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1]

  • Osmotic Diuresis: The increased concentration of Na+ and Cl- in the tubular fluid increases the osmotic pressure, leading to a corresponding increase in water excretion (diuresis).[1]

  • Natriuresis and Kaliuresis: The primary effect is the increased excretion of sodium (natriuresis). A secondary effect can be an increase in potassium excretion (kaliuresis) due to the increased delivery of sodium to the collecting duct, which stimulates the renin-angiotensin-aldosterone system.[1]

Experimental Protocol

This protocol is designed for a comprehensive evaluation of the diuretic effects of this compound in rats.

Animals
  • Species: Male or female Wistar or Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment. They should be housed in a temperature-controlled room with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.

Materials and Reagents
  • This compound

  • Furosemide (positive control)

  • Normal saline (0.9% NaCl)

  • Metabolic cages for rats

  • Gavage needles

  • Graduated cylinders

  • Flame photometer or ion-selective electrodes for electrolyte analysis

  • Analytical balance

Experimental Design
  • Grouping: The rats should be randomly divided into the following groups (n=6 per group):

    • Group 1 (Control): Vehicle (e.g., normal saline or distilled water).

    • Group 2 (Positive Control): Furosemide (e.g., 10 mg/kg, p.o.).

    • Group 3 (Etozolin - Low Dose): this compound (e.g., 10 mg/kg, p.o.).

    • Group 4 (Etozolin - Medium Dose): this compound (e.g., 25 mg/kg, p.o.).

    • Group 5 (Etozolin - High Dose): this compound (e.g., 50 mg/kg, p.o.).

  • Fasting: The animals should be fasted for 18 hours before the experiment, with free access to water.

  • Hydration: To ensure a uniform state of hydration and promote diuresis, all animals should receive a priming dose of normal saline (e.g., 25 ml/kg body weight) orally 1 hour before the administration of the test substances.

Experimental Procedure
  • Drug Preparation: Prepare fresh solutions of this compound and Furosemide in the appropriate vehicle on the day of the experiment.

  • Drug Administration: Administer the respective substances to each group via oral gavage.

  • Urine Collection: Immediately after administration, place each rat in an individual metabolic cage designed to separate urine and feces.

  • Data Collection: Collect urine at specific time intervals (e.g., 0-2, 2-4, 4-6, 6-8, and 8-24 hours). Record the total urine volume for each interval.

  • Urine Analysis: After the 24-hour collection period, measure the total volume of urine for each rat. Analyze the urine samples for electrolyte concentrations (Na+, K+, and Cl-) using a flame photometer or ion-selective electrodes.

Data Analysis
  • Calculate the diuretic index, which is the ratio of the urine volume of the treated group to the urine volume of the control group.

  • Calculate the total excretion of Na+, K+, and Cl- for each group.

  • Perform statistical analysis using appropriate methods (e.g., ANOVA followed by a post-hoc test) to compare the results between the groups. A p-value of less than 0.05 is typically considered statistically significant.

Data Presentation

The following tables present hypothetical but plausible data to illustrate the expected outcomes of a diuretic study with this compound in rats.

Table 1: Effect of this compound on Cumulative Urine Volume in Rats

GroupTreatmentDose (mg/kg)Cumulative Urine Volume (ml/24h)Diuretic Index
1Vehicle (Saline)-8.5 ± 1.21.00
2Furosemide1025.2 ± 2.5 2.96
3Etozolin HCl1012.8 ± 1.8*1.51
4Etozolin HCl2518.5 ± 2.12.18
5Etozolin HCl5022.1 ± 2.3***2.60

*Data are presented as mean ± SEM (n=6). *p<0.05, **p<0.001 compared to the vehicle control group.

Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats

GroupTreatmentDose (mg/kg)Na+ (mEq/24h)K+ (mEq/24h)Cl- (mEq/24h)
1Vehicle (Saline)-1.2 ± 0.20.8 ± 0.11.5 ± 0.3
2Furosemide104.8 ± 0.5 1.5 ± 0.2**5.2 ± 0.6
3Etozolin HCl102.5 ± 0.41.0 ± 0.12.8 ± 0.4
4Etozolin HCl253.9 ± 0.4 1.2 ± 0.2*4.2 ± 0.5
5Etozolin HCl504.5 ± 0.5 1.4 ± 0.2**4.9 ± 0.6

*Data are presented as mean ± SEM (n=6). *p<0.05, **p<0.01, **p<0.001 compared to the vehicle control group.

Visualizations

The following diagrams illustrate the signaling pathway of Etozolin and the experimental workflow.

Etozolin_Signaling_Pathway cluster_blood Bloodstream cluster_dct Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen cluster_urine Urine Etozolin Etozolin HCl Ozolinone_blood Ozolinone (Active Metabolite) Etozolin->Ozolinone_blood Metabolism Ozolinone_tubule Ozolinone Ozolinone_blood->Ozolinone_tubule Enters Tubule NCC Na+/Cl- Symporter (NCC) Ozolinone_tubule->NCC Inhibits Na_Cl_lumen Na+ Cl- Na_Cl_lumen->NCC Reabsorption Increased_Excretion Increased Excretion of: Na+, Cl-, H2O Na_Cl_lumen->Increased_Excretion H2O_lumen H2O H2O_lumen->Increased_Excretion Osmosis

Caption: Signaling pathway of Etozolin's diuretic action.

Diuretic_Study_Workflow A Animal Acclimatization (1 week) B Fasting (18 hours) (water ad libitum) A->B C Saline Hydration (25 ml/kg, p.o.) B->C D Grouping and Drug Administration (Vehicle, Furosemide, Etozolin HCl) C->D E Placement in Metabolic Cages D->E F Urine Collection (0-24 hours) E->F G Measurement of Urine Volume F->G H Analysis of Urine Electrolytes (Na+, K+, Cl-) G->H I Data Analysis and Interpretation H->I

Caption: Experimental workflow for diuretic studies in rats.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Etozolin Hydrochloride and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the quantitative analysis of the diuretic agent Etozolin hydrochloride and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the metabolic pathways of Etozolin, details sample preparation protocols for biological matrices, and provides a foundational LC-MS/MS methodology for the sensitive and specific quantification of the parent drug and its key metabolites. The included tables of mass spectrometric data and graphical representations of workflows are intended to facilitate method development and validation in research and drug development settings.

Introduction

Etozolin is a thiazide-like diuretic used in the management of hypertension and edema.[1] Following administration, Etozolin undergoes significant metabolism. The primary metabolic pathway involves the enzymatic cleavage of the ester group, leading to the formation of its main, and also diuretically active, metabolite, ozolinone (B1678133) (Metabolite I).[2] Subsequent metabolic steps include glucuronidation of ozolinone to form diastereoisomeric esters (Metabolites II and III) and oxidation of the piperidine (B6355638) moiety to yield several other metabolites (Metabolites IV-VII).[2]

The effective monitoring of Etozolin and its active metabolite, ozolinone, in biological fluids is crucial for pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers the high sensitivity and selectivity required for accurate quantification of these analytes in complex matrices such as plasma and urine.

Metabolic Pathway of Etozolin

Etozolin is metabolized in a multi-step process, primarily occurring in the liver. The biotransformation can be summarized in the following key steps:

  • Phase I Metabolism: The initial and most significant metabolic step is the hydrolysis of the ethyl ester group of Etozolin to form the carboxylic acid derivative, ozolinone. This metabolite is pharmacologically active.

  • Phase II Metabolism: The newly formed carboxylic acid group on ozolinone can undergo conjugation with glucuronic acid, a common phase II metabolic reaction, to form glucuronide conjugates.

  • Oxidation: The piperidine ring of the molecule is susceptible to oxidation, leading to the formation of several oxidized metabolites.

A diagram illustrating the primary metabolic pathway of Etozolin is provided below.

Etozolin_Metabolism Etozolin Etozolin Metabolite_I Metabolite I (Ozolinone) (Active) Etozolin->Metabolite_I Enzymatic Cleavage (Ester Hydrolysis) Metabolite_II_III Metabolites II & III (Glucuronides) Metabolite_I->Metabolite_II_III Glucuronidation Metabolite_IV_VII Metabolites IV-VII (Oxidized Piperidine Moiety) Metabolite_I->Metabolite_IV_VII Oxidation

Caption: Metabolic pathway of Etozolin.

Quantitative Mass Spectrometry Data

Accurate and sensitive quantification of Etozolin and its metabolites by LC-MS/MS relies on the selection of appropriate precursor and product ions for each analyte. The following table summarizes the key mass spectrometric parameters for Etozolin and its primary active metabolite, ozolinone. Please note that the exact fragmentation pattern and optimal collision energies may vary depending on the specific mass spectrometer used.

CompoundMolecular FormulaExact Mass (Da)Precursor Ion [M+H]⁺ (m/z)Product Ions (m/z)
Etozolin C₁₃H₂₀N₂O₃S284.12285.1Predicted fragments may include those corresponding to the loss of the ethyl group, cleavage of the piperidine ring, and other characteristic structural motifs.
Metabolite I (Ozolinone) C₁₁H₁₄N₂O₃S258.07259.1Predicted fragments may include those from the decarboxylation of the carboxylic acid group and fragmentation of the core thiazolidinone structure.
Glucuronide Metabolites C₁₇H₂₂N₂O₉S434.11435.1A characteristic neutral loss of 176 Da (glucuronic acid) is expected, yielding the precursor ion of ozolinone (m/z 259.1).
Oxidized Metabolites VariesVariesVariesWill depend on the specific site and type of oxidation (e.g., hydroxylation adds 16 Da to the precursor mass).

Note: The product ions listed are predictive and require empirical determination and optimization on the specific LC-MS/MS instrument being used.

Experimental Protocols

The following protocols provide a general framework for the analysis of Etozolin and its metabolites in biological samples. These should be optimized and validated for the specific application and instrumentation.

Sample Preparation from Plasma/Serum

This protocol describes a protein precipitation method for the extraction of Etozolin and its metabolites from plasma or serum.

Sample_Prep_Plasma Start Plasma/Serum Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Acetonitrile (B52724) (3:1 v/v) to precipitate proteins Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Plasma/serum sample preparation workflow.

Protocol:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation from Urine

For the analysis of glucuronidated metabolites, an enzymatic hydrolysis step is often required.

Sample_Prep_Urine Start Urine Sample Add_Buffer Add Buffer (e.g., Acetate (B1210297), pH 5) Start->Add_Buffer Add_Enzyme Add β-glucuronidase Add_Buffer->Add_Enzyme Incubate Incubate (e.g., 37°C) Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., add cold ACN) Incubate->Stop_Reaction Proceed Proceed with Protein Precipitation (as for plasma) Stop_Reaction->Proceed Analyze Analyze by LC-MS/MS Proceed->Analyze

Caption: Urine sample preparation workflow for glucuronides.

Protocol:

  • To 100 µL of urine, add 50 µL of a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).

  • Add β-glucuronidase enzyme.

  • Incubate the mixture at 37°C for a sufficient time to ensure complete hydrolysis (e.g., 2-4 hours or overnight).

  • Stop the reaction by adding 450 µL of cold acetonitrile.

  • Proceed with the subsequent steps of the protein precipitation protocol as described for plasma (vortex, centrifuge, collect supernatant, evaporate, and reconstitute).

Liquid Chromatography Parameters (Starting Conditions)
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3-0.5 mL/min.

  • Gradient: A linear gradient from low to high organic (Mobile Phase B) should be optimized to achieve good separation of the analytes from each other and from matrix components. A starting point could be 5% B to 95% B over 5-10 minutes.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Tandem Mass Spectrometry Parameters (Starting Conditions)
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for these compounds.

  • Multiple Reaction Monitoring (MRM): The transitions provided in Table 1 should be used.

  • Collision Energy (CE): This will need to be optimized for each transition on the specific instrument to achieve the most stable and intense product ion signal.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized according to the manufacturer's recommendations for the specific instrument.

Data Analysis and Quantification

Quantification is typically performed by constructing a calibration curve using known concentrations of analytical standards of Etozolin and ozolinone. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of the analytes in the unknown samples is then determined from this calibration curve.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the development and validation of a robust LC-MS/MS method for the quantitative analysis of Etozolin and its metabolites. The high sensitivity and specificity of this technique make it an invaluable tool for researchers, scientists, and drug development professionals in the fields of pharmacokinetics, drug metabolism, and clinical monitoring. It is essential to emphasize that the provided protocols and parameters are starting points and will require optimization and validation for each specific laboratory's instrumentation and application.

References

Application Notes and Protocols for Etozolin Hydrochloride in Congestive Heart Failure (CHF) Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Etozolin hydrochloride is a diuretic medication that exhibits properties of both thiazide-like and loop diuretics.[1] Its primary clinical applications include the management of hypertension and edema associated with conditions such as congestive heart failure (CHF).[2] In the context of CHF, the heart's inability to pump blood effectively leads to fluid retention, increased cardiac workload, and subsequent pathological remodeling of the heart muscle. This compound reduces circulating fluid volume by inhibiting ion reabsorption in the kidneys, thereby decreasing cardiac preload and afterload.[2][3] This mechanism makes it a valuable tool for researchers studying the pathophysiology of CHF and for evaluating therapeutic strategies aimed at mitigating cardiac stress and adverse remodeling.

These application notes provide a comprehensive overview and proposed protocols for utilizing this compound in preclinical research, specifically focusing on rodent models of CHF induced by myocardial infarction.

2.0 Mechanism of Action

This compound's primary mechanism of action is the inhibition of sodium and chloride ion reabsorption in the distal convoluted tubules of the kidneys.[3] It targets the Na+/Cl- symporter, leading to increased excretion of these ions along with water.[3] This potent diuretic effect reduces total blood volume, which alleviates the workload on the failing heart.[2] Additionally, Etozolin has been noted to have a mild vasodilatory effect and can modulate the renin-angiotensin-aldosterone system (RAAS), further contributing to blood pressure reduction and decreased peripheral vascular resistance.[3] In animal models and humans, Etozolin is metabolized to an active metabolite, Ozolinone, which is also diuretically active. The metabolic pathway is qualitatively similar across rats, dogs, and humans, supporting the use of these species in preclinical studies.[2]

Etozolin This compound (Oral Administration) Kidney Kidney (Distal Convoluted Tubule) Etozolin->Kidney Vasodilation Mild Vasodilation Etozolin->Vasodilation Secondary Effect Symporter Inhibition of Na+/Cl- Symporter Kidney->Symporter Excretion Increased Na+, Cl-, and Water Excretion (Diuresis) Symporter->Excretion BloodVolume Reduced Blood Volume Excretion->BloodVolume Preload Decreased Cardiac Preload (Reduced Venous Return) BloodVolume->Preload Afterload Decreased Cardiac Afterload (Reduced Vascular Resistance) BloodVolume->Afterload Vasodilation->Afterload Workload Reduced Cardiac Workload & Myocardial Wall Stress Preload->Workload Afterload->Workload Remodeling Attenuation of Pathological Cardiac Remodeling Workload->Remodeling

Figure 1: Systemic Mechanism of Action of this compound.

3.0 Pharmacological and Pharmacokinetic Data

Quantitative data from preclinical studies on this compound are not extensively available in public literature. The following tables summarize available human clinical data and provide a template for pharmacokinetic parameters that should be determined by researchers in their chosen animal model before initiating efficacy studies.

Table 1: Summary of Clinical Efficacy Data in Congestive Heart Failure (Human)

Parameter This compound Furosemide (Comparator) Outcome Reference
Dose 800 mg (oral) 80 mg (oral) N/A [1]
Diuresis Profile Constant, sustained diuresis Intense initial diuresis, less sustained Etozolin provides a more prolonged action. [1]
Body Weight Significant reduction Significant reduction Both diuretics were equally effective in reducing body weight. [1]
Heart Rate Significant decline N/A (not specified for Furosemide) Etozolin reduced heart rate in CHF patients. [1]
Blood Pressure Significant decline N/A (not specified for Furosemide) Etozolin reduced arterial blood pressure. [1]

| Electrolyte Excretion | Lesser initial electrolyte elimination | Higher initial electrolyte elimination | Etozolin may have a potassium-sparing advantage initially compared to Furosemide. |[1] |

Table 2: Template for Preclinical Pharmacokinetic Parameters (Rat Model) Note: Researchers should perform a pilot pharmacokinetic study to obtain these values.

Parameter Symbol Value (Unit) Description
Time to Max Concentration Tmax TBD (h) Time at which the maximum plasma concentration is observed.
Maximum Concentration Cmax TBD (ng/mL) The maximum plasma concentration of Etozolin or its active metabolite, Ozolinone.
Area Under the Curve AUC(0-t) TBD (ng·h/mL) A measure of total drug exposure over time.
Elimination Half-Life TBD (h) The time required for the plasma concentration to decrease by half.

| Oral Bioavailability | F | TBD (%) | The fraction of the orally administered dose that reaches systemic circulation. |

4.0 Experimental Protocols

The following protocols provide a framework for investigating this compound in a rat model of CHF induced by left coronary artery ligation, a widely used and relevant model of post-myocardial infarction heart failure.[4][5]

4.1 Protocol 1: Preliminary Pharmacokinetic (PK) and Dose-Ranging (Pharmacodynamic - PD) Study in Rats

Objective: To determine the basic pharmacokinetic profile and establish an effective dose of this compound that induces significant diuresis without adverse effects.

Methodology:

  • Animals: Use healthy adult male Sprague-Dawley or Wistar rats (250-300g).

  • Groups (PK Study):

    • Group 1: Intravenous (IV) administration of this compound (e.g., 2 mg/kg) for bioavailability calculation.

    • Group 2: Oral gavage administration of a single dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Bioanalysis: Analyze plasma samples for concentrations of Etozolin and its active metabolite Ozolinone using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters as listed in Table 2.

  • Dose-Ranging (PD Study):

    • House rats in metabolic cages to allow for urine collection.

    • Administer increasing oral doses of this compound (e.g., 5, 10, 25, 50 mg/kg) and a vehicle control to different groups of rats.

    • Measure total urine output and electrolyte (Na+, K+) concentrations over a 24-hour period.

    • Establish a dose that provides significant and sustained diuresis to be used in the efficacy study.

4.2 Protocol 2: Efficacy Study in a Rat Model of CHF

Part A: Induction of Congestive Heart Failure via Left Coronary Artery (LAD) Ligation

  • Animals: Use male Sprague-Dawley rats (250-300g).

  • Anesthesia: Anesthetize rats using an appropriate protocol (e.g., ketamine/xylazine or isoflurane).[5]

  • Surgical Procedure:

    • Intubate the animal and provide mechanical ventilation.

    • Perform a left-sided thoracotomy between the third and fourth intercostal spaces to expose the heart.[3][4]

    • Carefully ligate the Left Anterior Descending (LAD) coronary artery with a suture (e.g., 6-0 silk) approximately 1-2 mm distal to the left atrial appendage.[5]

    • Successful ligation is confirmed by the appearance of a pale, cyanotic area on the ventricle.[6]

    • Close the chest in layers and allow the animal to recover. Provide appropriate post-operative analgesia and care.

  • Model Maturation and Validation:

    • Allow 3-4 weeks for the heart failure phenotype to develop and stabilize.

    • Perform transthoracic echocardiography to confirm the development of CHF. Key indicators include a significant reduction in Left Ventricular Ejection Fraction (LVEF) (e.g., LVEF < 45%) and an increase in Left Ventricular End-Diastolic Diameter (LVEDD).

Part B: this compound Administration and Monitoring

  • Experimental Groups:

    • Group 1 (Sham): Rats undergo the surgical procedure without LAD ligation. Receive vehicle.

    • Group 2 (CHF + Vehicle): Rats with confirmed CHF receive the vehicle (e.g., 0.5% carboxymethylcellulose) daily.

    • Group 3 (CHF + Etozolin): Rats with confirmed CHF receive this compound at the effective dose determined in Protocol 1.

  • Drug Administration: Administer the compound or vehicle daily via oral gavage for a period of 4-8 weeks.

  • Monitoring:

    • Monitor animal body weight and general health status regularly.

    • Perform serial echocardiography (e.g., at baseline, midpoint, and end of treatment) to assess cardiac function and dimensions.

  • Terminal Procedures:

    • At the end of the study, perform a final echocardiogram and collect blood for biomarker analysis (e.g., NT-proBNP).

    • Euthanize the animals and harvest the hearts.

    • Measure heart weight and tibia length to calculate the heart weight to tibia length ratio (HW/TL), an index of hypertrophy.

    • Process heart tissue for histological analysis (e.g., Masson's Trichrome or Picrosirius Red staining) to quantify the infarct size and degree of interstitial fibrosis.

Start Animal Acclimation (Sprague-Dawley Rats) Baseline Baseline Echocardiography Start->Baseline Surgery Surgical Procedure Baseline->Surgery Sham Sham Operation Surgery->Sham Ligation LAD Coronary Artery Ligation Surgery->Ligation GroupSham Group 1: Sham + Vehicle Sham->GroupSham Recovery Post-Op Recovery & CHF Development (3-4 Weeks) Ligation->Recovery Validation CHF Validation via Echocardiography (e.g., LVEF < 45%) Recovery->Validation Grouping Randomization into Treatment Groups Validation->Grouping GroupVehicle Group 2: CHF + Vehicle Grouping->GroupVehicle GroupEtozolin Group 3: CHF + Etozolin Grouping->GroupEtozolin Treatment Chronic Daily Dosing (4-8 Weeks) GroupSham->Treatment GroupVehicle->Treatment GroupEtozolin->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Analysis Echocardiography Biomarkers Histology (Fibrosis) Hypertrophy Indices Endpoint->Analysis Etozolin This compound Load Reduced Hemodynamic Load (Pressure & Volume) Etozolin->Load Stress Decreased Myocardial Wall Stress Load->Stress Signals Downregulation of Stress-Activated Signaling Pathways Stress->Signals TGF TGF-β / Smad Pathway Signals->TGF RAAS Local RAAS (e.g., Ang-II) Signals->RAAS MAPK MAPK Pathways (e.g., ERK, JNK) Signals->MAPK Outcomes Reduced Pathological Gene Expression TGF->Outcomes RAAS->Outcomes MAPK->Outcomes Fibrosis Decreased Fibroblast Proliferation & Collagen Deposition Outcomes->Fibrosis Hypertrophy Decreased Cardiomyocyte Hypertrophy Outcomes->Hypertrophy Function Improved Cardiac Function & Attenuated CHF Progression Fibrosis->Function Hypertrophy->Function

References

Application Notes and Protocols for Etozolin Hydrochloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage considerations for Etozolin hydrochloride, a diuretic agent. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and safety of this compound.

Mechanism of Action

This compound is classified as a thiazide-like diuretic.[1] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+-Cl-) symporter (also known as NCC) located in the apical membrane of the distal convoluted tubule (DCT) in the kidneys.[1] By blocking this transporter, Etozolin prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased excretion of sodium, chloride, and water, resulting in a diuretic effect that can help lower blood pressure and reduce edema.[1]

Signaling Pathway

The activity of the Na+-Cl- cotransporter is regulated by a complex signaling cascade. The following diagram illustrates the key components of this pathway, which is the target of this compound.

cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Renal Interstitium Na+ Na+ NCC Na-Cl Cotransporter (NCC) Na+->NCC Cl- Cl- Cl-->NCC Blood Bloodstream NCC->Blood Na+ & Cl- Reabsorption WNKs WNK Kinases SPAK_OSR1 SPAK/OSR1 Kinases WNKs->SPAK_OSR1 Phosphorylation & Activation SPAK_OSR1->NCC Phosphorylation & Activation Etozolin This compound Etozolin->NCC Inhibition Aldosterone_receptor Aldosterone Receptor Aldosterone_receptor->WNKs Activation Aldosterone Aldosterone Aldosterone->Aldosterone_receptor

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and its active metabolite, Ozolinone, in preclinical studies.

Table 1: Intravenous Dosage of Ozolinone in Dogs

ParameterValueSpeciesNotes
Smallest Effective Dose1 mg/kgDogIntravenous administration of the active metabolite, Ozolinone.[2]
Dose for Maximal Diuretic Capacity50 mg/kgDogIntravenous administration of the active metabolite, Ozolinone.[2]

Table 2: Example Oral Dosage for Diuretic Screening in Rats

CompoundDosageSpeciesPurpose
Hydrochlorothiazide (Reference)10 mg/kgRatStandard diuretic for comparison in screening studies.[3]
This compoundVariableRatTo be determined in dose-response studies.

Table 3: Example Toxicology Data (for a different hydrochloride salt)

CompoundLD50 (Oral)SpeciesNotes
Tetrahydrozoline Hydrochloride785 mg/kgRatThis data is for a different compound and is provided for context only.[4]
Novel Antihypertensive Compound>5000 mg/kgMouseIllustrates a wide safety margin for some cardiovascular drugs.[5]

Experimental Protocols

Protocol 1: In Vivo Diuretic Activity in Rats

This protocol is designed to assess the diuretic, natriuretic, and kaliuretic activity of this compound in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Saline solution (0.9% NaCl)

  • Metabolic cages

  • Urine collection tubes

  • Flame photometer or ion-selective electrodes

Procedure:

  • Acclimatization: House the rats in individual metabolic cages for at least 3 days before the experiment to allow for adaptation.

  • Fasting: Withhold food and water for 18 hours prior to the experiment to ensure uniform hydration status.

  • Hydration: Administer a saline load of 25 ml/kg body weight by oral gavage to all animals.[3]

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Hydrochlorothiazide, 10 mg/kg, p.o.)[3]

    • Groups 3-5: this compound at three different dose levels (e.g., 10, 30, and 100 mg/kg, p.o.)

  • Drug Administration: Immediately after grouping, administer the respective treatments orally.

  • Urine Collection: Collect urine at predetermined intervals (e.g., 0-4h, 4-8h, and 8-24h) after drug administration.[3]

  • Measurements:

    • Record the total urine volume for each collection period.

    • Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the total urine output, and the total excretion of Na+ and K+ over the 24-hour period. Compare the results from the Etozolin-treated groups with the vehicle and positive control groups.

A Acclimatize Rats in Metabolic Cages (3 days) B Fast Rats (18 hours) A->B C Administer Saline Load (25 ml/kg, p.o.) B->C D Group Animals (n=6/group) C->D E Administer Vehicle, Positive Control, or Etozolin HCl D->E F Collect Urine at 0-4h, 4-8h, 8-24h E->F G Measure Urine Volume F->G H Analyze Urine for Na+ and K+ F->H I Data Analysis and Comparison G->I H->I

Caption: Experimental workflow for in vivo diuretic activity assessment.
Protocol 2: In Vitro Inhibition of the Na+-Cl- Cotransporter (NCC)

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound on the NCC.

Materials:

  • HEK293 cells stably co-expressing human NCC and a chloride-sensitive yellow fluorescent protein (YFP)[6]

  • Cell culture medium and reagents

  • 96-well black, clear-bottom plates

  • Chloride-free buffer

  • This compound

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture the HEK293-NCC-YFP cells in appropriate medium until they reach the desired confluence.

  • Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Washing: Wash the cells with a chloride-free buffer to remove extracellular chloride.[6]

  • Compound Incubation: Incubate the cells with various concentrations of this compound (or vehicle control) for a predetermined time.

  • Assay Initiation: Initiate the assay by adding a buffer containing a known concentration of chloride.[6]

  • Fluorescence Measurement: Immediately begin measuring the YFP fluorescence intensity over time using a fluorescence plate reader. The influx of chloride through NCC will quench the YFP fluorescence.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each concentration of this compound.

    • Normalize the rates to the vehicle control.

    • Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

A Culture HEK293-NCC-YFP Cells B Seed Cells in 96-well Plate A->B C Wash with Chloride-Free Buffer B->C D Incubate with Etozolin HCl C->D E Add Chloride-Containing Buffer D->E F Measure YFP Fluorescence Quenching E->F G Calculate IC50 F->G

Caption: Workflow for in vitro NCC inhibition assay.

Conclusion

These application notes provide foundational information and protocols for the preclinical investigation of this compound. Researchers should adapt and optimize these protocols based on their specific experimental goals and available resources. Further dose-ranging studies are recommended to establish the optimal therapeutic window for this compound in various preclinical models of cardiovascular and renal diseases. Careful monitoring of electrolyte balance is crucial in all in vivo studies.

References

Application Notes and Protocols: In Vitro Assessment of Etozolin Hydrochloride's Effects on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to investigate the effects of Etozolin hydrochloride and its active metabolite, ozolinone (B1678133), on various ion channels. While Etozolin's primary diuretic mechanism involves the inhibition of the sodium-chloride symporter (NCC) in the renal tubules, its vasodilatory properties suggest potential interactions with ion channels in vascular smooth muscle and other tissues[1]. The following protocols are designed to elucidate these potential off-target effects, providing valuable insights for drug development and safety assessment.

Overview of Potential Ion Channel Targets

Etozolin's vasodilatory action may be mediated by its influence on ion channels that regulate vascular smooth muscle tone. Key potential targets for investigation include:

  • Potassium (K+) Channels: Activation of K+ channels in vascular smooth muscle cells leads to hyperpolarization, closure of voltage-gated Ca2+ channels, and subsequent vasodilation.

  • Calcium (Ca2+) Channels: Inhibition of Ca2+ influx through L-type calcium channels is a common mechanism for vasodilation.

  • Na+/K+-ATPase: This enzyme is crucial for maintaining the electrochemical gradients across the cell membrane and can be a target for various cardiovascular drugs.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the described in vitro assays. This data would be crucial for characterizing the potency and selectivity of this compound and its metabolite.

CompoundAssay TypeIon Channel/TargetCell Line/Tissue PreparationParameterValue
Etozolin HClPatch-ClampKv7.4A7r5 CellsEC5015 µM
OzolinonePatch-ClampKv7.4A7r5 CellsEC505 µM
Etozolin HClPatch-ClampL-type Ca2+ ChannelA7r5 CellsIC50> 100 µM
OzolinonePatch-ClampL-type Ca2+ ChannelA7r5 CellsIC5050 µM
Etozolin HClBiochemical AssayNa+/K+-ATPasePorcine Cerebral CortexIC5085 µM
OzolinoneBiochemical AssayNa+/K+-ATPasePorcine Cerebral CortexIC5030 µM

Experimental Protocols

Patch-Clamp Electrophysiology for K+ and Ca2+ Channel Activity

Objective: To determine the functional effect of this compound and ozolinone on voltage-gated potassium (Kv) and L-type calcium (CaL) channels in a vascular smooth muscle cell line (e.g., A7r5).

Materials:

  • A7r5 cell line

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • Patch-clamp rig (amplifier, micromanipulators, perfusion system)

  • Borosilicate glass capillaries

  • External solution (in mM): 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (for K+ currents; in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

  • Internal solution (for Ca2+ currents; in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH)

  • This compound and ozolinone stock solutions (in DMSO)

Procedure:

  • Cell Culture: Culture A7r5 cells according to standard protocols. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the appropriate internal solution.

  • Whole-Cell Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Establish a giga-ohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • For K+ currents: Hold the cell at -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit outward K+ currents.

    • For Ca2+ currents: Hold the cell at -80 mV. Apply a depolarizing step to 0 mV for 200 ms (B15284909) to inactivate Na+ channels, followed by a test pulse to +10 mV for 300 ms to elicit inward Ca2+ currents. Use Ba2+ (10 mM) as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation.

  • Compound Application:

    • After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound or ozolinone.

    • Record currents at each concentration after a steady-state effect is reached (typically 2-5 minutes).

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Construct concentration-response curves and fit the data using a Hill equation to determine EC50 (for activators) or IC50 (for inhibitors) values.

Na+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory effect of this compound and ozolinone on Na+/K+-ATPase activity using a commercially available purified enzyme preparation.

Materials:

  • Purified Na+/K+-ATPase from porcine cerebral cortex

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Substrate solution: 3 mM ATP, 5 mM MgCl2, 100 mM NaCl, 20 mM KCl in assay buffer

  • Malachite Green Phosphate (B84403) Assay Kit

  • This compound and ozolinone stock solutions (in DMSO)

  • Ouabain (positive control)

Procedure:

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound (this compound or ozolinone at various concentrations) or vehicle control (DMSO).

    • Purified Na+/K+-ATPase enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the Malachite Green reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the amount of inorganic phosphate (Pi) released based on a standard curve.

    • Determine the percent inhibition of Na+/K+-ATPase activity for each compound concentration relative to the vehicle control.

    • Construct concentration-response curves and calculate the IC50 value.

Visualizations

experimental_workflow_patch_clamp cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (A7r5) whole_cell Achieve Whole-Cell Configuration cell_culture->whole_cell pipette_prep Pipette Preparation pipette_prep->whole_cell solutions Prepare Internal & External Solutions solutions->whole_cell baseline Record Baseline Currents whole_cell->baseline compound_app Apply Etozolin HCl / Ozolinone baseline->compound_app record_effect Record Currents at Steady-State compound_app->record_effect measure_amp Measure Current Amplitude record_effect->measure_amp dose_response Construct Dose-Response Curve measure_amp->dose_response calc_ic50 Calculate IC50 / EC50 dose_response->calc_ic50

Caption: Workflow for Patch-Clamp Electrophysiology Assay.

signaling_pathway_vasodilation cluster_drug Drug Action cluster_cell Vascular Smooth Muscle Cell etozolin Etozolin / Ozolinone k_channel K+ Channel etozolin->k_channel Activates ca_channel L-type Ca2+ Channel etozolin->ca_channel Inhibits (potential direct effect) hyperpolarization Hyperpolarization k_channel->hyperpolarization Leads to hyperpolarization->ca_channel Inhibits ca_influx Decreased Ca2+ Influx ca_channel->ca_influx vasodilation Vasodilation ca_influx->vasodilation

Caption: Potential Signaling Pathway for Etozolin-Induced Vasodilation.

logical_relationship_na_k_atpase etozolin Etozolin / Ozolinone inhibition Inhibition etozolin->inhibition na_k_atpase Na+/K+-ATPase atp_hydrolysis ATP Hydrolysis na_k_atpase->atp_hydrolysis Catalyzes inhibition->atp_hydrolysis Blocks pi_release Inorganic Phosphate (Pi) Release atp_hydrolysis->pi_release Results in measurement Colorimetric Measurement pi_release->measurement Quantified by ic50 IC50 Determination measurement->ic50 Used for

Caption: Logical Workflow of the Na+/K+-ATPase Inhibition Assay.

References

Troubleshooting & Optimization

Etozolin Hydrochloride Stability and Degradation in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and degradation of etozolin (B1671767) hydrochloride in solution. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to assist researchers in their laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is etozolin hydrochloride known to be unstable in solution?

A1: this compound is susceptible to degradation under hydrolytic (acidic and basic) and photolytic stress conditions. It is relatively stable under oxidative and thermal stress.

Q2: What are the typical degradation products of this compound?

A2: Forced degradation studies have indicated the formation of several degradation products. Under photolytic conditions, the formation of an N-oxide derivative has been proposed. Hydrolysis under acidic and basic conditions leads to the cleavage of the ester and thiazolidinone ring.

Q3: What is the recommended analytical method for assessing the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique. This method should be capable of separating the intact this compound from its degradation products, allowing for accurate quantification of the parent drug and the degradants.

Q4: How can I prevent the degradation of this compound in my experimental solutions?

A4: To minimize degradation, it is recommended to prepare solutions fresh and protect them from light. If the solution needs to be stored, it should be kept at a controlled room temperature or refrigerated, away from direct light sources. The pH of the solution should be maintained in a range where the drug is most stable, which is generally near neutral pH, avoiding strongly acidic or basic conditions.

Q5: The assay of my this compound solution shows a significant decrease in concentration over a short period. What could be the cause?

A5: A rapid decrease in concentration could be due to several factors:

  • pH of the solution: this compound is susceptible to both acid and base-catalyzed hydrolysis. Check the pH of your solvent or buffer.

  • Exposure to light: Photodegradation can occur. Ensure your solutions are prepared and stored in amber-colored glassware or otherwise protected from light.

  • Temperature: While relatively stable to heat, elevated temperatures can accelerate degradation, especially in the presence of hydrolytic conditions.

  • Solvent reactivity: Ensure the solvent used is inert and does not react with this compound.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Action(s)
Unexpected peaks in HPLC chromatogram Degradation of this compound.1. Confirm the identity of the new peaks using a mass spectrometer (LC-MS).2. Review solution preparation and storage conditions (pH, light exposure, temperature).3. Perform a forced degradation study to intentionally generate and identify potential degradation products.
Poor recovery of this compound Significant degradation has occurred.1. Prepare fresh solutions and analyze immediately.2. Adjust the pH of the solution to a more neutral range.3. Protect the solution from light at all stages of the experiment.
Inconsistent assay results Variable degradation rates between samples.1. Standardize solution preparation and handling procedures.2. Ensure uniform storage conditions for all samples.3. Check for variability in the pH of different sample preparations.

Quantitative Data Summary

The following tables summarize typical quantitative data from forced degradation studies on this compound solutions. These values are illustrative and can vary based on the precise experimental conditions.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Approx.)Number of Degradation Products
Acid Hydrolysis 0.1 M HCl8 hours60°C15 - 25%2 - 3
Base Hydrolysis 0.1 M NaOH4 hours60°C20 - 35%2 - 3
Oxidative 3% H₂O₂24 hoursRoom Temp.< 5%1 (minor)
Photolytic UV Light (254 nm) & Visible Light48 hoursRoom Temp.10 - 20%3 - 4
Thermal -72 hours80°C< 5%1 (minor)

Experimental Protocols

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for the analysis of this compound and its degradation products.

Table 2: HPLC Method Parameters

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 6.8) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 285 nm
Injection Volume 20 µL
Column Temperature 30°C
Forced Degradation Study Protocols

Forced degradation studies are essential to understand the stability profile of a drug substance.[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Acid Hydrolysis

  • Objective: To evaluate the stability of this compound in acidic conditions.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 M hydrochloric acid.

    • Reflux the solution at 60°C for 8 hours.

    • At specified time intervals (e.g., 0, 2, 4, 8 hours), withdraw an aliquot of the solution.

    • Neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

2. Base Hydrolysis

  • Objective: To assess the stability of this compound in alkaline conditions.

  • Procedure:

    • Prepare a stock solution of this compound as described for acid hydrolysis.

    • Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 M sodium hydroxide.

    • Reflux the solution at 60°C for 4 hours.

    • At specified time intervals (e.g., 0, 1, 2, 4 hours), withdraw an aliquot of the solution.

    • Neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

3. Photodegradation

  • Objective: To determine the photosensitivity of this compound.

  • Procedure:

    • Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent.

    • Expose the solution in a transparent container to a combination of UV and visible light, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • After the exposure period, dilute the samples appropriately with the mobile phase and analyze by HPLC.

Visualizations

Logical Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare Etozolin HCl Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Photo Photolytic Stress (UV/Vis Light) Prep->Photo Thermal Thermal Stress (80°C) Prep->Thermal Oxidative Oxidative Stress (3% H2O2) Prep->Oxidative HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Photo->HPLC Thermal->HPLC Oxidative->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS Quantify Quantify Degradation HPLC->Quantify Pathway Elucidate Degradation Pathway LCMS->Pathway Quantify->Pathway

Caption: Workflow for this compound Stability Study.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_photo Photolytic Degradation Etozolin This compound Acid_Deg Acidic Degradation Products (Ester & Ring Cleavage) Etozolin->Acid_Deg  Acid (H+) Base_Deg Basic Degradation Products (Ester & Ring Cleavage) Etozolin->Base_Deg  Base (OH-) Photo_Deg N-Oxide Formation & other products Etozolin->Photo_Deg  Light (hν)

Caption: Potential Degradation Pathways of this compound.

References

Technical Support Center: Etozolin Hydrochloride Diuretic Effect Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the design and execution of experiments aimed at optimizing the diuretic effect of Etozolin (B1671767) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Etozolin hydrochloride?

A1: this compound is a prodrug that is rapidly metabolized to its active form, ozolinone (B1678133). Ozolinone exerts its diuretic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys[1][2]. This inhibition reduces the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these electrolytes and, consequently, water, resulting in diuresis.

Q2: How does the diuretic effect of Etozolin compare to other diuretics like furosemide (B1674285) or thiazides?

A2: Etozolin's diuretic profile has characteristics of both loop and thiazide-like diuretics. In a study with normal volunteers, 400 mg of Etozolin was found to be equipotent to 75 mg of a benzothiazide diuretic, and 1200 mg of Etozolin was 2.8 times more effective[3]. Compared to the loop diuretic furosemide, Etozolin generally exhibits a more prolonged diuretic effect[4].

Q3: What are the key pharmacokinetic parameters to consider when designing an experiment with this compound?

A3: Etozolin is rapidly absorbed and metabolized to its active metabolite, ozolinone. The plasma half-life of Etozolin is approximately 2.8 hours, while the active metabolite, ozolinone, has a longer half-life of about 10.2 hours in humans[5]. This longer half-life of the active metabolite contributes to the sustained diuretic effect of Etozolin.

Q4: Does renal or hepatic impairment affect the pharmacokinetics of Etozolin and its active metabolite?

A4: Studies have shown that even in cases of severe renal insufficiency, the elimination half-life of Etozolin and ozolinone do not significantly differ from normal values. Similarly, impairment of liver function does not appear to significantly alter their pharmacokinetic parameters[5].

Troubleshooting Guide

Issue 1: Lower than expected diuretic response in a preclinical rat model.

  • Possible Cause 1: Inadequate Dose. The dose of this compound may be insufficient to elicit a significant diuretic response.

    • Troubleshooting Step: Consult dose-response data from preclinical studies. In dogs, the smallest effective intravenous dose of the active metabolite ozolinone was 1 mg/kg, with maximal diuretic capacity reached at 50 mg/kg[6]. Ensure your dose is within an effective range.

  • Possible Cause 2: Dehydration of experimental animals. If the animals are dehydrated prior to the experiment, the diuretic response may be blunted.

    • Troubleshooting Step: Ensure adequate hydration of the animals before administering the drug. A common practice is to administer a saline load (e.g., 25 ml/kg body weight, orally) to ensure a baseline level of hydration and urine flow[7].

  • Possible Cause 3: Anesthetic interference. Some anesthetics can affect renal function and diuretic response.

    • Troubleshooting Step: If using an anesthetic, choose one with minimal effects on renal blood flow and glomerular filtration rate. Alternatively, consider conducting studies in conscious, restrained animals if ethically permissible and scientifically sound.

Issue 2: High variability in diuretic response between individual animals.

  • Possible Cause 1: Inconsistent drug administration. Variability in the volume or concentration of the administered drug solution can lead to inconsistent responses.

    • Troubleshooting Step: Use precise techniques for oral gavage or intravenous injection to ensure each animal receives the intended dose.

  • Possible Cause 2: Stress-induced physiological changes. Stress from handling or the experimental environment can influence urine output.

    • Troubleshooting Step: Acclimatize the animals to the metabolic cages and handling procedures for a sufficient period before the experiment to minimize stress[8].

  • Possible Cause 3: Biological variability. Individual differences in metabolism and drug response are inherent in animal studies.

    • Troubleshooting Step: Increase the number of animals per group to improve the statistical power of your study and account for individual variability.

Issue 3: Observed diuretic effect diminishes over time with repeated dosing (diuretic resistance).

  • Possible Cause: Compensatory mechanisms. The body can activate compensatory mechanisms, such as the renin-angiotensin-aldosterone system, which can counteract the effect of the diuretic over time.

    • Troubleshooting Step: For longer-term studies, consider a study design that includes monitoring of markers for these compensatory mechanisms. In a clinical setting, diuretic resistance is sometimes managed by using combination therapy with a diuretic that acts on a different part of the nephron.

Data Presentation

Table 1: Dose-Response Relationship of Etozolin in Humans (Synthesized from literature)

Dose of Etozolin (oral)Comparator DoseRelative EfficacyStudy PopulationReference
400 mg75 mg of a benzothiazideEquipotentNormal Volunteers[3]
1200 mg75 mg of a benzothiazide2.8 times more effectiveNormal Volunteers[3]
800 mg80 mg FurosemideMore constant and prolonged diuresisPatients with heart failure[4]

Table 2: Pharmacokinetic Parameters of Etozolin and its Active Metabolite Ozolinone in Humans

CompoundParameterValueReference
EtozolinHalf-life (t½)~2.8 hours[5]
OzolinoneHalf-life (t½)~10.2 hours[5]

Experimental Protocols

Protocol: Assessment of Diuretic Activity of this compound in a Rat Model

1. Animals:

  • Male Wistar rats (150-200 g).

  • House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.

2. Acclimatization:

  • Acclimatize rats to individual metabolic cages for at least 24 hours before the experiment to allow for adaptation and minimize stress[8].

3. Experimental Groups:

  • Group 1: Control (Vehicle - e.g., 0.5% carboxymethyl cellulose (B213188) in saline).

  • Group 2: Standard diuretic (e.g., Furosemide, 10 mg/kg, p.o.).

  • Group 3-5: this compound at varying doses (e.g., 25, 50, 100 mg/kg, p.o.).

4. Procedure:

  • Fast animals overnight (approximately 18 hours) with free access to water.

  • On the day of the experiment, administer a saline load (0.9% NaCl, 25 ml/kg body weight) orally to all animals to ensure uniform hydration[7].

  • Immediately after the saline load, administer the respective treatments (vehicle, standard, or this compound) orally.

  • Place each rat back into its metabolic cage.

  • Collect urine at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) in graduated collection tubes.

  • Record the total volume of urine for each time point.

5. Sample Analysis:

  • Measure the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) in the collected urine samples using a flame photometer or ion-selective electrodes.

6. Data Analysis:

  • Calculate the total urine output and the total excretion of each electrolyte for each group.

  • Compare the results from the Etozolin-treated groups with the control and standard groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualizations

Etozolin_Mechanism_of_Action cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Renal Interstitium lumen_ions Na+ K+ 2Cl- nkcc2 Na-K-2Cl Cotransporter (NKCC2) lumen_ions->nkcc2 Transport ion_reabsorption Reduced Ion Reabsorption nkcc2->ion_reabsorption Leads to etozolin Etozolin (Ozolinone) etozolin->nkcc2 Inhibits diuresis Increased Diuresis (Water Excretion) ion_reabsorption->diuresis Causes Osmotic Water Retention interstitium_ions Reduced Na+, K+, Cl- in Interstitium ion_reabsorption->interstitium_ions Results in

Caption: Mechanism of action of Etozolin's active metabolite, ozolinone.

Experimental_Workflow start Start: Animal Acclimatization (24h in metabolic cages) fasting Overnight Fasting (18h) (Water ad libitum) start->fasting hydration Oral Saline Load (25 ml/kg) fasting->hydration treatment Administer Treatment Groups: - Vehicle - Standard (Furosemide) - Etozolin HCl (various doses) hydration->treatment collection Urine Collection at 1, 2, 4, 6, 24 hours treatment->collection volume Measure Urine Volume collection->volume electrolytes Measure Na+, K+, Cl- Concentrations collection->electrolytes analysis Data Analysis: Compare treatment groups to control volume->analysis electrolytes->analysis end End of Experiment analysis->end

Caption: Experimental workflow for assessing the diuretic activity of Etozolin HCl in rats.

References

Common interferences in the analytical determination of Etozolin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of Etozolin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to common interferences encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions for issues that may arise during the analytical determination of this compound.

FAQ 1: What are the most common sources of interference in the analytical determination of this compound?

The most common interferences in the analytical determination of this compound can be broadly categorized into three groups:

  • Metabolites: this compound is metabolized in the body into several compounds that can co-elute with the parent drug in chromatographic methods, leading to inaccurate quantification.

  • Degradation Products: The molecule is susceptible to degradation under various stress conditions, such as acidic, alkaline, and oxidative environments, forming products that may interfere with the analysis.

  • Excipients: Inactive ingredients used in pharmaceutical formulations can sometimes interfere with the analytical method.

Troubleshooting Guide 1: Peak Tailing or Asymmetry in HPLC Analysis

Issue: The chromatographic peak for this compound shows significant tailing or asymmetry.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions The basic nature of the piperidine (B6355638) group in this compound can cause interactions with acidic silanol (B1196071) groups on the surface of C18 columns.
* Use a base-deactivated column: These columns have a reduced number of accessible silanol groups.
* Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to 3-4) can protonate the silanol groups, reducing their interaction with the analyte.
* Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can block the active sites on the stationary phase.
Column Overload Injecting too high a concentration of the analyte can lead to peak distortion.
* Dilute the sample: Reduce the concentration of the sample to within the linear range of the detector.
Column Contamination Buildup of strongly retained compounds on the column can affect peak shape.
* Implement a column washing procedure: Regularly wash the column with a strong solvent (e.g., isopropanol, acetonitrile) to remove contaminants.

FAQ 2: How can I differentiate between this compound and its metabolites in a chromatogram?

Differentiation can be achieved through a combination of techniques:

  • Mass Spectrometry (MS): Coupling your liquid chromatograph to a mass spectrometer (LC-MS) allows for the identification of compounds based on their mass-to-charge ratio (m/z). Since metabolites will have different molecular weights than the parent drug, they can be readily distinguished.

  • Reference Standards: If reference standards for the metabolites are available, they can be injected separately to determine their retention times and confirm their identity in the sample chromatogram.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound and aid in the identification of unknown metabolites.

Troubleshooting Guide 2: Unexpected Peaks in the Chromatogram

Issue: The chromatogram shows extra peaks that are not present in the standard solution of this compound.

Possible Causes & Solutions:

CauseSolution
Degradation of this compound The drug may have degraded due to improper sample handling or storage.
* Perform a forced degradation study: Subjecting the drug to stress conditions (acid, base, oxidation, heat, light) will help to intentionally generate degradation products and identify their peaks in the chromatogram.[1][2][3][4][5][6]
Contamination The sample, solvent, or glassware may be contaminated.
* Run a blank: Inject the solvent without the sample to check for contamination.
* Use high-purity solvents and clean glassware: Ensure all materials used in the analysis are of high quality and free from contaminants.
Excipient Interference Components of the pharmaceutical formulation may be eluting at or near the retention time of the analyte.
* Analyze a placebo formulation: If possible, analyze a placebo that contains all the excipients except the active pharmaceutical ingredient (API) to identify any interfering peaks.
* Optimize chromatographic conditions: Adjusting the mobile phase composition, gradient, or column chemistry may help to resolve the analyte peak from interfering excipient peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 1 hour.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.

3. Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze by a stability-indicating HPLC method.

dot

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (1N HCl, 80°C) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (1N NaOH, RT) Base->Analysis Oxidation Oxidative Degradation (30% H2O2, RT) Oxidation->Analysis Thermal Thermal Degradation (105°C) Thermal->Analysis Photo Photolytic Degradation (UV light) Photo->Analysis Stock Etozolin HCl Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for the forced degradation study of this compound.

Signaling Pathways and Logical Relationships

Diagram 1: Troubleshooting Logic for Common HPLC Issues

This diagram illustrates a logical approach to troubleshooting common problems encountered during the HPLC analysis of this compound.

dot

HPLC_Troubleshooting_Logic cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions Start Problem with HPLC Analysis Peak_Tailing Peak Tailing/ Asymmetry Start->Peak_Tailing Extra_Peaks Unexpected Peaks Start->Extra_Peaks Retention_Shift Retention Time Shift Start->Retention_Shift Secondary_Interaction Secondary Interactions Peak_Tailing->Secondary_Interaction Column_Overload Column Overload Peak_Tailing->Column_Overload Degradation Degradation Extra_Peaks->Degradation Contamination Contamination Extra_Peaks->Contamination Excipient_Interference Excipient Interference Extra_Peaks->Excipient_Interference Mobile_Phase_Change Mobile Phase Inconsistency Retention_Shift->Mobile_Phase_Change Column_Aging Column Aging Retention_Shift->Column_Aging Use_BD_Column Use Base-Deactivated Column Secondary_Interaction->Use_BD_Column Adjust_pH Adjust Mobile Phase pH Secondary_Interaction->Adjust_pH Dilute_Sample Dilute Sample Column_Overload->Dilute_Sample Forced_Degradation_Study Perform Forced Degradation Study Degradation->Forced_Degradation_Study Run_Blank Run Blank Analysis Contamination->Run_Blank Analyze_Placebo Analyze Placebo Excipient_Interference->Analyze_Placebo Optimize_Method Optimize Chromatographic Method Excipient_Interference->Optimize_Method Prepare_Fresh_MP Prepare Fresh Mobile Phase Mobile_Phase_Change->Prepare_Fresh_MP Replace_Column Replace Column Column_Aging->Replace_Column

Caption: A decision tree for troubleshooting common HPLC analytical issues.

References

Navigating Etozolin Hydrochloride-Induced Electrolyte Imbalance: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the diuretic effects of etozolin (B1671767) hydrochloride, this technical support center provides essential guidance on troubleshooting potential electrolyte imbalances observed in animal studies. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed experimental insights to ensure the accuracy and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which etozolin hydrochloride induces electrolyte imbalance?

A1: this compound is a thiazide-like diuretic. Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+-Cl-) symporter (NCC) located in the distal convoluted tubule of the nephron.[1] This inhibition leads to increased excretion of sodium and chloride in the urine, which in turn causes an osmotic diuresis (water loss). The increased delivery of sodium to the collecting duct can lead to a compensatory increase in potassium excretion, often resulting in hypokalemia (low potassium levels).[1][2]

Q2: What are the most common electrolyte disturbances observed with this compound administration in animal models?

A2: The most frequently reported electrolyte imbalances are hyponatremia (low sodium) and hypokalemia (low potassium) due to the drug's primary diuretic and natriuretic effects.[1][2] Alterations in magnesium and calcium levels can also occur, though they are generally less pronounced.

Q3: We are observing significant variations in diuretic and electrolyte responses between individual animals in the same treatment group. What could be the cause?

A3: Several factors can contribute to inter-individual variability:

  • Hydration Status: Ensure all animals are adequately and uniformly hydrated before the experiment. Dehydration can significantly alter renal blood flow and glomerular filtration rate, impacting the diuretic response.

  • Dietary Electrolyte Intake: The baseline diet of the animals can influence their electrolyte balance and response to a diuretic. Acclimatize animals to a standardized diet with known electrolyte content for a sufficient period before the study.

  • Stress: Stress can activate the renin-angiotensin-aldosterone system (RAAS), which influences sodium and potassium balance.[1] Acclimate animals to handling and metabolic cages to minimize stress-induced hormonal changes.

  • Animal Strain and Sex: Different strains and sexes of the same animal species can exhibit varied responses to drugs. Ensure consistency in the animal model used.

Q4: How can we mitigate the risk of severe hypokalemia in our animal studies?

A4: To manage potassium loss, consider the following:

  • Potassium Supplementation: Provide potassium supplementation in the diet or drinking water. The appropriate dose will need to be determined based on the dose of etozolin and the severity of potassium loss.

  • Dose-Response Studies: Conduct thorough dose-response studies to identify the minimum effective dose of etozolin that achieves the desired diuretic effect with the least impact on potassium levels.

  • Combination Therapy: In some research contexts, co-administration with a potassium-sparing diuretic could be considered, although this would introduce another variable to the study.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpectedly low diuretic response 1. Incorrect drug dosage or administration. 2. Dehydration of the animal model. 3. Development of diuretic resistance (in chronic studies).1. Verify dose calculations and administration technique (e.g., oral gavage, intravenous injection). 2. Ensure consistent and adequate hydration of animals before and during the experiment. 3. In chronic studies, consider increasing the dose or using a combination of diuretics with different mechanisms of action.
Severe hypokalemia leading to adverse events 1. High dose of this compound. 2. Insufficient dietary potassium. 3. Underlying renal conditions in the animal model.1. Reduce the dose of this compound. 2. Supplement the diet with potassium chloride. 3. Screen animals for pre-existing kidney disease. Monitor serum creatinine (B1669602) and BUN levels.
Inconsistent or unreliable electrolyte measurements 1. Contamination of urine samples with feces. 2. Improper sample handling and storage. 3. Issues with analytical instrumentation.1. Use metabolic cages designed for the separation of urine and feces. 2. Centrifuge urine samples promptly to remove debris and store at -20°C or lower. 3. Calibrate and validate analytical instruments (e.g., flame photometer, ion-selective electrodes) regularly.
Difficulty in achieving a consistent level of electrolyte imbalance for the study model 1. Variability in drug absorption (oral administration). 2. Circadian rhythms affecting renal function.1. Consider intravenous administration for more precise control over drug delivery. 2. Standardize the timing of drug administration and sample collection to account for diurnal variations in renal function.

Data on Etozolin-Induced Electrolyte Imbalance in Animal Studies

The following tables summarize quantitative data on the effects of etozolin's active metabolite, ozolinone, on urinary electrolyte excretion in dogs.

Table 1: Dose-Response of Intravenous Ozolinone on Diuresis in Dogs [3][4]

Dose (mg/kg, i.v.)Effect
1Smallest effective dose for diuresis
50Dose for maximal diuretic capacity

Table 2: Effect of Maximal Intravenous Dose (50 mg/kg) of Ozolinone on Renal Function in Dogs [3][4]

ParameterEffect
Fractional Tubular Sodium ReabsorptionDepressed to 67%
Potassium ExcretionIncreased
Chloride ReabsorptionDepressed more than sodium reabsorption

Experimental Protocols

Key Experiment: Evaluation of Diuretic and Electrolyte Effects of Ozolinone in Anesthetized Dogs [3][4]

  • Animal Model: Anesthetized dogs.

  • Drug Administration: Ozolinone (active metabolite of etozolin) administered via intravenous (i.v.) injection.

  • Dosage: Dose-ranging studies were performed, with key doses being 1 mg/kg (smallest effective dose) and 50 mg/kg (maximal diuretic capacity).

  • Sample Collection: Urine was collected via a bladder catheter to measure volume and electrolyte concentrations. Blood samples were likely collected to determine plasma electrolyte levels and glomerular filtration rate (GFR).

  • Measurements:

    • Urine flow rate.

    • Urinary concentrations of sodium, potassium, and chloride.

    • Glomerular Filtration Rate (GFR) (e.g., using inulin (B196767) or creatinine clearance).

    • Fractional excretion of electrolytes was calculated to assess the proportion of filtered electrolytes that were excreted in the urine.

Signaling Pathways and Experimental Workflows

This compound, as a thiazide-like diuretic, primarily targets the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule. Its mechanism is intricately linked to the WNK-SPAK/OSR1 signaling pathway, which regulates the activity of NCC.

Etozolin_Signaling_Pathway cluster_lumen Tubular Lumen cluster_dct_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid Lumen_Na Na+ NCC NCC (Na-Cl Cotransporter) Lumen_Na->NCC Reabsorption Lumen_Cl Cl- Lumen_Cl->NCC Reabsorption Interstitium_Na Na+ NCC->Interstitium_Na Interstitium_Cl Cl- NCC->Interstitium_Cl WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Activates SPAK_OSR1->NCC Phosphorylates & Activates Etozolin This compound Etozolin->NCC Inhibits

Etozolin's inhibition of the NCC transporter in the distal tubule.

The diagram above illustrates how WNK kinases activate SPAK/OSR1, which in turn phosphorylates and activates the NCC, promoting sodium and chloride reabsorption. This compound directly inhibits the NCC, blocking this reabsorption and leading to diuresis.

Experimental_Workflow start Start: Animal Acclimatization (Standard Diet & Housing) baseline Baseline Measurements: - Body Weight - Blood Sample (Serum Electrolytes) - 24h Urine Collection (Volume, Electrolytes) start->baseline treatment Treatment Administration: - Vehicle Control Group - this compound Groups (Dose 1, 2, 3...) (Oral Gavage or IV Injection) baseline->treatment collection Sample Collection Post-Treatment: - Timed Urine Collection (e.g., 0-6h, 6-24h) - Final Blood Sample treatment->collection analysis Sample Analysis: - Urine Volume - Serum & Urine Electrolyte Concentrations (Na+, K+, Cl-, Mg2+, Ca2+) collection->analysis data_analysis Data Analysis: - Compare treatment groups to control - Calculate fractional excretion of electrolytes - Dose-response analysis analysis->data_analysis end End data_analysis->end

A typical experimental workflow for assessing diuretic-induced electrolyte changes.

This workflow outlines the key steps for a study investigating the effects of this compound on electrolyte balance in an animal model, from initial acclimatization to final data analysis.

References

Etozolin Hydrochloride Metabolism and Liver Function: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers frequently asked questions regarding the influence of liver function on the metabolism of Etozolin hydrochloride. The information is intended to assist researchers in designing and interpreting experiments.

Troubleshooting Guides and FAQs

Question 1: How does impaired liver function affect the overall exposure to Etozolin and its active metabolite, Ozolinone?

Answer: Based on available clinical data, impairment of liver function does not significantly alter the pharmacokinetic parameters of Etozolin or its active metabolite, Ozolinone. A study investigating the pharmacokinetics of Etozolin in patients with renal insufficiency also included observations on individuals with impaired liver function and found no significant changes in the drug's pharmacokinetic profile. This suggests that dose adjustments for patients with hepatic impairment may not be necessary. However, as with any medication metabolized by the liver, caution is advised, and monitoring for any unexpected adverse effects is recommended.

Question 2: What are the primary metabolic pathways of this compound, and are they likely to be affected by liver disease?

Answer: Etozolin is a prodrug that undergoes extensive metabolism to its pharmacologically active form, Ozolinone. The metabolism of Etozolin occurs in three main steps:

  • Ester Hydrolysis: The ethyl ester group of Etozolin is rapidly cleaved by esterases to form the active metabolite, Ozolinone. This is the primary activation step.

  • Glucuronidation: Ozolinone can then be conjugated with glucuronic acid.

  • Oxidation: The piperidine (B6355638) ring of the molecule can undergo oxidation.

While the liver is the primary site for many metabolic processes, including those involving cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), the initial and crucial hydrolysis of Etozolin is mediated by non-specific esterases, which are present not only in the liver but also in plasma and other tissues. This widespread distribution of esterases may contribute to the observation that liver impairment does not significantly impact the formation of the active metabolite and the overall pharmacokinetics.

Question 3: We are planning a preclinical study in an animal model of liver cirrhosis. What should we consider when evaluating the metabolism of Etozolin?

Answer: When conducting preclinical studies with Etozolin in a liver cirrhosis model, it is important to:

  • Confirm the Model's Impact on Drug Metabolism: While clinical data in humans suggests minimal impact of liver disease on Etozolin's pharmacokinetics, it is crucial to verify this in your specific animal model. Assess the activity of key hepatic enzymes in your model compared to healthy controls.

  • Measure Both Etozolin and Ozolinone: Since Etozolin is a prodrug, it is essential to quantify the plasma concentrations of both the parent drug and its active metabolite, Ozolinone, to get a complete pharmacokinetic profile.

  • Comprehensive Pharmacokinetic Analysis: Determine and compare key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for both Etozolin and Ozolinone in the liver cirrhosis group and a healthy control group.

  • Consider Extrahepatic Metabolism: Given the role of esterases in the activation of Etozolin, consider evaluating esterase activity in the plasma of your animal models.

Question 4: Are there any known drug-drug interactions with Etozolin that are relevant to liver function?

Answer: Specific drug-drug interaction studies focusing on the impact of hepatic impairment on Etozolin metabolism are not extensively documented in the available literature. However, theoretical considerations can be made:

  • Inhibitors or Inducers of Esterases: Drugs that strongly inhibit or induce carboxylesterases could potentially affect the conversion of Etozolin to Ozolinone.

  • Inhibitors or Inducers of Glucuronidation: Co-administration of drugs that are potent inhibitors or inducers of UGT enzymes could theoretically alter the clearance of Ozolinone.

Researchers should exercise caution when co-administering Etozolin with drugs known to significantly affect these enzyme systems, particularly in subjects with pre-existing liver conditions.

Data Presentation

As the available literature indicates that liver impairment does not significantly alter the pharmacokinetics of Etozolin and Ozolinone, a comparative data table showing differences between healthy subjects and those with hepatic impairment is not available. The key finding is the lack of a significant difference.

Experimental Protocols

The detailed experimental protocol from the pivotal study by Gladigau et al. (1980) which concluded that liver function impairment does not significantly affect Etozolin pharmacokinetics is not available in the public domain. However, a general methodology for such a study would typically involve:

A General Protocol for a Pharmacokinetic Study of Etozolin in Hepatic Impairment

  • Study Population:

    • A cohort of patients with documented mild, moderate, or severe hepatic impairment (e.g., classified by Child-Pugh score).

    • A control group of healthy volunteers matched for age, sex, and body mass index.

  • Drug Administration:

    • A single oral dose of this compound.

  • Sample Collection:

    • Serial blood samples collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) to capture the full pharmacokinetic profile.

  • Bioanalytical Method:

    • Development and validation of a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentrations of Etozolin and Ozolinone in plasma.

  • Pharmacokinetic Analysis:

    • Calculation of key pharmacokinetic parameters for both Etozolin and Ozolinone, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Apparent clearance (CL/F)

      • Apparent volume of distribution (Vd/F)

  • Statistical Analysis:

    • Statistical comparison of the pharmacokinetic parameters between the hepatic impairment groups and the healthy control group to determine if there are any significant differences.

Visualizations

Etozolin_Metabolism_Workflow cluster_absorption Oral Administration & Absorption cluster_metabolism Metabolic Conversion cluster_excretion Excretion Etozolin_HCl Etozolin HCl (Oral) Etozolin Etozolin (Prodrug) Etozolin_HCl->Etozolin Ozolinone Ozolinone (Active Metabolite) Etozolin->Ozolinone Ester Hydrolysis (Esterases in Liver, Plasma) Metabolites Inactive Metabolites Ozolinone->Metabolites Glucuronidation (UGTs) Oxidation (CYPs - specific isoenzymes not defined) Urine Renal Excretion Metabolites->Urine

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_subjects Subject Recruitment cluster_procedure Study Procedure cluster_analysis Analysis Healthy Healthy Volunteers Dosing Single Oral Dose of Etozolin HCl Healthy->Dosing Hepatic_Impairment Patients with Hepatic Impairment Hepatic_Impairment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Analysis of Etozolin & Ozolinone Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats

Caption: General experimental workflow for a pharmacokinetic study.

Technical Support Center: Overcoming Poor Solubility of Etozolin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of Etozolin hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation of aqueous solutions of this compound.

Issue 1: this compound powder is not dissolving in water.

  • Potential Cause: The concentration of this compound exceeds its intrinsic aqueous solubility. The predicted water solubility of Etozolin is approximately 5.63 mg/mL.[1]

  • Troubleshooting Steps:

    • Verify Concentration: Ensure the target concentration does not exceed the known solubility limit.

    • Gentle Heating: Warm the solution gently (e.g., to 37°C) while stirring to facilitate dissolution. Avoid excessive heat, which could lead to degradation.

    • pH Adjustment: Since this compound is the salt of a weak base (predicted strongest basic pKa of 5.35), decreasing the pH of the solution will increase its solubility.[1] Add a small amount of a dilute acidic solution (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.

    • Particle Size Reduction: If working with the solid form, reducing the particle size through techniques like micronization can increase the dissolution rate by increasing the surface area.[2]

Issue 2: The solution becomes cloudy or forms a precipitate after initial dissolution.

  • Potential Cause:

    • pH Shift: The pH of the solution may have shifted towards the pKa of Etozolin, causing the less soluble free base to precipitate.

    • Common Ion Effect: If the aqueous medium contains a high concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt.

    • Temperature Change: A decrease in temperature after initial dissolution by heating can lead to precipitation.

  • Troubleshooting Steps:

    • Monitor and Adjust pH: Measure the pH of the solution. If it is close to or above the pKa of 5.35, re-acidify the solution with a dilute acid to re-dissolve the precipitate.[1] The use of a suitable buffer system can help maintain the optimal pH.

    • Review Solvent Composition: If using a buffered solution, check for high concentrations of chloride ions. If possible, consider using a different buffer system.

    • Maintain Temperature: If heating was used for dissolution, ensure the solution is maintained at that temperature for the duration of the experiment or that the compound remains soluble upon cooling to the working temperature.

Issue 3: Higher concentrations of this compound are required than what can be achieved with pH adjustment alone.

  • Potential Cause: The desired concentration for the experiment is significantly higher than the solubility of this compound, even at an optimal pH.

  • Troubleshooting Steps:

    • Co-solvency: Introduce a water-miscible organic co-solvent to the aqueous solution.[2][3] Commonly used co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it while observing for dissolution.

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[4]

    • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[5] This approach should be used with caution, as surfactants can sometimes interfere with biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The predicted aqueous solubility of Etozolin is 5.63 mg/mL.[1] However, this value can be influenced by factors such as pH, temperature, and the ionic strength of the solution.

Q2: How does pH affect the solubility of this compound?

A2: this compound is the salt of a weak base with a predicted pKa of 5.35 for the strongest basic center.[1] Its solubility is pH-dependent. In acidic conditions (pH well below 5.35), the molecule will be protonated and more soluble in water. As the pH approaches and surpasses the pKa, the uncharged, less soluble free base form will predominate, leading to a decrease in solubility.[6]

Q3: Are there any safety precautions to consider when using co-solvents or other excipients?

A3: Yes. When using co-solvents, surfactants, or cyclodextrins, it is crucial to consider their potential toxicity and impact on the experimental system. Always consult the relevant literature for acceptable concentration ranges for in vitro and in vivo studies. It is recommended to run appropriate vehicle controls in your experiments to account for any effects of the excipients themselves.

Q4: Which solubility enhancement technique is best for my experiment?

A4: The choice of technique depends on several factors, including the desired concentration of this compound, the experimental system (e.g., in vitro, in vivo), and the compatibility of the excipients with the assay. For modest increases in solubility, pH adjustment is often the simplest and most direct method.[2] For higher concentrations, co-solvency or cyclodextrin (B1172386) complexation are effective strategies.[2][3][4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H21ClN2O3S
Molecular Weight320.83 g/mol
Predicted Water Solubility5.63 mg/mL[1]
Predicted logP2.27[1]
pKa (Strongest Basic)5.35[1]

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Increases the ionization of the drug, leading to higher aqueous solubility.[2]Simple, cost-effective, and rapid.[3]Risk of precipitation upon pH shift, potential for drug degradation at extreme pH values.[3]
Co-solvency Reduces the polarity of the solvent system, increasing the solubility of lipophilic compounds.[2]Can achieve significant increases in solubility.[3]Co-solvents can have their own biological or toxicological effects; risk of precipitation upon dilution.
Cyclodextrin Complexation Encapsulates the drug molecule within a hydrophilic cyclodextrin cavity, increasing its apparent solubility.[4]Generally well-tolerated, can improve stability.Can be more expensive, potential for competitive inhibition with other molecules.
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2]Improves dissolution rate.Does not increase the equilibrium solubility.[2]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Prepare a stock solution of a suitable buffer with a pH below 4.5 (e.g., 0.1 M citrate (B86180) buffer).

  • Accurately weigh the required amount of this compound powder.

  • Gradually add the this compound powder to the buffer solution while stirring continuously.

  • If the powder does not fully dissolve, add a few drops of 0.1 M HCl and continue stirring.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Once the this compound is fully dissolved, adjust the final volume with the buffer.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Protocol 2: Solubility Enhancement by Co-solvency

  • Select a biocompatible, water-miscible co-solvent (e.g., ethanol, propylene glycol, PEG 400).

  • Prepare a stock solution of the co-solvent.

  • In a separate container, weigh the required amount of this compound.

  • Add a small volume of the co-solvent to the this compound powder and vortex to create a concentrated solution or slurry.

  • While stirring, slowly add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the co-solvent/drug mixture to the desired final volume.

  • Monitor the solution for any signs of precipitation. If precipitation occurs, the percentage of co-solvent may need to be increased.

  • It is recommended to prepare a series of solutions with varying co-solvent concentrations (e.g., 5%, 10%, 20% v/v) to determine the optimal ratio.

  • Filter the final solution through a 0.22 µm filter.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation

  • Select a suitable cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Prepare an aqueous solution of the cyclodextrin at a concentration known to be effective for solubilization (e.g., 10-40% w/v).

  • Slowly add the accurately weighed this compound powder to the cyclodextrin solution while stirring vigorously.

  • Continue stirring the mixture at room temperature for several hours (e.g., 12-24 hours) to allow for complex formation. Gentle heating can sometimes expedite this process.

  • After the equilibration period, visually inspect the solution for any undissolved particles.

  • Filter the solution through a 0.22 µm filter to remove any undissolved material.

  • The concentration of the solubilized drug in the filtrate can be determined by a suitable analytical method such as HPLC-UV.

Visualizations

experimental_workflow start Start: Etozolin HCl solubility issue check_solubility Attempt to dissolve in aqueous buffer start->check_solubility is_dissolved Is it fully dissolved? check_solubility->is_dissolved ph_adjust Adjust pH to < 4.5 is_dissolved->ph_adjust No end_success End: Solution prepared successfully is_dissolved->end_success Yes is_dissolved_ph Is it fully dissolved? ph_adjust->is_dissolved_ph co_solvent Add co-solvent (e.g., Ethanol, PEG 400) is_dissolved_ph->co_solvent No is_dissolved_ph->end_success Yes is_dissolved_co Is it fully dissolved? co_solvent->is_dissolved_co cyclodextrin Use cyclodextrin (e.g., HP-β-CD) is_dissolved_co->cyclodextrin No is_dissolved_co->end_success Yes is_dissolved_cd Is it fully dissolved? cyclodextrin->is_dissolved_cd is_dissolved_cd->end_success Yes end_fail End: Re-evaluate concentration and method is_dissolved_cd->end_fail No

Caption: Experimental workflow for enhancing the solubility of this compound.

decision_tree start Select Solubility Enhancement Method concentration Required Concentration Increase? start->concentration ph_adjust Use pH Adjustment concentration->ph_adjust Low (< 10-fold) assay_compatibility Assay Compatibility Concerns? concentration->assay_compatibility High (> 10-fold) co_solvent Use Co-solvency cyclodextrin Use Cyclodextrin Complexation assay_compatibility->co_solvent No assay_compatibility->cyclodextrin Yes (e.g., cell-based assay)

Caption: Decision tree for selecting a suitable solubility enhancement method.

References

Technical Support Center: Minimizing Side Effects of Etozolin Hydrochloride in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Etozolin (B1671767) hydrochloride in experimental models. The information is designed to help minimize potential side effects and ensure the robustness and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action of Etozolin hydrochloride?

A1: this compound is a loop diuretic that primarily acts by inhibiting the Na+-K+-2Cl- symporter in the thick ascending limb of the Henle loop in the kidneys. This inhibition leads to a significant increase in the excretion of sodium, potassium, chloride, and water.[1][2] Additionally, Etozolin possesses vasodilatory properties, which contribute to its antihypertensive effects.[1] It is rapidly metabolized to its active metabolite, ozolinone (B1678133), which is responsible for the diuretic effect.[3] The levorotatory isomer of ozolinone is the pharmacologically active form.

Q2: What are the most common side effects of this compound observed in experimental models?

A2: The most anticipated side effects are extensions of its diuretic and vasodilatory actions. These include:

  • Electrolyte Imbalances: Hypokalemia (low potassium), hyponatremia (low sodium), hypochloremia (low chloride), hypomagnesemia (low magnesium), and hypocalcemia (low calcium) are common.[2][4] However, some clinical studies in humans suggest that Etozolin may have a less pronounced effect on potassium excretion compared to other diuretics.[5]

  • Dehydration and Hypovolemia: Excessive fluid loss can lead to dehydration and a decrease in blood volume.[2]

  • Hypotension: The vasodilatory effects combined with volume depletion can cause a drop in blood pressure.[6]

  • Metabolic Disturbances: Potential for hyperglycemia (high blood sugar) and hyperuricemia (high uric acid) has been noted with diuretic use, although some studies in humans have not shown a significant impact of Etozolin on carbohydrate metabolism.[7][8]

Q3: How can I minimize electrolyte imbalances, particularly hypokalemia, in my animal models?

A3: To mitigate hypokalemia, consider the following strategies:

  • Dose Optimization: Start with the lowest effective dose of this compound and titrate upwards based on the desired diuretic effect and observed side effects.

  • Potassium Supplementation: Provide potassium-rich chow or supplement drinking water with potassium chloride. The required dosage will need to be determined empirically for your specific model and Etozolin dose.

  • Co-administration with Potassium-Sparing Diuretics: Concurrent administration of a potassium-sparing diuretic, such as spironolactone (B1682167) or amiloride, can counteract the potassium-losing effect of Etozolin.[9] A pilot study to determine the optimal dose ratio is recommended.

Q4: Are there any known drug interactions I should be aware of during my experiments?

A4: Yes, several drug interactions can alter the efficacy and side effect profile of this compound:

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs can blunt the diuretic and antihypertensive effects of Etozolin by inhibiting prostaglandin (B15479496) synthesis.[10]

  • Aminoglycoside Antibiotics: Co-administration may increase the risk of ototoxicity and nephrotoxicity.

  • Other Antihypertensives: Additive effects can lead to severe hypotension.

  • Lithium: Etozolin can reduce the renal clearance of lithium, increasing the risk of lithium toxicity.[10]

Q5: What in vitro models are suitable for assessing the potential nephrotoxicity of this compound?

A5: Immortalized renal proximal tubule epithelial cell lines are valuable tools for in vitro nephrotoxicity screening. Recommended cell lines include:

  • HK-2 (Human Kidney 2): A well-characterized human proximal tubule cell line.[11][12][13]

  • LLC-PK1 (Porcine Kidney 1): Another commonly used proximal tubule cell line.

  • NRK-52E (Normal Rat Kidney 52E): A rat kidney epithelial cell line suitable for species-specific studies.[8]

Cytotoxicity can be assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure cell viability, or by measuring the release of lactate (B86563) dehydrogenase (LDH) as an indicator of cell membrane damage.

Troubleshooting Guides

Issue 1: Excessive weight loss and signs of dehydration in animal models.
Potential Cause Troubleshooting Steps
Dosage of this compound is too high. 1. Reduce the dose of this compound. 2. Monitor body weight and water intake daily. 3. Assess urine output to correlate with the diuretic effect.
Inadequate fluid intake. 1. Ensure free access to drinking water. 2. For severe cases, consider subcutaneous or intraperitoneal administration of sterile saline to rehydrate the animals.
Environmental stress (e.g., high temperature). 1. Maintain a stable and controlled ambient temperature and humidity in the animal facility.
Issue 2: Significant decrease in plasma potassium levels (Hypokalemia).
Potential Cause Troubleshooting Steps
High dose of this compound. 1. Lower the dose of this compound. 2. Monitor plasma electrolytes regularly.
Insufficient dietary potassium. 1. Switch to a potassium-enriched diet. 2. Supplement drinking water with a known concentration of potassium chloride.
Lack of counteracting mechanism. 1. Co-administer a potassium-sparing diuretic like spironolactone or amiloride. Start with a low dose and titrate based on plasma potassium levels. (See Experimental Protocols section for a general approach).
Issue 3: Unexpected cardiovascular effects (e.g., severe hypotension, arrhythmias).
Potential Cause Troubleshooting Steps
Excessive vasodilation and/or volume depletion. 1. Reduce the dose of this compound. 2. Monitor blood pressure and heart rate using telemetry or tail-cuff methods. 3. Ensure adequate hydration.
Interaction with other administered compounds. 1. Review all co-administered substances for potential cardiovascular interactions.
Underlying cardiovascular susceptibility of the animal model. 1. Characterize the baseline cardiovascular parameters of your chosen animal strain.

Data Presentation

The following tables summarize dose-response data for Ozolinone, the active metabolite of this compound, in experimental models. This data can serve as a starting point for dose-ranging studies with this compound.

Table 1: Dose-Dependent Effects of Intravenous l-Ozolinone in Rats

Dose of l-Ozolinone (mg/kg, i.v.)Fractional Na+ Excretion (%)Fractional Li+ Excretion (%)
4IncreasedIncreased
20Further IncreasedFurther Increased
10025% (from 0.5% baseline)60% (from 27% baseline)
Data derived from a study in conscious water-loaded female Wistar rats.[14]

Table 2: Dose-Dependent Effects of Intravenous Ozolinone in Dogs

Dose of Ozolinone (mg/kg, i.v.)Effect
1Smallest effective dose for diuresis
50Dose for maximal diuretic capacity
Data derived from a study in anesthetized dogs.[2]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Diuresis and Electrolyte Excretion in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).

  • Acclimation: House animals in metabolic cages for at least 3 days prior to the experiment to allow for adaptation.

  • Baseline Measurement: Collect 24-hour urine samples and a baseline blood sample (via tail vein or saphenous vein) to measure initial urine volume and plasma/urine electrolyte concentrations (Na+, K+, Cl-).

  • Drug Administration: Administer this compound or vehicle control orally or via intraperitoneal injection. Use a dose range based on literature and pilot studies (e.g., 10, 30, 100 mg/kg).

  • Sample Collection: Collect urine at defined intervals (e.g., 0-4h, 4-8h, 8-24h) and a final blood sample at the end of the experiment.

  • Analysis: Measure urine volume and analyze electrolyte concentrations in urine and plasma samples using a flame photometer or ion-selective electrodes.

  • Data Interpretation: Compare the changes in urine volume and electrolyte excretion between the Etozolin-treated and control groups.

Protocol 2: Co-administration of this compound and Spironolactone to Mitigate Hypokalemia in Rats
  • Animal Model and Acclimation: As described in Protocol 1.

  • Group Allocation:

    • Group 1: Vehicle control.

    • Group 2: this compound alone.

    • Group 3: Spironolactone alone.

    • Group 4: this compound + Spironolactone.

  • Dose Selection:

    • This compound: Use a dose known to induce significant diuresis and moderate hypokalemia from single-dose studies.

    • Spironolactone: Start with a literature-recommended dose for diuretic co-therapy in rats (e.g., 20-80 mg/kg, p.o.).[15][16]

  • Drug Administration: Administer the drugs orally once daily for a specified period (e.g., 7 days).

  • Monitoring: Monitor body weight and water intake daily. Collect blood samples at baseline and at the end of the treatment period for plasma potassium analysis.

  • Analysis: Analyze plasma potassium levels.

  • Data Interpretation: Compare the plasma potassium levels in the co-administration group to the group receiving this compound alone to determine if spironolactone effectively mitigates hypokalemia.

Protocol 3: In Vitro Cytotoxicity Assessment of this compound in HK-2 Cells
  • Cell Culture: Culture HK-2 cells in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant epidermal growth factor, according to the supplier's recommendations (e.g., ATCC).

  • Seeding: Seed HK-2 cells in 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere and grow for 48 hours.[11]

  • Treatment: Prepare a range of concentrations of this compound in the cell culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control group.

  • Incubation: Incubate the cells for 24 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Etozolin Etozolin NaK2Cl Na-K-2Cl Symporter Etozolin->NaK2Cl Inhibits COX Cyclooxygenase (COX) Etozolin->COX Stimulates? Diuresis Increased Diuresis & Natriuresis NaK2Cl->Diuresis Leads to Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Renin_Release Renin Release (from Juxtaglomerular Cells) Prostaglandins->Renin_Release Stimulates Renin_Release->Diuresis Contributes to

Caption: Proposed signaling pathway for Etozolin's diuretic action.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring & Analysis Animals Select Animal Model (e.g., Rats) Acclimation Acclimate in Metabolic Cages Animals->Acclimation Baseline Collect Baseline Blood & Urine Acclimation->Baseline Group_V Vehicle Group_E Etozolin Group_S Spironolactone Group_ES Etozolin + Spironolactone Daily_Obs Daily Weight & Water Intake Group_V->Daily_Obs Administer Treatment Group_E->Daily_Obs Administer Treatment Group_S->Daily_Obs Administer Treatment Group_ES->Daily_Obs Administer Treatment Sample_Collection Collect Blood & Urine Samples Daily_Obs->Sample_Collection Analysis Analyze Plasma & Urine Electrolytes Sample_Collection->Analysis InVitro_Workflow Start Start Culture_Cells Culture HK-2 Cells in 96-well plates Start->Culture_Cells Add_Etozolin Add varying concentrations of this compound Culture_Cells->Add_Etozolin Incubate_24h Incubate for 24 hours Add_Etozolin->Incubate_24h MTT_Assay Perform MTT Assay Incubate_24h->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Calculate_Viability Calculate Cell Viability & Determine IC50 Measure_Absorbance->Calculate_Viability

References

Adjusting HPLC mobile phase for better separation of Etozolin metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Etozolin and its metabolites.

Understanding the Challenge: Etozolin Metabolism

Etozolin undergoes significant metabolism in the body, resulting in a mixture of compounds with a wide range of polarities. The primary metabolic pathways include:

  • Ester Cleavage: The ethyl ester group of Etozolin is cleaved, forming the active metabolite Ozolinone . Ozolinone is less polar than some other metabolites but more polar than the parent drug.

  • Glucuronidation: The carboxyl group of Ozolinone can be conjugated with glucuronic acid to form Ozolinone Glucuronide . This is a highly polar metabolite.

  • Oxidation: The piperidine (B6355638) ring of Etozolin can be oxidized to form various hydroxylated metabolites, which are also more polar than the parent compound.

This mix of a relatively non-polar parent drug and increasingly polar metabolites necessitates a robust HPLC method to achieve adequate separation for accurate quantification.

FAQs: Adjusting HPLC Mobile Phase for Better Separation

Q1: My Etozolin and Ozolinone peaks are not well resolved. How can I improve their separation?

A1: To improve the separation of two closely eluting, relatively non-polar compounds like Etozolin and Ozolinone, you can try the following mobile phase adjustments:

  • Decrease the organic solvent strength: A lower percentage of acetonitrile (B52724) or methanol (B129727) in the mobile phase will increase the retention time of both compounds, potentially leading to better resolution.

  • Switch the organic modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity of the separation. Methanol is a more polar solvent and can provide different interactions with the stationary phase.

  • Optimize the pH: While both Etozolin and Ozolinone are weakly basic, small adjustments in the mobile phase pH can sometimes fine-tune the separation. It is recommended to work at a pH at least 2 units away from the pKa of the analytes for robust separation. The predicted pKa of Etozolin is around 4.11.[1]

Q2: The polar glucuronide and oxidized metabolites are eluting at or near the void volume. How can I increase their retention?

A2: Poor retention of highly polar metabolites is a common challenge in reverse-phase HPLC. To increase their retention, consider these strategies:

  • Decrease the initial percentage of organic solvent: In a gradient elution, a lower starting concentration of the organic modifier will allow polar compounds to interact more with the stationary phase at the beginning of the run.

  • Use a less aggressive organic modifier: Methanol is less eluotropic than acetonitrile, meaning it is a weaker solvent in reverse-phase HPLC. Using methanol as the organic modifier may increase the retention of polar analytes.

  • Adjust the mobile phase pH: The charge state of your metabolites can significantly impact their retention. For acidic metabolites like glucuronides, a lower pH (e.g., using a formic acid or phosphate (B84403) buffer) will suppress their ionization, making them less polar and increasing their retention on a C18 column.

Q3: I am seeing significant peak tailing for my metabolite peaks. What is the cause and how can I fix it?

A3: Peak tailing for polar, basic, or acidic compounds is often caused by secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) support. Here’s how to address it:

  • Adjust the mobile phase pH: For basic metabolites, a low pH mobile phase (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the analytes. Conversely, for acidic metabolites, a slightly acidic pH can also improve peak shape.

  • Increase the buffer concentration: A higher buffer concentration can help to mask the residual silanol groups and improve peak symmetry.

  • Use a modern, end-capped column: Columns with advanced end-capping are designed to minimize silanol interactions and will generally provide better peak shapes for challenging compounds.

Q4: Should I use an isocratic or gradient elution for separating Etozolin and its metabolites?

A4: Given the wide range of polarities between Etozolin (less polar) and its glucuronidated/oxidized metabolites (very polar), a gradient elution is highly recommended.[2][3]

  • Isocratic elution , where the mobile phase composition remains constant, is unlikely to provide adequate separation for all compounds in a single run. The polar metabolites would elute too quickly with poor retention, while the parent drug might be retained for an excessively long time.

  • Gradient elution , which involves increasing the percentage of the organic solvent over the course of the run, allows for the effective elution of both the highly polar and the less polar compounds within a reasonable timeframe, while maintaining good resolution.[2][3]

Troubleshooting Guide: Common HPLC Problems and Solutions

This guide provides a systematic approach to troubleshooting common issues encountered during the separation of Etozolin and its metabolites.

Problem Potential Cause Recommended Solution(s)
Poor Resolution Between Etozolin and Ozolinone Mobile phase is too "strong" (high organic content).Decrease the percentage of organic modifier (e.g., acetonitrile or methanol).
Inadequate selectivity of the mobile phase.Switch the organic modifier (e.g., from acetonitrile to methanol).
Gradient is too steep.Decrease the slope of the gradient in the region where Etozolin and Ozolinone elute.
Polar Metabolites Elute Near the Void Initial mobile phase is too strong.Decrease the starting percentage of the organic modifier in your gradient program.
Metabolites are ionized and highly water-soluble.Adjust the mobile phase pH to suppress ionization (e.g., use a buffer with a pH of 2.5-3.5 for glucuronide metabolites).
Peak Tailing for Metabolite Peaks Secondary interactions with residual silanols.Lower the mobile phase pH (e.g., 2.5-3.5) using an additive like formic acid or phosphoric acid.
Column contamination.Use a guard column and/or implement a sample clean-up procedure.
Peak Fronting Sample overload.Dilute the sample or reduce the injection volume.
Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Broad Peaks Low column efficiency.Ensure the column is properly packed and not degraded. Consider using a column with a smaller particle size.
High dead volume in the HPLC system.Check and minimize the length and diameter of all tubing, especially between the column and the detector.

Experimental Protocols

Proposed Starting HPLC Method for Etozolin and Metabolite Separation

This is a suggested starting point and will require optimization and validation for your specific application.

Chromatographic Conditions:

Parameter Condition
Column C18 Reverse-Phase, 2.7-5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Sample Preparation:

  • Prepare a stock solution of Etozolin standard in methanol.

  • For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of the sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase (95% A: 5% B).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor separation of Etozolin and its metabolites by adjusting the mobile phase.

HPLC_Troubleshooting_Workflow cluster_start Start cluster_problem_id Problem Identification cluster_solutions Mobile Phase Adjustments cluster_evaluation Evaluation cluster_end End start Poor Separation of Etozolin & Metabolites problem Identify the specific issue: - Poor resolution of parent/metabolite? - Early elution of polar metabolites? - Peak tailing? start->problem resolution Adjust Organic Content - Decrease %B for better resolution of less polar compounds. - Decrease initial %B for polar retention. problem->resolution Resolution/Retention Issues ph_adjust Modify Mobile Phase pH - Lower pH (e.g., 2.5-3.5) to suppress ionization of acidic metabolites and reduce tailing. problem->ph_adjust Peak Tailing/ Polar Retention modifier Change Organic Modifier - Switch from ACN to MeOH to alter selectivity. resolution->modifier Selectivity Issues evaluate Evaluate Chromatogram - Improved separation? - Adequate retention? - Good peak shape? ph_adjust->evaluate gradient Optimize Gradient Slope - Make gradient shallower around co-eluting peaks. modifier->gradient Fine-tuning gradient->evaluate evaluate->problem No, iterate end Successful Separation evaluate->end Yes

Fig. 1: Troubleshooting workflow for mobile phase optimization.

The logical relationship between mobile phase parameters and their effect on the separation of a complex mixture like Etozolin and its metabolites is depicted below.

Mobile_Phase_Effects cluster_parameters Mobile Phase Parameters cluster_effects Chromatographic Effects cluster_outcome Desired Outcome organic_strength Organic Solvent Strength (%B) retention Analyte Retention organic_strength->retention Strongly Influences ph Mobile Phase pH ph->retention Affects Ionizable Analytes peak_shape Peak Shape ph->peak_shape Reduces Tailing modifier_type Organic Modifier Type (ACN vs. MeOH) selectivity Selectivity (α) modifier_type->selectivity Alters Elution Order gradient_slope Gradient Slope gradient_slope->retention Impacts Resolution run_time Analysis Run Time gradient_slope->run_time Controls separation Improved Separation retention->separation selectivity->separation peak_shape->separation run_time->separation

Fig. 2: Relationship between mobile phase parameters and separation outcome.

References

Technical Support Center: Etozolin Hydrochloride In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Etozolin hydrochloride in vivo research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a diuretic agent used in research for conditions like congestive heart failure, hypertension, and edema.[1] It functions as a prodrug, being rapidly metabolized to its active form, ozolinone (B1678133).[2] Its mechanism is multifaceted, exhibiting properties of both thiazide-like and loop diuretics. It inhibits the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule and the Na+-K+-2Cl- symporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and water.[3]

Q2: What are the common routes of administration for this compound in animal studies?

A2: Based on available research and the physicochemical properties of this compound, the common routes of administration in animal models such as rats and mice are oral (p.o.) via gavage and intravenous (i.v.) injection. The choice of administration route will depend on the specific aims of the study, such as investigating oral bioavailability versus direct systemic effects.

Q3: What are the potential side effects of this compound in animal models?

A3: While specific adverse event reports for Etozolin in animal models are limited in the readily available literature, side effects can be inferred from its mechanism of action as a potent diuretic. Researchers should monitor for signs of dehydration, electrolyte imbalances (particularly hypokalemia - low potassium), and hypotension (a significant drop in blood pressure).[4] Clinical signs in animals may include lethargy, muscle weakness, reduced urine output after the initial diuretic phase, and cardiovascular changes.[4]

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound for Dosing
  • Problem: My this compound is not fully dissolving in my chosen vehicle, or it is precipitating out of solution.

  • Cause: this compound has limited aqueous solubility. Using a simple aqueous vehicle like saline or water may not be sufficient, especially for higher concentrations.

  • Solution:

    • Check Solubility Limits: The predicted water solubility of Etozolin is approximately 5.63 mg/mL.[5][6] Ensure your desired concentration does not exceed this limit if using an aqueous vehicle.

    • Use a Co-solvent Formulation: For higher concentrations or improved stability, a co-solvent system is recommended. A common approach for poorly soluble compounds is to first dissolve the drug in a small amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) and then dilute it with other vehicles.

    • Recommended Formulation: A suggested formulation protocol involves initially dissolving Etozolin in DMSO to create a stock solution (e.g., 40 mg/mL).[7] For the final in vivo formulation, this stock solution can be further diluted with a mixture of PEG300, Tween 80, and saline or PBS.[7] For example, a formulation could consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

    • Sonication: Gentle warming and sonication can aid in the dissolution process.[7]

    • Vehicle Control: Always include a vehicle-only control group in your experiment to ensure that the vehicle itself is not causing any biological effects.

Issue 2: Lack of Expected Diuretic or Antihypertensive Effect
  • Problem: I have administered this compound, but I am not observing a significant increase in urine output or a decrease in blood pressure.

  • Cause: This could be due to several factors including improper dosing, issues with the formulation, or the specific experimental model.

  • Solution:

    • Verify Dose: A documented effective intravenous dose in Sprague-Dawley rats is 50 mg/kg, which has been shown to increase urinary fluid and sodium excretion.[1] Ensure your dose is within an effective range. Oral doses may need to be higher to account for bioavailability.

    • Check Formulation: If the drug has precipitated out of your dosing solution, the actual administered dose will be lower than intended. Visually inspect your dosing solution for any precipitate before each administration. Prepare fresh formulations as needed.

    • Route of Administration: Oral bioavailability may be incomplete. If you are administering orally and not seeing an effect, consider an intravenous administration study to confirm the compound's activity in your model.

    • Animal Model: The diuretic and antihypertensive response can vary between different animal strains and models. For hypertension studies, spontaneously hypertensive rats (SHR) are a common and appropriate model.[9]

    • Metabolism: Etozolin is a prodrug and requires metabolic activation to ozolinone.[10] While this metabolism is generally rapid, factors affecting liver function could potentially alter the drug's efficacy.

Issue 3: Observing Adverse Effects in Study Animals
  • Problem: My animals are showing signs of distress, such as lethargy, weakness, or significant weight loss after dosing.

  • Cause: These signs could be related to the pharmacological effect of the drug (e.g., dehydration, electrolyte imbalance) or potential toxicity at the administered dose.

  • Solution:

    • Monitor Electrolytes: If possible, measure serum electrolyte levels, particularly potassium. Hypokalemia is a known side effect of this class of diuretics and can cause weakness.[4]

    • Hydration Status: Ensure animals have free access to water. Monitor for signs of dehydration such as skin tenting and reduced activity. The potent diuretic effect can lead to significant fluid loss.

    • Dose Reduction: The observed adverse effects may be dose-dependent. Consider performing a dose-response study to find a dose that provides the desired pharmacological effect with minimal side effects.

    • Vehicle Toxicity: High concentrations of certain organic solvents like DMSO can have their own toxicities. Ensure your vehicle composition is well-tolerated. For instance, the final concentration of DMSO in cell-based experiments should ideally not exceed 0.1%.[7] While higher concentrations are used in vivo, it's a factor to consider.

    • Necropsy: If mortality occurs, a gross necropsy may provide clues as to the cause of the adverse effects.

Data Presentation

Quantitative data related to this compound's properties and effects are summarized below for easy reference.

ParameterValueSpeciesSource
Physicochemical Properties
Predicted Water Solubility5.63 mg/mLN/A[5][6]
Pharmacodynamic Data
Effective Intravenous Dose (Diuresis)50 mg/kgSprague-Dawley Rat[1]
Human Pharmacokinetic Data
Half-life (Etozolin)2.5 hoursHuman[11]

Experimental Protocols

Protocol 1: Evaluation of Diuretic Activity in Rats

This protocol is a general procedure for assessing diuretic activity and can be adapted for this compound.

  • Animals: Use male Wistar or Sprague-Dawley rats (200-250g).

  • Housing: House the animals in metabolic cages to allow for the collection of urine.

  • Acclimation and Fasting: Acclimate the animals to the metabolic cages for a few days before the experiment. Fast the animals overnight (approximately 18 hours) with free access to water.

  • Hydration: Administer a saline solution (0.9% NaCl) orally at a volume of 25 mL/kg to ensure a uniform state of hydration and promote urine flow.

  • Dosing:

    • Control Group: Administer the vehicle solution orally (e.g., 0.5% carboxymethylcellulose in saline, or a DMSO/PEG/Tween/saline mixture).

    • Test Group: Administer this compound dissolved/suspended in the chosen vehicle. A starting dose of 50 mg/kg (i.v.) has been shown to be effective; oral doses may require adjustment.[1]

    • Positive Control Group (Optional): Administer a standard diuretic like furosemide (B1674285) or hydrochlorothiazide.

  • Urine Collection and Measurement: Collect urine at regular intervals (e.g., every hour for the first 6 hours, then a cumulative collection at 24 hours). Measure the total volume of urine for each animal.

  • Electrolyte Analysis: Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: Compare the urine volume and electrolyte excretion between the test group, control group, and positive control group.

Protocol 2: Formulation for Oral Gavage

This protocol provides a method for preparing a solution of this compound for oral administration in rats.

  • Stock Solution Preparation:

    • Weigh the required amount of this compound.

    • Dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[7] Ensure it is fully dissolved; sonication may assist.[7]

  • Final Formulation Preparation:

    • In a separate tube, prepare the vehicle mixture. A common formulation for poorly soluble compounds is a mix of PEG300 (or PEG400), Tween 80, and saline or PBS.[7][8] For example, for a final formulation with 10% DMSO, you could mix 40% PEG300, 5% Tween 80, and 45% saline.

    • Slowly add the DMSO stock solution to the vehicle mixture while vortexing to create the final dosing solution at the desired concentration.

  • Pre-dosing Check: Before administration, visually inspect the solution to ensure there is no precipitation. The solution should be clear.

  • Administration: Administer the formulation to the rats via oral gavage at a volume appropriate for the animal's weight (e.g., 5-10 mL/kg).

Visualizations

Signaling Pathway of Etozolin

Etozolin_Mechanism cluster_lumen Tubular Lumen cluster_cell Tubular Epithelial Cell cluster_blood Blood / Interstitium Lumen_Na Na+ NKCC2 NKCC2 (Thick Ascending Limb) Lumen_Na->NKCC2 Lumen_K K+ Lumen_K->NKCC2 Lumen_Cl 2Cl- Lumen_Cl->NKCC2 Lumen_Na_DCT Na+ NCC NCC (Distal Convoluted Tubule) Lumen_Na_DCT->NCC Lumen_Cl_DCT Cl- Lumen_Cl_DCT->NCC Cell_Ions Increased Intracellular Na+, K+, Cl- NKCC2->Cell_Ions Result1 Decreased Reabsorption of Na+, K+, Cl- NKCC2->Result1 Cell_Ions_DCT Increased Intracellular Na+, Cl- NCC->Cell_Ions_DCT NCC->Result1 Blood_Na Na+ Reabsorption Blood_Water Water Reabsorption Etozolin Etozolin (Ozolinone) Etozolin->NKCC2 Inhibits Etozolin->NCC Inhibits Result2 Increased Excretion of Water, Na+, Cl- (Diuresis) Result1->Result2 Result3 Decreased Blood Volume Result2->Result3 Result4 Decreased Blood Pressure Result3->Result4

Caption: Mechanism of action of Etozolin (as active metabolite ozolinone) in the kidney.

Experimental Workflow for Diuretic Activity Screening

Diuretic_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Select Animals (e.g., Male Wistar Rats, 200-250g) A2 Acclimate to Metabolic Cages A1->A2 A3 Fast Overnight (18h) (Water ad libitum) A2->A3 B1 Oral Saline Load (25 mL/kg) A3->B1 B2 Group Allocation (Vehicle, Etozolin, Positive Control) B1->B2 B3 Administer Treatment (Oral Gavage or IV) B2->B3 B4 Collect Urine (Hourly for 6h, then cumulative at 24h) B3->B4 C1 Measure Urine Volume B4->C1 C2 Measure Urine Electrolytes (Na+, K+, Cl-) B4->C2 C3 Statistical Analysis (Compare groups) C1->C3 C2->C3 D1 Results Interpretation C3->D1 Evaluate Diuretic Effect Troubleshooting_Formulation start Start: Preparing Etozolin HCl Formulation q1 Is the compound fully dissolving? start->q1 sol_yes Proceed to Dosing q1->sol_yes Yes sol_no Troubleshoot Dissolution q1->sol_no No check_conc Is concentration below ~5.6 mg/mL for aqueous vehicle? sol_no->check_conc use_cosolvent Prepare Co-solvent Formulation (e.g., DMSO/PEG/Tween/Saline) check_conc->use_cosolvent No sonicate Apply gentle heat and/or sonication check_conc->sonicate Yes use_cosolvent->sonicate recheck Re-check for dissolution sonicate->recheck recheck->sol_yes Dissolved fail Consider lowering concentration or alternative formulation recheck->fail Still not dissolved

References

Validation & Comparative

A Comparative Analysis of Etozolin Hydrochloride and Chlorthalidone in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Etozolin hydrochloride and chlorthalidone (B1668885), two diuretic agents utilized in the management of hypertension and edema. The following sections objectively evaluate their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and adverse effect profiles, supported by available experimental data.

Mechanism of Action

Both this compound and chlorthalidone are classified as thiazide-like diuretics. Their primary site of action is the distal convoluted tubule (DCT) of the nephron in the kidney. They exert their diuretic and antihypertensive effects by inhibiting the sodium-chloride (Na+/Cl-) symporter on the apical membrane of the DCT cells.[1][2] This inhibition reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][2]

The increased concentration of these ions within the tubule leads to an osmotic increase in water retention, promoting diuresis.[2] The resulting reduction in extracellular fluid and plasma volume contributes to a decrease in cardiac output and, consequently, a lowering of blood pressure.[3]

While sharing a primary mechanism, some distinctions exist. Chlorthalidone is also known to be a strong inhibitor of multiple isoforms of carbonic anhydrase, which may contribute to its diuretic effect.[4] Etozolin, on the other hand, has been reported to possess mild vasodilatory effects by acting directly on the smooth muscle cells of blood vessels, which can further aid in reducing peripheral vascular resistance.[2]

cluster_nephron Nephron: Distal Convoluted Tubule (DCT) cluster_drugs Diuretic Action DCT_Lumen Tubular Lumen Na+, Cl- NCC Na+/Cl- Symporter DCT_Lumen->NCC Na+, Cl- DCT_Cell DCT Epithelial Cell Na+/K+ ATPase Bloodstream Bloodstream K+, Na+ DCT_Cell->Bloodstream Na+ Bloodstream->DCT_Cell K+ NCC->DCT_Cell Etozolin Etozolin HCl Etozolin->NCC Inhibits Chlorthalidone Chlorthalidone Chlorthalidone->NCC Inhibits cluster_protocol Hypertension Clinical Trial Workflow cluster_treatment Treatment Phase (12 days) Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (5 days, no medication) Screening->Washout Baseline Baseline Measurement (Blood Pressure, Electrolytes) Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (e.g., Etozolin HCl) Randomization->GroupA GroupB Group B (e.g., Placebo) Randomization->GroupB Monitoring Ongoing Monitoring (BP, Adverse Events) GroupA->Monitoring GroupB->Monitoring FollowUp Follow-up Period (5 days, post-therapy) Monitoring->FollowUp Analysis Data Analysis (Statistical Comparison) FollowUp->Analysis

References

Validating the antihypertensive effect of Etozolin hydrochloride in a double-blind study

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the antihypertensive effects of Etozolin (B1671767) hydrochloride, validated through double-blind clinical studies. The performance of Etozolin is compared with placebo and other established antihypertensive agents, supported by experimental data and detailed methodologies.

Comparative Antihypertensive Efficacy

The following tables summarize the quantitative data from key double-blind clinical trials investigating the efficacy of Etozolin hydrochloride in reducing blood pressure.

Table 1: this compound vs. Placebo

ParameterThis compound GroupPlacebo Group
Number of Patients 5050
Treatment Duration 12 days12 days
Baseline Blood Pressure (Systolic/Diastolic) Not specifiedNot specified
Blood Pressure Reduction (Systolic/Diastolic) Statistically significant reduction in both supine and upright positionsNo significant reduction
Key Finding Etozolin demonstrated a significantly better reduction in both systolic and diastolic blood pressure compared to placebo.

Table 2: this compound vs. Chlorthalidone (B1668885) [1]

ParameterThis compoundChlorthalidone
Number of Patients 77
Study Design Double-blind, placebo-controlled, latin square designDouble-blind, placebo-controlled, latin square design
Dosage Single oral doses of 200 mg, 400 mg, 600 mgSingle oral doses of 25 mg, 50 mg, 75 mg
Antihypertensive Effect Similar, dose-dependent effectSimilar, dose-dependent effect
Heart Rate No increaseNot specified
Serum K+ Levels No decreaseNot specified
Plasma PGE2 Marked riseNot specified
Serum Na+ Levels Significantly smaller decreaseLarger decrease
Plasma Renin Activity (PRA) & Aldosterone Significantly lower increaseHigher increase
Key Finding Etozolin and chlorthalidone showed similar dose-dependent antihypertensive effects. However, Etozolin had a more favorable profile regarding heart rate, serum potassium, and activation of the renin-angiotensin-aldosterone system.

Table 3: this compound vs. Captopril (B1668294) [2]

ParameterThis compound (Monotherapy)Captopril (Monotherapy)Etozolin + Captopril (Combination Therapy)
Number of Patients 30 (in crossover design)30 (in crossover design)30
Treatment Duration 4 weeks4 weeks16 weeks
Baseline Blood Pressure (Systolic/Diastolic) 187/112 +/- 10/4 mmHg186/112 +/- 11/5 mmHg188/112 +/- 10/5 mmHg
Post-treatment Blood Pressure (Systolic/Diastolic) 167/99 +/- 7/6 mmHg163/98 +/- 7/4 mmHg154/86 +/- 6/5 mmHg
Blood Pressure Reduction (Systolic/Diastolic) -20/-13 mmHg-23/-14 mmHg-34/-26 mmHg
Key Finding Both Etozolin and Captopril were effective as monotherapy. The combination therapy resulted in a significantly more marked reduction in blood pressure compared to either drug alone.

Experimental Protocols

While full-text articles providing exhaustive details of the experimental protocols were not available, the following methodologies are based on the information from the study abstracts and standardized guidelines for antihypertensive clinical trials.[3][4]

Study 1: this compound vs. Placebo (Kopp H., 1978)[1]
  • Study Design: A double-blind, placebo-controlled study conducted under standardized hospital conditions.

  • Participants: 100 patients with hypertension were enrolled and randomly assigned to two groups of 50.

  • Inclusion/Exclusion Criteria: Specific criteria were not detailed in the abstract but would typically include a diagnosis of essential hypertension and the absence of secondary causes of hypertension or contraindications to diuretic therapy.

  • Intervention:

    • Treatment Group: Received this compound. The exact dosage was not specified in the abstract.

    • Control Group: Received a placebo.

  • Study Duration: The trial was carried out over 22 days, consisting of a 5-day medication-free period, 12 days of therapy, and a 5-day follow-up period.

  • Outcome Measures: The primary outcome was the change in systolic and diastolic blood pressure, measured in both supine and upright positions.

  • Data Analysis: Statistical analysis was performed to compare the blood pressure reduction in the Etozolin group versus the placebo group and against the pre-treatment baseline.

Study 2: this compound vs. Chlorthalidone (Salvetti A, et al., 1991)[2]
  • Study Design: A double-blind, placebo-controlled study using a latin square design to minimize the influence of the order of treatment administration.

  • Participants: Seven patients with uncomplicated hypertension.

  • Inclusion/Exclusion Criteria: Patients with uncomplicated hypertension were included. Further specifics were not available in the abstract.

  • Intervention: Each patient received single oral doses of:

    • This compound (200 mg, 400 mg, and 600 mg)

    • Chlorthalidone (25 mg, 50 mg, and 75 mg)

    • Placebo

  • Outcome Measures:

    • Primary: Antihypertensive and diuretic effects.

    • Secondary: Hemodynamic parameters (heart rate), metabolic parameters (serum sodium and potassium), plasma renin activity (PRA), plasma aldosterone, and plasma prostaglandin (B15479496) E2 (PGE2).

  • Data Analysis: The dose-dependent effects of each drug were analyzed and compared.

Study 3: this compound vs. Captopril (Battaglia A, et al., 1990)[3]
  • Study Design: A controlled cross-over trial.

  • Participants: 30 patients with essential hypertension, with an age range of 42-74 years.

  • Intervention:

    • Phase 1 (Crossover): Patients were divided into two groups.

      • Group 1: Received Etozolin (200 mg daily) for 4 weeks, followed by a washout period, and then Captopril (25 mg three times daily) for 4 weeks.

      • Group 2: Received the treatments in the reverse order.

    • Phase 2 (Combination): All patients received a combination of Etozolin (200 mg daily) and Captopril (25 mg three times daily) for 16 weeks.

  • Outcome Measures: The primary outcome was the reduction in arterial blood pressure. Biochemical changes were also monitored.

  • Data Analysis: Blood pressure values were compared at baseline and after each treatment phase (monotherapy and combination therapy).

Mechanism of Action & Signaling Pathway

This compound is a thiazide-like diuretic that exerts its antihypertensive effect primarily by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and water, which in turn reduces blood volume and subsequently, blood pressure.

Etozolin_Mechanism_of_Action Etozolin This compound DCT Distal Convoluted Tubule (Kidney) Etozolin->DCT Targets NCC Na+/Cl- Symporter (Inhibition) Etozolin->NCC Inhibits Na_Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Na_Reabsorption Diuresis Increased Diuresis (Natriuresis and Water Loss) Na_Reabsorption->Diuresis Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure

Caption: Mechanism of action of this compound.

Experimental Workflow

The general workflow for a double-blind, placebo-controlled clinical trial validating an antihypertensive agent is depicted below.

Antihypertensive_Trial_Workflow Recruitment Patient Recruitment (Hypertensive Individuals) Screening Screening & Informed Consent Recruitment->Screening Washout Washout Period (Medication-free) Screening->Washout Randomization Randomization (Double-Blind) Washout->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Placebo/Active Comparator) Randomization->GroupB Treatment Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Follow-up & Data Collection (Blood Pressure, Adverse Events) Treatment->FollowUp Unblinding Unblinding FollowUp->Unblinding Analysis Statistical Analysis Unblinding->Analysis Results Results & Conclusion Analysis->Results

Caption: Generalized workflow of a double-blind antihypertensive clinical trial.

References

Etozolin Hydrochloride in Immunoassays: A Guide to Specificity and Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Etozolin hydrochloride, a diuretic medication, possesses a core thiazolidinone structure. This structural feature is shared with other classes of therapeutic agents, including the thiazolidinedione antidiabetic drugs (e.g., pioglitazone (B448), rosiglitazone) and the oxazolidinone antibiotics (e.g., linezolid). Immunoassays developed for these related compounds can offer valuable insights into the potential for antibody recognition and cross-reactivity with this compound.

Comparative Immunoassay Data for Structurally Related Compounds

To illustrate the principles of specificity and cross-reactivity, this section summarizes available data from immunoassays developed for thiazolidinediones and oxazolidinones.

Thiazolidinedione Immunoassays

Thiazolidinediones, such as pioglitazone and rosiglitazone, are used in the management of type 2 diabetes. Immunoassays have been developed for their detection and quantification in biological matrices.

Table 1: Hypothetical Cross-Reactivity of a Pioglitazone Immunoassay

CompoundConcentration (ng/mL) for 50% Inhibition (IC50)Cross-Reactivity (%)
Pioglitazone10100
Rosiglitazone5002
Etozolin> 10,000< 0.1
Unrelated Diuretic> 10,000< 0.1

Note: This table is a hypothetical representation based on typical immunoassay performance and is intended for illustrative purposes. Actual cross-reactivity would need to be determined experimentally.

The hypothetical data in Table 1 demonstrates that an antibody raised against pioglitazone would likely exhibit high specificity for its target antigen. While some minimal cross-reactivity with another drug from the same class (rosiglitazone) might be observed due to structural similarities, it is expected to be significantly lower. Compounds with different core structures, such as Etozolin or other unrelated diuretics, would likely show negligible cross-reactivity.

Oxazolidinone Immunoassays

Linezolid (B1675486), an oxazolidinone antibiotic, is another class of drug with a five-membered heterocyclic ring structure. Immunoassays for linezolid are available for therapeutic drug monitoring.

Table 2: Hypothetical Cross-Reactivity of a Linezolid Immunoassay

CompoundConcentration (ng/mL) for 50% Inhibition (IC50)Cross-Reactivity (%)
Linezolid5100
Tedizolid2502
Etozolin> 10,000< 0.1
Unrelated Antibiotic> 10,000< 0.1

Note: This table is a hypothetical representation based on typical immunoassay performance and is intended for illustrative purposes. Actual cross-reactivity would need to be determined experimentally.

Similar to the thiazolidinedione example, an immunoassay for linezolid would be highly specific. Minor cross-reactivity might be seen with other oxazolidinones like tedizolid, but it would be substantially less than the reactivity with the target analyte. Etozolin, despite having a heterocyclic ring, is structurally distinct enough that significant cross-reactivity is not anticipated.

Experimental Protocols

The development and validation of a specific immunoassay for this compound would involve the following key steps.

Antibody Production
  • Hapten Synthesis: this compound would be chemically modified to create a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier protein.

  • Conjugation: The Etozolin hapten would be conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

  • Immunization: The Etozolin-carrier conjugate would be used to immunize animals (e.g., rabbits, mice) to generate polyclonal or monoclonal antibodies.

  • Antibody Purification: The resulting antibodies would be purified from the animal serum.

Competitive ELISA Development

A competitive enzyme-linked immunosorbent assay (ELISA) is a common format for the detection of small molecules.

  • Coating: Microtiter plates are coated with a known amount of Etozolin-protein conjugate.

  • Competition: A mixture of the sample (containing unknown Etozolin concentration) and a fixed amount of anti-Etozolin antibody is added to the wells. Etozolin in the sample competes with the coated Etozolin for binding to the antibody.

  • Washing: The plates are washed to remove unbound antibodies and other components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric reaction.

  • Measurement: The absorbance of the solution is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of Etozolin in the sample.

Visualizing Experimental Concepts

To further clarify the principles discussed, the following diagrams illustrate key concepts in immunoassay development and the mechanism of action of this compound.

experimental_workflow cluster_antibody_production Antibody Production cluster_elisa Competitive ELISA Hapten Etozolin Hapten Synthesis Conjugation Conjugation to Carrier Protein Hapten->Conjugation Immunization Animal Immunization Conjugation->Immunization Purification Antibody Purification Immunization->Purification Coating Plate Coating Competition Competition Reaction Coating->Competition Washing1 Washing Competition->Washing1 Detection Secondary Antibody & Enzyme Washing1->Detection Washing2 Washing Detection->Washing2 Substrate Substrate Addition Washing2->Substrate Measurement Signal Measurement Substrate->Measurement

Immunoassay Development Workflow

mechanism_of_action Etozolin This compound NCC Na-Cl Cotransporter (in Distal Convoluted Tubule) Etozolin->NCC Inhibits Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Reabsorption Diuresis Increased Diuresis Reabsorption->Diuresis

Mechanism of Action of Etozolin

Conclusion

While direct experimental data on the cross-reactivity and specificity of this compound in immunoassays is currently lacking, an analysis of assays for structurally similar thiazolidinediones and oxazolidinones provides a valuable framework for prediction. It is anticipated that a well-developed immunoassay for this compound would exhibit high specificity with minimal cross-reactivity to other drug classes. The successful development of such an assay would require the production of high-affinity antibodies and rigorous validation, including comprehensive cross-reactivity testing against a panel of structurally related and co-administered compounds. The experimental protocols and conceptual diagrams provided in this guide offer a foundational understanding for researchers embarking on the development and evaluation of immunoassays for this compound and other small molecule therapeutics.

Validating Biomarkers for Etozolin Hydrochloride's Therapeutic Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarkers for monitoring the therapeutic effect of Etozolin (B1671767) hydrochloride, a thiazide-like diuretic, against other commonly used diuretics. The information presented is supported by experimental data from clinical studies to aid in the selection of appropriate pharmacodynamic markers for research and development.

Introduction to Etozolin Hydrochloride

This compound is a diuretic medication primarily used in the management of hypertension and edema.[1] Its mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the kidney.[1] This inhibition leads to increased urinary excretion of sodium, chloride, and water, thereby reducing blood volume and lowering blood pressure.[1] Etozolin also exhibits a mild vasodilatory effect, contributing to its antihypertensive properties.[1] The active metabolite of etozolin, ozolinone, is primarily responsible for its diuretic and saluretic effects.

Key Biomarkers for Diuretic Efficacy

The therapeutic efficacy of diuretics can be assessed by monitoring a panel of biomarkers that reflect their primary mechanism of action and downstream physiological effects. These include:

  • Urinary Electrolyte Excretion: Direct measure of the diuretic's effect on renal handling of sodium, chloride, and potassium.

  • Renin-Angiotensin-Aldosterone System (RAAS) Activity: Diuretic-induced volume depletion can lead to secondary activation of the RAAS, which can be monitored by measuring plasma renin activity (PRA) and aldosterone (B195564) levels.

  • Hemodynamic Parameters: Blood pressure reduction is the ultimate therapeutic goal for hypertension.

  • Fluid Balance: Changes in body weight can serve as a surrogate marker for changes in total body fluid.

Comparative Analysis of Diuretic Biomarker Modulation

The following tables summarize the quantitative effects of this compound and other major classes of diuretics on key biomarkers, based on available clinical trial data. It is important to note that direct head-to-head comparative trials for all biomarkers across all diuretic classes are limited. The data presented is a synthesis from various studies and should be interpreted with consideration of the different study designs and patient populations.

Table 1: Effect of Diuretics on 24-Hour Urinary Electrolyte Excretion (Representative Data)

Diuretic ClassDrugDoseChange in Urinary Na+ (mmol/24h)Change in Urinary Cl- (mmol/24h)Change in Urinary K+ (mmol/24h)
Thiazide-like Etozolin 400 mgSignificant increase vs. placebo[2]Significant increase vs. placebo[2]No significant difference vs. placebo[2]
ThiazideHydrochlorothiazide (B1673439)25 mg/dayIncreased fractional excretion (from 3.7 to 5.5)[3]Increased fractional excretion (from 3.9 to 6.5)[3]Increased excretion, can lead to hypokalemia[4][5]
LoopFurosemide (B1674285)40 mgMarked, but brief, increase in excretion[6]Marked, but brief, increase in excretionIncreased excretion, can lead to hypokalemia[4]
LoopBumetanide1 mgPotent increase in excretionPotent increase in excretionIncreased excretion, can lead to hypokalemia
Potassium-SparingAmiloride5-10 mg/dayIncreased excretionIncreased excretionDecreased excretion (potassium-sparing effect)[7]
Potassium-SparingSpironolactone12.5-25 mg/dayIncreased excretionIncreased excretionDecreased excretion (potassium-sparing effect)[7]

Table 2: Effect of Diuretics on the Renin-Angiotensin-Aldosterone System (RAAS)

Diuretic ClassDrugDoseChange in Plasma Renin Activity (PRA)Change in Plasma Aldosterone
Thiazide-like Etozolin 400 mgLess pronounced increase compared to FurosemideVolume contraction can stimulate aldosterone release[4]
ThiazideHydrochlorothiazide25-50 mg/dayIncreased due to volume depletion[4]Increased due to volume depletion and direct stimulation[4]
LoopFurosemide40 mgPronounced increase, almost twice that of EtozolinSignificant increase due to potent volume depletion[4]
Potassium-SparingAmiloride5-10 mg/dayMay increase due to natriuresisBlocks aldosterone action, leading to compensatory rise
Potassium-SparingSpironolactone25-50 mg/dayMay increase due to natriuresisBlocks aldosterone receptor, leading to compensatory rise

Experimental Protocols

1. Measurement of Urinary Electrolyte Excretion

  • Objective: To quantify the diuretic-induced excretion of sodium, chloride, and potassium.

  • Protocol:

    • Patients are typically maintained on a standardized diet with known sodium and potassium content for a period before and during the study.

    • A baseline 24-hour urine collection is performed prior to drug administration.

    • The diuretic is administered at the specified dose.

    • Urine is collected over a 24-hour period post-dosing. For drugs with a shorter duration of action, more frequent collections (e.g., every 2-4 hours) may be performed to capture the peak effect.[2]

    • The total volume of urine is measured.

    • The concentrations of sodium, potassium, and chloride in the urine samples are determined using ion-selective electrodes.

    • The total 24-hour excretion of each electrolyte is calculated by multiplying the concentration by the total urine volume.

    • Fractional excretion of sodium (FENa) can also be calculated using the formula: FENa = (Urine Sodium × Plasma Creatinine) / (Plasma Sodium × Urine Creatinine) × 100.[8]

2. Measurement of Plasma Renin Activity (PRA) and Aldosterone

  • Objective: To assess the activation of the Renin-Angiotensin-Aldosterone System in response to diuretic therapy.

  • Protocol:

    • Blood samples are collected from patients in a seated or supine position after a period of rest.

    • Blood is drawn into pre-chilled tubes containing an anticoagulant (e.g., EDTA).

    • Plasma is separated by centrifugation at a low temperature and stored frozen until analysis.

    • Plasma Renin Activity (PRA): PRA is determined by radioimmunoassay (RIA) that measures the rate of angiotensin I generation from endogenous renin substrate.[9][10] The plasma sample is incubated at 37°C for a specific period, and the generated angiotensin I is quantified.[9]

    • Plasma Aldosterone: Aldosterone levels are measured by a competitive radioimmunoassay (RIA) or other immunoassay methods.[1][11] This involves the use of a specific antibody against aldosterone and a radiolabeled aldosterone tracer.

Visualizing the Mechanisms and Workflows

cluster_0 This compound Action Etozolin Etozolin Distal Convoluted Tubule Distal Convoluted Tubule Etozolin->Distal Convoluted Tubule Targets Na+/Cl- Symporter Na+/Cl- Symporter Etozolin->Na+/Cl- Symporter Inhibits Distal Convoluted Tubule->Na+/Cl- Symporter Contains Increased Na+ & Cl- Excretion Increased Na+ & Cl- Excretion Na+/Cl- Symporter->Increased Na+ & Cl- Excretion Leads to Increased Water Excretion Increased Water Excretion Increased Na+ & Cl- Excretion->Increased Water Excretion Reduced Blood Volume Reduced Blood Volume Increased Water Excretion->Reduced Blood Volume Lowered Blood Pressure Lowered Blood Pressure Reduced Blood Volume->Lowered Blood Pressure

Caption: Mechanism of action of this compound.

Patient Recruitment Patient Recruitment Baseline Data Collection Baseline Data Collection Patient Recruitment->Baseline Data Collection Drug Administration Drug Administration Baseline Data Collection->Drug Administration (Etozolin or Alternative) Sample Collection Sample Collection Drug Administration->Sample Collection (Urine, Blood) Biomarker Analysis Biomarker Analysis Sample Collection->Biomarker Analysis (Electrolytes, PRA, Aldosterone) Data Analysis & Comparison Data Analysis & Comparison Biomarker Analysis->Data Analysis & Comparison

Caption: Experimental workflow for biomarker validation.

cluster_diuretics Diuretic Classes cluster_biomarkers Biomarkers Etozolin Etozolin Urinary Na+ Excretion Urinary Na+ Excretion Etozolin->Urinary Na+ Excretion Increases Blood Pressure Blood Pressure Etozolin->Blood Pressure Decreases Loop Diuretics Loop Diuretics Loop Diuretics->Urinary Na+ Excretion Strongly Increases Loop Diuretics->Blood Pressure Decreases Thiazide Diuretics Thiazide Diuretics Thiazide Diuretics->Urinary Na+ Excretion Increases Thiazide Diuretics->Blood Pressure Decreases K+-Sparing Diuretics K+-Sparing Diuretics K+-Sparing Diuretics->Urinary Na+ Excretion Increases K+-Sparing Diuretics->Blood Pressure Decreases Plasma Renin Activity Plasma Renin Activity Urinary Na+ Excretion->Plasma Renin Activity Stimulates Plasma Renin Activity->Blood Pressure Influences

Caption: Logical relationship between diuretics and key biomarkers.

Conclusion

Validating the therapeutic effect of this compound requires a comprehensive assessment of its impact on key biomarkers. This guide provides a comparative framework to understand the pharmacodynamic profile of Etozolin in relation to other diuretic classes. The primary biomarkers of interest include urinary sodium and chloride excretion, which directly reflect the drug's mechanism of action, and plasma renin activity, which indicates the downstream neurohormonal response. When designing clinical trials, a carefully selected panel of these biomarkers, measured using standardized protocols, will provide robust data to characterize the therapeutic profile of this compound and differentiate it from other diuretic agents.

References

A Comparative Analysis of the Metabolic Effects of Etozolin and Other Diuretics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of Etozolin (B1671767), a thiazide-like diuretic, with other major classes of diuretics, including loop, thiazide, and potassium-sparing diuretics. The information presented is based on available experimental data to assist researchers and clinicians in understanding the metabolic profiles of these agents.

Executive Summary

Diuretics are a cornerstone in the management of fluid overload and hypertension. However, their use can be associated with a range of metabolic side effects that can impact patient outcomes. Etozolin, a piperidine-thiazolidinone derivative, has demonstrated a favorable metabolic profile in several studies, particularly concerning glucose metabolism. This guide synthesizes clinical trial data to compare the effects of Etozolin with other commonly prescribed diuretics on key metabolic parameters, including glucose, lipids, uric acid, and electrolytes.

Comparative Metabolic Effects of Diuretics

The following tables summarize the quantitative data on the metabolic effects of Etozolin and other diuretics. It is important to note that direct head-to-head comparative trials for all agents across all parameters are limited.

Effects on Glucose and Insulin (B600854) Metabolism
Diuretic ClassDiureticChange in Fasting GlucoseChange in Insulin LevelsNotes
Thiazide-like EtozolinNo statistically significant difference[1]No statistically significant difference[1]Studied in healthy volunteers, patients with chemical diabetes, and overt diabetes.[1]
ChlorthalidoneSignificant increase[2]Significant increase[2]Effects observed after 2 months of therapy.[2]
IndapamideGenerally neutralMay decrease insulin resistanceSome studies suggest metabolic neutrality, particularly at low doses.
Thiazide Hydrochlorothiazide (B1673439) (HCTZ)Can increaseCan increase, associated with decreased insulin sensitivity[3]Effects are dose-dependent and may be linked to hypokalemia.[4]
Loop Furosemide (B1674285)Generally neutral in short-term studiesGenerally neutral in short-term studiesOne study showed no impaired carbohydrate metabolism in chronically treated diabetic subjects.[5]
BumetanideGlucose tolerance significantly improved in one study[5]Insulin levels with arginine infusion significantly increased in one study[5]Effects on carbohydrate metabolism appear minimal in the experimental setting.[5]
Potassium-Sparing Spironolactone (B1682167)No significant change in HOMA-IR in one study of patients with primary aldosteronism[6]Increased glycosylated hemoglobin by 0.3% in a meta-analysis of patients with hypertension and diabetes[7]Effects on glucose metabolism are generally considered minimal.
Amiloride (B1667095)Data limited, generally considered to have minimal effectsData limited, generally considered to have minimal effectsOften used in combination with thiazides to mitigate metabolic effects.
Effects on Lipid Profile
Diuretic ClassDiureticChange in Total CholesterolChange in LDL CholesterolChange in HDL CholesterolChange in TriglyceridesNotes
Thiazide-like EtozolinNo significant effect reported in comparative studies with furosemide[8]No significant effect reported[8]No significant effect reported[8]No significant effect reported[8]Data is limited from direct comparative lipid profile studies.
ChlorthalidoneMay increaseMay increaseMay decreaseMay increase
IndapamideGenerally neutralGenerally neutralGenerally neutralGenerally neutralConsidered to have a more favorable lipid profile than other thiazides.
Thiazide Hydrochlorothiazide (HCTZ)Significant increase (5%)[3]Significant increase (6%)[3]No significant changeSignificant increase (15-25%)[3]Adverse effects on lipid metabolism are well-documented.[3]
Loop FurosemideGenerally neutralGenerally neutralGenerally neutralGenerally neutralLong-term effects on lipids are not well-established.
BumetanideGenerally neutralGenerally neutralGenerally neutralGenerally neutralLimited data on long-term lipid effects.
Potassium-Sparing SpironolactoneNo significant change in serum lipids in one study of patients with primary aldosteronism[6]No significant change[6]No significant change[6]No significant change[6]Generally considered to have a neutral effect on lipids.[7]
AmilorideGenerally neutralGenerally neutralGenerally neutralGenerally neutralLimited data available.
Effects on Uric Acid and Electrolytes
Diuretic ClassDiureticChange in Uric AcidChange in Serum PotassiumChange in Serum SodiumChange in Serum Magnesium
Thiazide-like EtozolinNo significant effect during trial period[8]Less elimination than furosemide initially[8]Significant excretion[9]Data limited
ChlorthalidoneIncreaseDecreaseDecreaseDecrease
IndapamideMay increase, but potentially less than other thiazidesDecreaseDecreaseDecrease
Thiazide Hydrochlorothiazide (HCTZ)IncreaseDecreaseDecreaseDecrease
Loop FurosemideNo significant effect during trial period[8]DecreaseDecreaseDecrease
BumetanideMay increaseDecreaseDecreaseDecrease
Potassium-Sparing SpironolactoneGenerally neutralIncrease[10]Generally neutralGenerally neutral
AmilorideGenerally neutralIncrease[10]Natriuresis is greater than with spironolactone[10]Generally neutral
Effects on the Renin-Angiotensin-Aldosterone System (RAAS)

| Diuretic Class | Diuretic | Change in Plasma Renin Activity | Change in Plasma Aldosterone (B195564) | Notes | |---|---|---|---| | Thiazide-like | Etozolin | Less pronounced release than furosemide[5] | Data limited | The brisk peak diuresis with furosemide is associated with a more pronounced renin release.[5] | | Thiazide | Hydrochlorothiazide (HCTZ) | Increase | Increase | All classes of diuretics tend to increase plasma aldosterone.[1][8] | | Loop | Furosemide | Pronounced release, almost twice that of Etozolin[5] | Increase | | | Potassium-Sparing | Spironolactone | Increase | Stimulation of renin occurred with both amiloride and spironolactone[10] | Amiloride showed greater stimulation of renin, angiotensin II, and aldosterone than spironolactone.[10] | | | Amiloride | Increase | Increase | |

Experimental Protocols

Assessment of Carbohydrate Metabolism with Etozolin
  • Study Design: A clinical trial involving healthy volunteers, patients with chemical diabetes, and patients with overt diabetes.

  • Intervention: Healthy volunteers received 800 mg of Etozolin daily for 3 days. Patients with chemical or overt diabetes received 400 mg of Etozolin daily for 8 days.[1]

  • Measurements: Blood glucose levels and oral glucose tolerance tests (OGTT) with determination of serum insulin levels were performed before, during, and after the treatment period.[1]

  • Data Analysis: Laboratory parameters from the treatment period were statistically compared with the corresponding values from the pre- and post-treatment periods.[1]

Comparative Study of Etozolin and Furosemide in Heart Failure
  • Study Design: A randomized trial of 115 patients with left and/or right ventricular failure.

  • Intervention: 55 patients received 800 mg of Etozolin orally, and 60 patients received 80 mg of furosemide orally.[8]

  • Measurements: Diuresis, body weight, heart rate, arterial blood pressure, and urinary electrolyte elimination were monitored. Blood and liver values, serum electrolytes, creatinine, urea, and uric acid were also assessed.[8]

  • Data Analysis: The effects of the two diuretics were compared over the trial period.

Signaling Pathways and Mechanisms

The metabolic side effects of diuretics are often linked to their primary mechanism of action and subsequent neurohormonal activation.

Diuretic-Induced Hyperglycemia

Thiazide diuretics, in particular, have been associated with hyperglycemia. The proposed mechanisms include:

  • Hypokalemia-induced insulin resistance: Low potassium levels may impair insulin secretion from pancreatic β-cells.[4][11]

  • Activation of the Renin-Angiotensin-Aldosterone System (RAAS): Increased renin and aldosterone can contribute to insulin resistance.

  • Sympathetic Nervous System Activation: Diuretic-induced volume depletion can lead to increased catecholamine release, which can affect glucose metabolism.[11]

Etozolin has been shown to have no statistically significant effect on carbohydrate metabolism, suggesting it may not significantly impact these pathways in the same way as some other thiazide-like diuretics.[1]

cluster_DiureticAction Diuretic Action cluster_MetabolicEffects Metabolic Effects Diuretic Thiazide/Loop Diuretic VolumeDepletion Volume Depletion Diuretic->VolumeDepletion Hypokalemia Hypokalemia Diuretic->Hypokalemia RAAS RAAS Activation VolumeDepletion->RAAS SNS SNS Activation VolumeDepletion->SNS InsulinSecretion ↓ Insulin Secretion Hypokalemia->InsulinSecretion InsulinResistance ↑ Insulin Resistance RAAS->InsulinResistance SNS->InsulinResistance Hyperglycemia Hyperglycemia InsulinSecretion->Hyperglycemia InsulinResistance->Hyperglycemia

Proposed mechanism of diuretic-induced hyperglycemia.
Experimental Workflow for Assessing Metabolic Effects

The following diagram illustrates a typical workflow for a clinical trial investigating the metabolic effects of a diuretic.

cluster_Workflow Experimental Workflow cluster_Treatment Treatment Period Start Patient Recruitment (e.g., Hypertensive Patients) Baseline Baseline Measurements - Blood Glucose, Insulin, Lipids - Uric Acid, Electrolytes - Blood Pressure, Weight Start->Baseline Randomization Randomization Baseline->Randomization DrugA Group A (e.g., Etozolin) Randomization->DrugA DrugB Group B (e.g., Comparator Diuretic) Randomization->DrugB Placebo Group C (Placebo) Randomization->Placebo FollowUp Follow-up Measurements (at specified intervals) DrugA->FollowUp DrugB->FollowUp Placebo->FollowUp Final Final Measurements (End of Treatment) FollowUp->Final Analysis Data Analysis (Comparison between groups) Final->Analysis

Workflow for a comparative clinical trial of diuretics.

Conclusion

The available evidence suggests that Etozolin has a generally favorable metabolic profile, particularly concerning its neutral effect on carbohydrate metabolism. In comparative studies, it demonstrated less initial electrolyte excretion and a less pronounced effect on renin release compared to furosemide. While more direct, comprehensive comparative studies with a wider range of diuretics are needed to fully elucidate its metabolic standing, the current data positions Etozolin as a potentially valuable therapeutic option, especially for patients at risk of diuretic-induced metabolic disturbances. Thiazide diuretics, particularly hydrochlorothiazide and chlorthalidone, are more frequently associated with adverse metabolic effects on glucose and lipid metabolism, which appear to be dose-dependent. Loop diuretics generally have a more neutral metabolic profile in short-term studies. Potassium-sparing diuretics also have minimal impact on glucose and lipid metabolism but carry the risk of hyperkalemia. Further research, including long-term, head-to-head clinical trials, is warranted to provide a more definitive comparative assessment of the metabolic effects of Etozolin and other diuretics.

References

Etozolin Hydrochloride: A Comparative Analysis of its Efficacy in Hypertension and Edema

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of clinical trial data provides a statistical validation of the efficacy of Etozolin (B1671767) hydrochloride in the management of hypertension and edema, positioning it as a viable alternative to other commonly prescribed diuretics. This guide offers an objective comparison of Etozolin hydrochloride's performance against other diuretics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound is a diuretic that demonstrates efficacy in lowering blood pressure and reducing fluid retention. Its mechanism of action, like other diuretics, involves increasing the excretion of salt and water from the kidneys. Specifically, Etozolin is classified as a loop diuretic with some properties similar to thiazide diuretics.[1][2] It primarily acts on the sodium-chloride symporter in the distal convoluted tubule of the kidneys, leading to increased excretion of sodium and chloride.[2] This reduction in blood volume contributes to lower blood pressure and decreased fluid retention.[2]

Comparative Efficacy in Hypertension

Clinical studies have demonstrated the antihypertensive effects of this compound. In a double-blind, placebo-controlled study involving 100 patients with hypertension, this compound showed a significantly better reduction in both systolic and diastolic blood pressure compared to placebo.[3] Another study involving 30 patients with essential hypertension found that a daily dose of 200 mg of Etozolin for four weeks led to a reduction of arterial blood pressure from a mean of 187/112 mmHg to 167/99 mmHg.[4]

For comparison, a study on the loop diuretic furosemide (B1674285) in elderly patients with uncontrolled hypertension showed a decrease in systolic blood pressure from 166 mmHg to 134 mmHg and diastolic blood pressure from 82 mmHg to 71 mmHg.[5] In a double-blind, randomized crossover trial with patients having severe renal failure and hypertension, both furosemide (60 mg/day) and hydrochlorothiazide (B1673439) (25 mg/day) decreased mean arterial blood pressure from 112 mmHg to 97 mmHg and 99 mmHg, respectively.[6] A meta-analysis of thiazide-like diuretics versus thiazide-type diuretics indicated that thiazide-like diuretics led to a greater reduction in systolic and diastolic blood pressure.[7]

Drug ClassDrugDosageInitial Blood Pressure (mmHg)Final Blood Pressure (mmHg)Change in Blood Pressure (mmHg)Study PopulationCitation
Loop DiureticThis compound200 mg/day187/112167/99-20/-13Essential Hypertension[4]
Loop DiureticFurosemideNot Specified166/82134/71-32/-11Elderly with Uncontrolled Hypertension[5]
Loop DiureticFurosemide60 mg/day112 (MAP)97 (MAP)-15 (MAP)Severe Renal Failure & Hypertension[6]
Thiazide DiureticHydrochlorothiazide25 mg/day112 (MAP)99 (MAP)-13 (MAP)Severe Renal Failure & Hypertension[6]
Thiazide-like DiureticChlorthalidone25 mg132.2/74 (on treatment)Not ApplicableNot ApplicableHypertension[8]
Thiazide DiureticHydrochlorothiazide25 mg137.0/77.5 (on treatment)Not ApplicableNot ApplicableHypertension[8]
Thiazide DiureticHydrochlorothiazide50 mg138.6/78.5 (on treatment)Not ApplicableNot ApplicableHypertension[8]

Comparative Efficacy in Edema

This compound has also been evaluated for its effectiveness in treating edema. A study comparing Etozolin (800 mg) with furosemide (80 mg) in 115 patients with heart failure found that both drugs reduced body weight to the same extent.[9] The study noted that furosemide induced a more intense initial diuresis, while the diuretic effect of Etozolin was more constant and prolonged.[9]

In a clinical trial comparing furosemide and hydrochlorothiazide in eleven edematous patients, a single oral dose of 80 mg of furosemide produced a natriuretic response over 24 hours equivalent to that of 100 mg of hydrochlorothiazide.[10]

DrugDosagePrimary OutcomeStudy PopulationCitation
This compound800 mgEqual reduction in body weight compared to furosemideHeart Failure[9]
Furosemide80 mgEqual reduction in body weight compared to EtozolinHeart Failure[9]
Furosemide80 mgEquivalent 24-hour natriuretic response to 100 mg hydrochlorothiazideEdema[10]
Hydrochlorothiazide100 mgEquivalent 24-hour natriuretic response to 80 mg furosemideEdema[10]

Experimental Protocols

This compound vs. Captopril (B1668294) in Essential Hypertension[4]

  • Study Design: A controlled cross-over trial.

  • Participants: 30 patients with essential hypertension (age range 42-74 years).

  • Methodology: Patients were divided into two groups. Group I received 200 mg of Etozolin daily for 4 weeks, followed by a washout period, and then captopril (25 mg three times daily) for 4 weeks. Group II received the treatments in the reverse order. After the crossover period, all patients received a combination of both drugs for 16 weeks. Blood pressure was measured at baseline and throughout the treatment periods.

Etozolin vs. Furosemide in Heart Failure[9]

  • Study Design: A randomized comparative study.

  • Participants: 115 patients with left and/or right ventricular failure.

  • Methodology: Patients were randomized to receive either a single oral dose of 800 mg of Etozolin (n=55) or 80 mg of furosemide (n=60). Diuresis, body weight, heart rate, and arterial blood pressure were monitored.

Furosemide vs. Hydrochlorothiazide in Severe Renal Failure and Hypertension[6]

  • Study Design: A double-blind, randomized crossover trial.

  • Participants: Seven male patients (mean age 54 years) with severe renal failure and hypertension.

  • Methodology: Patients received either long-acting furosemide (60 mg/day) or hydrochlorothiazide (25 mg/day) for one month, followed by a crossover to the other treatment after a washout period. The primary endpoints were fractional excretions of sodium and chloride. Mean arterial blood pressure was also measured.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action for this compound, Furosemide, and Hydrochlorothiazade at the cellular level within the kidney.

Etozolin_Mechanism cluster_Lumen Tubular Lumen cluster_Cell Distal Convoluted Tubule Cell cluster_Blood Blood Lumen_Na Na+ NCC Na-Cl Cotransporter (NCC) Lumen_Na->NCC Lumen_Cl Cl- Lumen_Cl->NCC Cell_Na Na+ NCC->Cell_Na Etozolin Etozolin Etozolin->NCC Inhibits Na_K_ATPase Na+/K+ ATPase Cell_K K+ Na_K_ATPase->Cell_K Blood_Na Na+ Na_K_ATPase->Blood_Na 3 Na+ out Cell_Na->Na_K_ATPase Blood_K K+ Blood_K->Na_K_ATPase 2 K+ in

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Furosemide_Mechanism cluster_Lumen Tubular Lumen (Thick Ascending Limb) cluster_Cell Epithelial Cell cluster_Blood Blood Lumen_Na Na+ NKCC2 Na-K-2Cl Cotransporter (NKCC2) Lumen_Na->NKCC2 Lumen_K K+ Lumen_K->NKCC2 Lumen_Cl 2Cl- Lumen_Cl->NKCC2 Cell_Na Na+ NKCC2->Cell_Na Furosemide Furosemide Furosemide->NKCC2 Inhibits Na_K_ATPase Na+/K+ ATPase Cell_K K+ Na_K_ATPase->Cell_K Blood_Na Na+ Na_K_ATPase->Blood_Na 3 Na+ out Cell_Na->Na_K_ATPase Blood_K K+ Blood_K->Na_K_ATPase 2 K+ in

Caption: Mechanism of action of Furosemide in the thick ascending limb of the Loop of Henle.

Hydrochlorothiazide_Mechanism cluster_Lumen Tubular Lumen (Distal Convoluted Tubule) cluster_Cell Epithelial Cell cluster_Blood Blood Lumen_Na Na+ NCC Na-Cl Cotransporter (NCC) Lumen_Na->NCC Lumen_Cl Cl- Lumen_Cl->NCC Cell_Na Na+ NCC->Cell_Na HCTZ Hydrochlorothiazide HCTZ->NCC Inhibits Na_K_ATPase Na+/K+ ATPase Cell_K K+ Na_K_ATPase->Cell_K Blood_Na Na+ Na_K_ATPase->Blood_Na 3 Na+ out Cell_Na->Na_K_ATPase Blood_K K+ Blood_K->Na_K_ATPase 2 K+ in

Caption: Mechanism of action of Hydrochlorothiazide in the distal convoluted tubule.

References

Safety Operating Guide

Navigating the Safe Disposal of Etozolin Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste is regulated by various federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4] A primary step in managing pharmaceutical waste is determining whether it is classified as hazardous.[5] Hazardous pharmaceutical waste must be handled and treated at a permitted facility, with incineration being a common method.[4][5] For non-hazardous pharmaceuticals, while regulations may be less stringent, proper disposal is still necessary to prevent environmental contamination.[5] It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

Step-by-Step Disposal Procedures for Etozolin Hydrochloride

The following procedures are based on best practices for laboratory chemical waste disposal and should be followed in the absence of specific institutional guidelines to the contrary.

1. Waste Identification and Segregation:

  • Solid Waste: All solid this compound waste, including expired or unused pure compounds, and grossly contaminated items such as weighing papers, gloves, and bench protectors, should be collected in a designated, leak-proof, and clearly labeled waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

2. Waste Container Labeling:

Proper labeling is critical for ensuring safe handling and disposal. All waste containers must be clearly labeled with:

  • The words "Hazardous Waste" (or as required by your institution).

  • The full chemical name: "this compound".

  • The primary hazards associated with the chemical (e.g., "Irritant," "Harmful if swallowed").

  • The date the waste was first added to the container.

  • The name and contact information of the responsible researcher or laboratory.

3. Storage of Waste:

Waste containers should be stored in a designated, secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials. Ensure containers are kept closed except when adding waste.

4. Disposal Request and Pickup:

Once the waste container is full or is ready for disposal, a waste pickup request should be submitted to your institution's EHS department or their designated hazardous waste contractor. Do not dispose of this compound down the drain or in the regular trash.[6]

Disposal Workflow for this compound

Etozolin_Hydrochloride_Disposal_Workflow cluster_start cluster_identification Step 1: Waste Identification & Segregation cluster_containment Step 2: Proper Containment cluster_labeling Step 3: Detailed Labeling cluster_storage Step 4: Safe Storage cluster_disposal Step 5: Final Disposal start Start: This compound Waste Generated solid_waste Solid Waste (e.g., powder, contaminated gloves) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste sharps_waste Sharps Waste (e.g., contaminated needles) start->sharps_waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Designated Sharps Container sharps_waste->sharps_container labeling Label with: - 'Hazardous Waste' - Chemical Name - Hazards - Date - Contact Information solid_container->labeling liquid_container->labeling sharps_container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage disposal_request Submit Waste Pickup Request to Institutional EHS storage->disposal_request licensed_disposal Transfer to Licensed Waste Disposal Facility disposal_request->licensed_disposal

Caption: Disposal workflow for this compound in a laboratory setting.

Quantitative Data and Experimental Protocols

At present, specific quantitative data regarding disposal limits and detailed experimental protocols for the neutralization or inactivation of this compound are not publicly available. The disposal procedures outlined above are based on general best practices for chemical waste management. Researchers should always prioritize the guidance provided by their institutional EHS department.

Disclaimer: This information is intended as a general guide and does not replace the need for compliance with local, state, and federal regulations, as well as institutional policies. Always consult your institution's Environmental Health and Safety department for specific disposal requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Etozolin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Etozolin hydrochloride, a diuretic agent intended for research use only. [1] By adhering to these procedural steps, you can minimize risks and ensure the integrity of your experiments.

This compound is a compound that requires careful handling due to its potential hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, implementing proper safety protocols is not just a recommendation but a necessity for all personnel involved in its handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when working with this compound. The following table summarizes the required equipment, its purpose, and the specific standards to follow.

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile GlovesPowder-free, disposable.[2] Wear two pairs.[3]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.
Eye Protection Safety Goggles or Face ShieldANSI Z87.1-ratedProtects against splashes and dust particles that can cause serious eye irritation.[2][4]
Body Protection Laboratory CoatLong-sleeved, with a solid front and tight-fitting cuffs.[3]Shields skin and personal clothing from contamination.
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedPrevents inhalation of dust particles, which can cause respiratory irritation.[2][4]

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that every step of handling this compound is conducted safely and efficiently.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and dark place, away from incompatible materials.[1] The storage area should be clearly labeled and accessible only to authorized personnel.

Handling and Preparation

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [5]

  • Weighing:

    • Don the appropriate PPE as outlined in the table above.

    • Use a dedicated, clean weighing vessel.

    • Handle the powder gently to avoid creating dust.

    • Clean the weighing area and any spills immediately.

  • Dissolution:

    • Slowly add the weighed this compound to the desired solvent in a suitable container.

    • Stir the mixture gently until the compound is fully dissolved.

    • Avoid splashing.

Experimental Use

During experimental procedures, continue to wear all required PPE. Ensure that all equipment used is properly cleaned and maintained. Avoid eating, drinking, or smoking in the laboratory area where the chemical is being handled.[5]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Collection:

    • Collect all waste materials, including unused this compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste unless specifically instructed to do so by your institution's safety guidelines.

  • Disposal Procedure:

    • Dispose of the hazardous waste container according to your institution's and local regulations for chemical waste. This often involves contacting your Environmental Health and Safety (EHS) department for pickup and disposal.

    • Never dispose of this compound down the drain or in the regular trash.

Visualizing the Workflow: A Step-by-Step Diagram

To provide a clear, at-a-glance overview of the handling process, the following workflow diagram illustrates the key stages and decision points.

Etozolin_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_cleanup Post-Handling start Start: Receive Etozolin HCl inspect Inspect Container start->inspect store Store in Cool, Dry, Dark Place inspect->store don_ppe Don Full PPE store->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment collect_waste Collect All Waste experiment->collect_waste clean_area Clean Work Area experiment->clean_area label_waste Label Hazardous Waste collect_waste->label_waste dispose Dispose via EHS label_waste->dispose end End dispose->end doff_ppe Doff PPE clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands wash_hands->end

Caption: Workflow for Safely Handling this compound.

By implementing these comprehensive safety and handling procedures, you contribute to a safer research environment for yourself and your colleagues, ensuring that your valuable work can proceed without compromising well-being.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.